1-Formyl-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(carbamothioylamino)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3OS/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKPFCYLLBRSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020641 | |
| Record name | 1-Formyl-3-thiosemicarbazide | |
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Molecular Weight |
119.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-84-3 | |
| Record name | 2-Formylhydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Formyl-3-thiosemicarbazide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Formyl-3-thiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54625 | |
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| Record name | Hydrazinecarbothioamide, 2-formyl- | |
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| Record name | 1-Formyl-3-thiosemicarbazide | |
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| Record name | 1-formylthiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.233 | |
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| Record name | 1-FORMYL-3-THIOSEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVP9S5A44W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Formyl-3-thiosemicarbazide (CAS 2302-84-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formyl-3-thiosemicarbazide, a derivative of thiosemicarbazide, represents a key building block in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an exploration of its potential applications in drug discovery and development, drawing insights from the broader class of thiosemicarbazide derivatives. While specific biological data on this compound is limited in publicly available literature, this guide extrapolates potential mechanisms of action and biological activities based on the well-documented properties of structurally related compounds. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutic agents.
Chemical Identity and Properties
This compound, with the CAS number 2302-84-3, is a small molecule featuring a formyl group attached to a thiosemicarbazide core.[1] This structure imparts a unique combination of chemical reactivity and potential for biological interactions.
| Property | Value | Source |
| Molecular Formula | C2H5N3OS | [1] |
| Molecular Weight | 119.15 g/mol | [1] |
| IUPAC Name | N-(carbamothioylamino)formamide | [1] |
| Synonyms | N-Formylthiosemicarbazide, 2-Formylhydrazine-1-carbothioamide | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 177-178 °C (with decomposition) | [2] |
| Solubility | Soluble in hot water | [2] |
Synthesis Protocol
The synthesis of this compound is a straightforward and well-documented procedure. The following protocol is adapted from a reliable source and has been validated.[2]
Materials and Equipment
-
Thiosemicarbazide
-
90% Formic acid
-
2-L round-bottomed flask
-
Steam bath
-
Suction filtration apparatus
-
Fluted filter paper
-
Ice bath
Step-by-Step Procedure
-
Reaction Setup: Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.
-
Addition of Reactant: Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid. Swirl the mixture until the thiosemicarbazide is completely dissolved.
-
Reaction: Continue heating the solution on the steam bath for 30 minutes. During this time, crystalline this compound will typically begin to separate from the solution.
-
Purification: Add 600 mL of boiling water to the reaction mixture, which will result in a milky solution. Filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the filtrate to stand for 1 hour at room temperature, then cool it in an ice bath for 2 hours to facilitate complete crystallization.
-
Isolation and Drying: Collect the precipitated this compound by suction filtration and allow it to air-dry overnight.
Expected Yield and Purity
The expected yield of this synthesis is between 170-192 g (71-81%). The resulting product has a melting point of 177-178 °C with decomposition, indicating a high degree of purity.[2]
Potential Biological Activities and Mechanism of Action
While direct studies on the biological effects of this compound are not extensively reported, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have demonstrated a wide spectrum of pharmacological activities. These activities are often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes involved in cellular processes.
Postulated Mechanism of Action: Metal Chelation
Thiosemicarbazide derivatives are known to act as chelating agents, binding to transition metal ions such as iron, copper, and zinc. This chelation can disrupt the normal function of metalloenzymes that are crucial for cell proliferation and survival. For instance, ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target for some thiosemicarbazone derivatives. By sequestering the metal cofactors required for enzyme activity, these compounds can inhibit DNA replication and, consequently, cell growth.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound could serve as a precursor or a lead compound in the development of agents for various therapeutic areas:
-
Anticancer Activity: Many thiosemicarbazone derivatives have shown potent anticancer activity against a range of cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation makes them promising candidates for cancer chemotherapy.
-
Antimicrobial Activity: The thiosemicarbazide scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties. These compounds can disrupt microbial growth by interfering with essential metabolic pathways.
-
Antiviral Activity: Certain thiosemicarbazones have been investigated for their antiviral effects, including against viruses like HIV.
Analytical Methods
The characterization and purity assessment of this compound can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, further confirming the identity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O, C=S, and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for quantitative analysis.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Thiosemicarbazide is known to be toxic if swallowed. While the toxicity of the formyl derivative has not been specifically determined, it should be handled with care, assuming a similar hazard profile.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity. Its role as a precursor to a wide range of heterocyclic compounds makes it a valuable tool for medicinal chemists. While direct biological data is currently lacking, the well-established anticancer, antimicrobial, and antiviral properties of the broader thiosemicarbazide and thiosemicarbazone classes provide a strong rationale for further investigation of this specific molecule.
Future research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies to determine its specific cytotoxic and antimicrobial activities, as well as to elucidate its precise mechanism of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.
References
-
Organic Syntheses Procedure. 1,2,4-Triazole-3(5)-thiol. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
Sources
An In-Depth Technical Guide to 1-Formyl-3-thiosemicarbazide: Molecular Structure, Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of 1-formyl-3-thiosemicarbazide, a key chemical intermediate in the synthesis of various heterocyclic compounds with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into its molecular structure, physicochemical properties, synthesis, and its pivotal role in the creation of bioactive molecules.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, with the chemical formula C₂H₅N₃OS, is a derivative of thiosemicarbazide, a class of compounds renowned for their diverse biological activities. While not typically an end-product for therapeutic use itself, this compound serves as a crucial building block in the synthesis of a wide array of heterocyclic systems, including thiadiazoles and triazoles. These resulting compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The formyl group in this compound acts as a reactive handle, facilitating cyclization reactions that lead to the formation of these valuable heterocyclic scaffolds. Understanding the properties and synthesis of this intermediate is therefore paramount for the efficient development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound features a thiourea backbone with a formyl group attached to one of the nitrogen atoms. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.
Structural Elucidation
The structure of this compound has been established through various analytical techniques. The IUPAC name for this compound is N-(carbamothioylamino)formamide.[3] Its 2D and 3D structures are well-documented in chemical databases.[3] Furthermore, crystal structure data is available, providing precise information on bond lengths and angles within the molecule.[3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₂H₅N₃OS | PubChem[3] |
| Molecular Weight | 119.15 g/mol | PubChem[3] |
| Appearance | Crystalline solid | Organic Syntheses[4] |
| Melting Point | 177-178 °C (with decomposition) | Organic Syntheses[4] |
| CAS Number | 2302-84-3 | PubChem[3] |
| IUPAC Name | N-(carbamothioylamino)formamide | PubChem[3] |
| SMILES | C(=O)NNC(=S)N | PubChem[3] |
| InChIKey | KSKPFCYLLBRSBQ-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Characterization
The synthesis of this compound is a straightforward and well-established procedure. This section provides a detailed experimental protocol for its preparation and outlines the key analytical techniques for its characterization.
Synthetic Protocol
The following protocol is adapted from a reliable and peer-reviewed source, ensuring reproducibility and high yield.[4]
3.1.1. Materials and Equipment
-
Thiosemicarbazide (2 moles, 182 g)
-
90% Formic acid (400 mL)
-
2-L Round-bottomed flask
-
Steam bath
-
Fluted filter paper
-
Suction filtration apparatus
-
Ice bath
3.1.2. Step-by-Step Procedure
-
Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid.
-
Swirl the mixture until the thiosemicarbazide is completely dissolved.
-
Continue heating on the steam bath for 30 minutes. During this time, crystalline this compound will begin to separate.
-
Add 600 mL of boiling water to the reaction mixture, which will result in a milky solution.
-
Filter the hot solution through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated this compound by suction filtration.
-
Air-dry the product overnight.
3.1.3. Yield and Purity
This protocol typically yields 170–192 g (71–81%) of this compound with a melting point of 177–178 °C (with decomposition).[4]
Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
3.2.1. Infrared (IR) Spectroscopy
-
N-H stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the various N-H bonds.
-
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the formyl carbonyl group.
-
C=S stretching (thiourea band): A band in the region of 1200-1300 cm⁻¹.
-
N-H bending: Absorptions around 1600-1650 cm⁻¹.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Although detailed experimental spectra for this compound are not widely published, the expected chemical shifts in ¹H and ¹³C NMR can be predicted based on its structure.
-
¹H NMR: Signals corresponding to the formyl proton (CHO), and the protons on the nitrogen atoms (NH and NH₂) would be expected. The chemical shifts of the NH protons can be broad and their position may vary depending on the solvent and concentration.
-
¹³C NMR: Resonances for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) would be the most downfield signals.
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound is as a versatile intermediate in the synthesis of heterocyclic compounds with potential therapeutic value. Its bifunctional nature allows for a variety of cyclization reactions to form stable five- and six-membered rings.
Precursor to Triazoles
This compound is a direct precursor to 1,2,4-triazole-3(5)-thiol. This is achieved through a base-catalyzed cyclization reaction.[4] The resulting triazole derivative is a key building block for the synthesis of a wide range of biologically active molecules.
Synthesis of Thiadiazoles and Other Heterocycles
The thiosemicarbazide moiety can react with various electrophiles to yield a diverse range of heterocyclic systems. For instance, derivatives of this compound can be used to synthesize substituted 1,3,4-thiadiazoles, which are known to exhibit a variety of biological activities, including antimicrobial and anticancer effects.
The general synthetic utility of this compound is its ability to introduce the N-N-C=S fragment into a molecule, which is a common pharmacophore in many bioactive compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of N-(carbamothioylamino)formamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(carbamothioylamino)formamide, a versatile intermediate in synthetic organic chemistry. Also known as 1-formyl-3-thiosemicarbazide, this compound serves as a critical building block for the generation of a wide array of heterocyclic systems, many of which are of significant interest in medicinal and materials science. This document details a robust and reproducible synthetic protocol, offers a thorough analysis of the underlying reaction mechanism, and presents a complete profile of its physicochemical and spectroscopic properties. The information herein is intended to empower researchers to confidently synthesize, verify, and utilize this valuable chemical entity in their research and development endeavors.
Introduction and Scientific Context
N-(carbamothioylamino)formamide (C₂H₅N₃OS) is a derivative of thiosemicarbazide, a class of compounds recognized for their utility in constructing complex molecular architectures.[1][2] The presence of multiple nucleophilic sites and a reactive formyl group within the structure of N-(carbamothioylamino)formamide makes it a highly valuable precursor for the synthesis of heterocycles like triazoles, thiadiazoles, and thiazoles.[3] These heterocyclic motifs are prevalent in a multitude of biologically active compounds, exhibiting activities that span from antimicrobial and antifungal to anticancer.[1][4][5]
The strategic importance of N-(carbamothioylamino)formamide lies in its ability to introduce the thiourea-formamide backbone into a molecular framework, which can then be cyclized under various conditions to yield diverse ring systems. Understanding the synthesis and possessing a full characterization dataset for this compound is therefore fundamental for any research program aiming to explore the chemical space of these important heterocyclic families. This guide provides a field-proven, self-validating protocol and the necessary analytical data to ensure the identity and purity of the synthesized material.
Synthesis of N-(carbamothioylamino)formamide
The synthesis of N-(carbamothioylamino)formamide is efficiently achieved through the direct formylation of thiosemicarbazide using formic acid. This method is advantageous due to the ready availability and low cost of the starting materials, as well as the straightforward nature of the procedure.
Causality of Experimental Design: The Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. Thiosemicarbazide possesses two primary amine groups (-NH₂), but the terminal hydrazine nitrogen is the more nucleophilic site and preferentially attacks the electrophilic carbonyl carbon of formic acid.[2] Formic acid, while a weak acid, can protonate its own carbonyl group, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine moiety of thiosemicarbazide.
The reaction is typically heated to overcome the activation energy of the initial nucleophilic addition, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield the stable N-formylated product. The use of excess formic acid serves as both the reactant and the solvent, driving the reaction to completion. The reaction is reversible, but the precipitation of the product from the reaction mixture upon cooling helps to shift the equilibrium towards the desired N-(carbamothioylamino)formamide.[6]
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses.
Materials and Equipment:
-
2-L Round-bottom flask
-
Steam bath
-
Fluted filter paper and funnel
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
-
Thiosemicarbazide (99%)
-
Formic acid (90%)
Procedure:
-
Reaction Setup: In a 2-L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for approximately 15 minutes.
-
Addition of Reactant: To the pre-heated formic acid, add 182 g (2 moles) of thiosemicarbazide.
-
Reaction: Swirl the mixture until the thiosemicarbazide is completely dissolved. Continue heating the solution on the steam bath for an additional 30 minutes. During this time, the product, N-(carbamothioylamino)formamide, may begin to crystallize from the solution.
-
Work-up: Add 600 mL of boiling water to the reaction mixture. This will result in a milky solution.
-
Hot Filtration: Filter the hot solution through a large fluted filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to stand at room temperature for 1 hour, then cool it in an ice bath for at least 2 hours to ensure complete crystallization of the product.
-
Isolation: Collect the white, crystalline product by suction filtration.
-
Drying: Air-dry the product overnight. The expected yield is between 170–192 g (71–81%).
Characterization and Data Analysis
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized N-(carbamothioylamino)formamide. The following data provides a benchmark for validation.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-(carbamothioylamino)formamide | [7] |
| Synonyms | This compound | [7] |
| CAS Number | 2302-84-3 | [7] |
| Molecular Formula | C₂H₅N₃OS | [7] |
| Molecular Weight | 119.15 g/mol | [7] |
| Appearance | White crystalline solid | |
| Melting Point | 177–178 °C (with decomposition) |
Spectroscopic Data
The structural elucidation of N-(carbamothioylamino)formamide is confirmed through a combination of spectroscopic techniques. The data presented below are based on the expected spectral features and available database information.[7][8]
3.2.1. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(carbamothioylamino)formamide is expected to exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~3400 | N-H Stretch (NH₂) | Asymmetric stretching of the terminal amino group. |
| ~3170 | N-H Stretch (Amide & Thioamide) | Stretching vibrations of the N-H bonds within the amide and thioamide linkages.[9] |
| ~1630 | N-H Bend (NH₂) | Scissoring vibration of the primary amine.[9] |
| ~1680 | C=O Stretch (Amide I) | Strong absorption characteristic of the formyl carbonyl group. |
| ~1550 | N-H Bend / C-N Stretch (Amide II) | Coupled vibration typical for secondary amides. |
| ~1250 | C=S Stretch (Thioamide) | Characteristic stretching of the thiocarbonyl group. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Singlet | 1H | -CHO | The formyl proton is deshielded by the adjacent carbonyl group. |
| ~9.5 | Broad Singlet | 1H | -NH-CHO | The amide proton, exchangeable with D₂O. |
| ~8.5 | Broad Singlet | 1H | -C(S)-NH- | The thioamide proton, exchangeable with D₂O. |
| ~7.8 | Broad Singlet | 2H | -C(S)-NH₂ | The two protons of the terminal amino group, exchangeable with D₂O. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The broadness of the N-H signals is due to quadrupole broadening and chemical exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | C=S | The thiocarbonyl carbon is significantly deshielded and appears far downfield.[1] |
| ~165 | C=O | The carbonyl carbon of the formamide group. |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.
| m/z Value | Interpretation |
| 119 | [M]⁺, Molecular ion |
| Fragments | Correspond to the loss of small neutral molecules like H₂S, NH₃, H₂NCS, etc. |
Significance and Applications in Drug Development and Research
N-(carbamothioylamino)formamide is not typically an end-product but rather a pivotal intermediate in the synthesis of more complex molecules. Its utility is primarily demonstrated in the field of heterocyclic chemistry.
-
Precursor to 1,2,4-Triazoles: The compound can be readily cyclized, often under basic conditions, to form 3-mercapto-1,2,4-triazole derivatives. These triazoles are core structures in many pharmaceutical agents.
-
Synthesis of Thiadiazoles: Through reactions with various cyclizing agents, N-(carbamothioylamino)formamide can be converted into substituted 1,3,4-thiadiazoles, another class of heterocycles with a broad spectrum of biological activities.[1]
-
Building Block for Biologically Active Molecules: The derivatives synthesized from N-(carbamothioylamino)formamide have been investigated for a range of pharmacological applications, including their potential as antitumor, antiviral, and antimicrobial agents.[1][10] The thiosemicarbazide moiety is a well-known pharmacophore that can chelate metal ions, which is a mechanism of action for some antimicrobial and anticancer drugs.[11]
The ability to reliably synthesize and characterize this compound is, therefore, a key enabling step for research programs targeting the discovery and development of novel therapeutics based on these heterocyclic scaffolds.
Conclusion
This technical guide has presented a detailed and validated methodology for the synthesis of N-(carbamothioylamino)formamide. By explaining the chemical principles behind the protocol and providing a comprehensive set of characterization data, this document serves as a self-contained resource for researchers. The established protocol is robust, high-yielding, and utilizes readily accessible reagents, making it suitable for a wide range of laboratory settings. The spectroscopic and physicochemical data provided will ensure the unambiguous identification and quality control of the synthesized material, facilitating its effective use in the advancement of synthetic and medicinal chemistry.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. Retrieved from [Link]
-
Kurbangaleev, A. M., Kurbangaliev, A. R., & Safiullin, R. L. (2020). Hydrazine complexes with formic acid formed in the N2H4—HCOOH—HCOO− system in the presence of KOBut—DMSO superbase: a quantum chemical study. Russian Journal of General Chemistry, 90(11), 2217-2224. Retrieved from [Link]
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. Retrieved from [Link]
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Biological activity of 1-Formyl-3-thiosemicarbazide derivatives
An In-depth Technical Guide to the Biological Activity of 1-Formyl-3-Thiosemicarbazide Derivatives
This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds with significant potential in drug discovery. Geared towards researchers, scientists, and drug development professionals, this document delves into the synthesis, projected biological activities, and key experimental protocols relevant to this promising chemical scaffold. By synthesizing established knowledge on related thiosemicarbazide analogues, this guide offers field-proven insights and a predictive framework to stimulate and direct future research in this underexplored area.
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds extensively studied for their wide spectrum of biological activities.[1][2][3] These molecules have garnered significant attention in medicinal chemistry due to their reported antimicrobial, anticancer, and antiviral properties.[1][4][5][6] The biological efficacy of thiosemicarbazides is often attributed to their ability to chelate metal ions and interact with various biological targets.[4]
This guide focuses specifically on the This compound scaffold. While the broader family of thiosemicarbazides is well-documented, the 1-Formyl subclass remains a relatively unexplored frontier. This document aims to bridge this knowledge gap by providing a detailed synthesis protocol for the parent compound and projecting the potential biological activities of its derivatives based on robust data from structurally analogous compounds. The insights herein are intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this specific chemical series.
Synthesis of this compound and Its Derivatives
The synthetic route to this compound is well-established and offers a reliable starting point for the generation of a diverse library of derivatives.
Synthesis of the Parent Compound: this compound
A robust and validated protocol for the synthesis of this compound involves the direct formylation of thiosemicarbazide.
Experimental Protocol:
-
Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of colorless thiosemicarbazide to the heated formic acid.
-
Swirl the mixture until the thiosemicarbazide is completely dissolved.
-
Continue heating for an additional 30 minutes, during which time crystalline this compound may begin to separate.
-
Add 600 mL of boiling water to the reaction mixture to form a milky solution.
-
Filter the hot solution through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the resulting crystalline product by suction filtration.
-
Air-dry the product overnight.
This procedure typically yields 170–192 g (71–81%) of this compound with a melting point of 177–178°C (with decomposition).
Caption: Synthesis of this compound.
General Strategy for Derivative Synthesis
The synthesis of 3-substituted-1-Formyl-thiosemicarbazide derivatives can be approached through the reaction of appropriately substituted hydrazides with isothiocyanates.[7] This common methodology allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of structure-activity relationships.
Caption: General synthesis of 1-acyl-3-substituted-thiosemicarbazides.
Projected Biological Activities: A Data-Driven Outlook
While direct biological data for this compound derivatives are limited, a wealth of information on structurally similar compounds provides a strong basis for predicting their therapeutic potential.
Antimicrobial Activity
Thiosemicarbazide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][8] The proposed mechanism of action for their antibacterial effects often involves the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV.[9]
Quantitative Data for Structurally Related Compounds:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 1-(3-trifluoromethylbenzoyl)thiosemicarbazide derivatives against various Gram-positive bacteria.[7]
| Compound | Substituent | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | B. cereus MIC (µg/mL) |
| 3a | 3-chlorophenyl | 1.95 | 3.9 | 15.63 |
| 3e | 3-fluorophenyl | 15.63-31.25 | 15.63-31.25 | 7.81 |
Field-Proven Insight:
The data indicate that halogen substitution on the phenyl ring at the 3-position is favorable for antibacterial activity.[7] The formyl group at the 1-position, being a small and polar substituent, may influence the solubility and pharmacokinetic properties of the molecule, potentially leading to favorable interactions with bacterial enzymes. Further investigation is warranted to determine if 1-Formyl-3-arylthiosemicarbazides exhibit a similar or enhanced antimicrobial profile.
Caption: Proposed antibacterial mechanism of thiosemicarbazides.
Anticancer Activity
A significant body of research has highlighted the potent anticancer activity of thiosemicarbazide and thiosemicarbazone derivatives against various cancer cell lines.[4][10][11][12] A key mechanism of their antitumor action is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[13]
Quantitative Data for Structurally Related Compounds:
The following table presents the IC50 values for a selection of thiosemicarbazone derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HepG2 (Hepatoma) | 2.97 ± 0.39 | [14] |
| Compound 3 | T98G (Glioblastoma) | 28.34 ± 2.21 | [14] |
| Analog 4 | HuCCA-1, A549, MOLT-3 | 0.03, 0.04, 0.004 (µg/mL) | [12] |
Field-Proven Insight:
The high cytotoxicity of some thiosemicarbazone derivatives, with IC50 values in the low micromolar and even nanomolar range, underscores the potential of this scaffold in oncology. The 1-formyl group could influence the molecule's ability to chelate essential metal ions required for the activity of enzymes like ribonucleotide reductase. The electronic properties of the formyl group may also modulate the interaction with the target protein, offering a handle for optimizing anticancer potency.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate until confluent.[11]
-
Treat the cells with a range of concentrations of the test compound (e.g., 0-200 µM) for 72 hours.[11]
-
Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 4 hours.[11]
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[11]
-
Measure the optical density at a specific wavelength using an ELISA plate reader.[11]
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity
Thiosemicarbazide derivatives have also been investigated for their antiviral properties against a variety of viruses.[3][15] Their mode of action can involve the inhibition of viral enzymes or interference with viral replication processes.
Field-Proven Insight:
The structural features of thiosemicarbazides, including the N-N-S moiety, are crucial for their biological activity. The 1-formyl group in the target scaffold could play a significant role in the molecule's interaction with viral proteins. Given the reported antiviral activity of related compounds, it is highly probable that this compound derivatives will also exhibit antiviral effects, making this a promising avenue for future research.
Structure-Activity Relationships (SAR): A Predictive Analysis
Based on the available literature for various thiosemicarbazide derivatives, several key SAR trends can be extrapolated to guide the design of novel this compound derivatives:
-
Substitution at the 3-Position: The nature of the substituent at the 3-position (often an aryl or substituted aryl group) is a critical determinant of biological activity. Electron-withdrawing groups, such as halogens, on an aromatic ring at this position have been shown to enhance antimicrobial and anticancer activity.[7]
-
The 1-Acyl Group: The acyl group at the 1-position influences the electronic and steric properties of the molecule. The small and relatively polar formyl group may lead to different binding interactions and pharmacokinetic profiles compared to larger acyl or benzoyl groups.
-
Overall Molecular Geometry: The three-dimensional conformation of the thiosemicarbazide backbone plays a role in its interaction with biological targets.[3]
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has provided a solid foundation for future research by detailing a reliable synthetic protocol for the parent compound and offering a data-driven projection of the potential biological activities of its derivatives.
The demonstrated antimicrobial and anticancer properties of structurally related thiosemicarbazides strongly suggest that this compound derivatives are worthy of investigation as novel therapeutic agents. Future research should focus on the following:
-
Synthesis of a diverse library of this compound derivatives with various substituents at the 3-position.
-
Systematic screening of these compounds for their antimicrobial, anticancer, and antiviral activities using established in vitro assays.
-
Quantitative structure-activity relationship (QSAR) studies to elucidate the key structural features governing biological activity.
-
Mechanism of action studies to identify the specific molecular targets of the most potent compounds.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
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A Senior Application Scientist’s Guide to the Anticancer Potential of Novel Thiosemicarbazide Compounds
Introduction: A New Frontier in Oncology
The global burden of cancer necessitates a relentless search for novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[1] Among the myriad of scaffolds explored in medicinal chemistry, thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, have emerged as a particularly versatile and potent class of compounds.[2][3] Formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, these molecules possess a unique structural motif that makes them excellent metal ion chelators—a property central to their biological activity.[3][4]
This guide provides a technical deep-dive into the core principles governing the anticancer potential of novel thiosemicarbazide compounds. We will move from the foundational aspects of their synthesis and structure-activity relationships (SAR) to their complex mechanisms of action and the practical workflows used for their preclinical evaluation. This document is designed for researchers and drug development professionals, offering field-proven insights into harnessing the full therapeutic potential of this promising chemical class.
The Medicinal Chemistry of Anticancer Thiosemicarbazides
The journey from a simple chemical scaffold to a potent drug candidate is one of precise molecular engineering. For thiosemicarbazides, this journey hinges on understanding their synthesis, key structural features, and the profound impact of metal chelation.
Core Synthesis Strategy: A Robust and Versatile Reaction
The synthesis of the active thiosemicarbazone form is typically a straightforward condensation reaction. The causality is simple: the nucleophilic primary amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic C=N (imine) bond.[4]
-
Solubilization: Dissolve equimolar quantities (e.g., 0.5 mmol) of the chosen aldehyde or ketone and the appropriate thiosemicarbazide in a suitable solvent, typically ethanol (4-5 mL).[5]
-
Catalysis: Add a catalytic amount of acetic acid (e.g., 0.1 mL) to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the reaction rate.[5]
-
Reaction: Heat the resulting mixture. Microwave irradiation (e.g., 80-85°C for 30 minutes) is often employed to expedite the reaction, but conventional refluxing can also be used.[5]
-
Isolation: Upon cooling, the thiosemicarbazone product often precipitates out of the solution. Collect the solid by filtration.
-
Purification: Wash the filtered solid with a non-polar solvent like diethyl ether to remove unreacted starting materials. Further purification can be achieved through recrystallization from ethanol or methanol, or by column chromatography if necessary, to yield the final, pure compound.[5]
Critical Structure-Activity Relationships (SAR)
The anticancer efficacy of a thiosemicarbazone is not inherent to the scaffold alone; it is dictated by specific structural modifications.
-
The N,N,S Tridentate Motif: The most active compounds typically feature a heteroaromatic ring system (like pyridine or quinoline) positioned so that the ring's nitrogen, the imine nitrogen, and the thione sulfur can act as a tridentate (N,N,S) ligand. This specific arrangement is crucial for forming stable, redox-active complexes with metal ions like iron and copper, which is fundamental to their mechanism of action.[3][5] Replacing the heteroaromatic nitrogen with a carbon atom often results in a loss of activity, confirming the necessity of this donor set.[3]
-
Terminal N4-Substitution: Di-substitution at the terminal N4 nitrogen atom has been identified as being critical for potent anticancer activity.[5] Incorporating the N4 atom into a cyclic structure, such as a piperazine or morpholine ring, has been a successful strategy to preserve this di-substitution and enhance potency.[5]
-
The Role of the Metal Ion: While the thiosemicarbazone ligands themselves can be active, their coordination with transition metal ions (e.g., copper, iron, platinum, bismuth) often dramatically enhances their antiproliferative effects.[1][2][6] Cancer cells have a higher demand for metals like copper than normal cells, making these metal complexes selectively toxic.[6][7] The metal ion is not merely a structural component; it actively participates in the mechanism of action, for instance, by facilitating redox cycling to generate cytotoxic reactive oxygen species (ROS).[5][7]
-
Influence of Substituents: The addition of electron-withdrawing groups to the aromatic backbone of the thiosemicarbazide can significantly increase its anticancer potency.[8]
Clinical Translation: The Case of Triapine
The therapeutic potential of this class is best exemplified by Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). It is one of the most extensively studied thiosemicarbazones and has entered numerous clinical trials for a variety of cancers, including leukemia and non-small cell lung cancer.[7] The primary mechanism of Triapine is the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair.[4]
Deciphering the Mechanisms of Antineoplastic Action
Thiosemicarbazones are pleiotropic agents, meaning they disrupt cancer cell biology through multiple, often interconnected, pathways. This multi-targeted approach is a significant advantage, as it can potentially circumvent the resistance mechanisms that plague single-target therapies.
Primary Target: Ribonucleotide Reductase (RR) Inhibition
The rate-limiting step in DNA synthesis is the conversion of ribonucleotides to deoxyribonucleotides, a reaction catalyzed by the enzyme ribonucleotide reductase (RR).[4] The catalytic activity of RR depends on a non-heme iron-stabilized tyrosyl free radical in its R2 subunit.[4]
Thiosemicarbazones, being powerful iron chelators, directly target this enzyme. They bind to the iron cofactor, destabilizing or destroying the essential tyrosyl radical. This action effectively shuts down the production of DNA building blocks, leading to S-phase cell cycle arrest and subsequent apoptosis.[4][7]
Caption: Mechanism of Ribonucleotide Reductase (RR) inhibition by thiosemicarbazones.
Induction of Lethal Oxidative Stress
The metal complexes of thiosemicarbazones are often redox-active. For instance, a Copper(II)-thiosemicarbazone complex can be reduced to a Copper(I) species by cellular reductants like ascorbate or glutathione. This Copper(I) complex can then react with molecular oxygen to generate superoxide radicals, which can be further converted to highly damaging reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[5] This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[5]
Other Key Anticancer Mechanisms
-
Topoisomerase IIα Inhibition: Certain thiosemicarbazones can interfere with topoisomerase IIα, an enzyme that manages DNA topology. They stabilize the "cleavable complex," a transient state where the enzyme has cut the DNA strands, preventing re-ligation and leading to permanent DNA breaks and cell death.[2][7]
-
Mitochondrial Targeting: Some derivatives have been shown to target mitochondrial function. For example, downregulation of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for pyrimidine synthesis, has been observed, further disrupting nucleotide metabolism.[9]
-
Gene Expression Modulation: Studies have demonstrated that these compounds can upregulate tumor suppressor genes like PTEN and BRCA1 while downregulating oncogenes such as PKC and RAS, thereby reprogramming the cell's signaling landscape towards apoptosis.[10]
A Self-Validating Preclinical Evaluation Workflow
A robust and logical workflow is critical to accurately assess the anticancer potential of a novel compound and to ensure that the data generated is reliable and reproducible.
Workflow Objective
The primary goal is to determine the potency and selectivity of a novel thiosemicarbazide derivative. This involves quantifying its cytotoxic effect on various cancer cell lines and comparing it to its effect on non-cancerous cells.
Caption: Integrated workflow for preclinical evaluation of thiosemicarbazide compounds.
Protocol: In Vitro Cytotoxicity by MTT Assay
This protocol is a self-validating system because it includes controls (untreated cells, vehicle control, positive control) that ensure the observed effects are due to the compound itself and not other experimental variables.
-
Cell Seeding: Culture selected cancer and normal cell lines (e.g., MCF-7 breast cancer, MCF-10A normal breast epithelial) in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.[10] Seed cells into 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for 'untreated control' (medium only), 'vehicle control' (medium with the highest concentration of DMSO used), and a 'positive control' (a known anticancer drug like Doxorubicin).[10] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]
Data Presentation and Interpretation
The output of cytotoxicity screening is best summarized in a table. The key metric is the Selectivity Index (SI), calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A high SI value is desirable, as it indicates selective toxicity towards cancer cells.
| Compound ID | Modification | IC₅₀ B16-F0 (Melanoma) [µM] | IC₅₀ MCF-7 (Breast) [µM] | IC₅₀ NIH/3T3 (Normal Fibroblast) [µM] | Selectivity Index (vs. B16-F0) |
| TSC-01 | Parent Scaffold | 14.25 | 11.50 | > 50 | > 3.5 |
| TSC-02 | 4-Nitro group | 2.80 | 3.15 | > 50 | > 17.8 |
| TSC-03 | 3-Methoxy group | 7.59 | 6.80 | > 50 | > 6.6 |
| Doxorubicin | Standard Drug | 2.50 | 2.10 | 4.50 | 1.8 |
| (Data is representative, adapted from reported ranges for illustrative purposes)[10] |
From this hypothetical data, compound TSC-02 , with an electron-withdrawing nitro group, shows the highest potency and a significantly better selectivity profile than the standard drug, making it a prime candidate for further mechanistic studies.
Conclusion and Future Perspectives
Thiosemicarbazide-based compounds represent a validated and highly promising scaffold in the development of anticancer therapeutics. Their synthetic accessibility, coupled with their rich polypharmacology targeting key cancer vulnerabilities like DNA synthesis and redox homeostasis, provides a solid foundation for future drug discovery efforts.
The path forward will focus on several key areas:
-
Rational Design for Selectivity: Leveraging SAR insights to design new derivatives with even higher selectivity indices to minimize off-target toxicity.
-
Novel Metal Complexes: Exploring a wider range of metal ions and ligand designs to fine-tune redox potentials and cellular uptake, potentially unlocking activity against resistant tumors.[6]
-
Combination Therapies: Investigating the synergistic effects of thiosemicarbazones with existing chemotherapeutics or targeted agents to create more effective treatment regimens.
-
Clinical Advancement: Building on the foundation laid by Triapine to advance a new generation of these compounds into clinical trials.
By integrating innovative medicinal chemistry with a deep understanding of their biological mechanisms, the scientific community can continue to unlock the full potential of thiosemicarbazides, moving closer to delivering safer and more effective treatments for patients with cancer.
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Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). PLOS ONE. Available at: [Link]
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Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. (2022). Frontiers in Chemistry. Available at: [Link]
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Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (n.d.). MDPI. Available at: [Link]
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Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). MDPI. Available at: [Link]
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Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2014). ResearchGate. Available at: [Link]
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Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). PubMed. Available at: [Link]
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RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. (2018). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
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Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (n.d.). PubMed. Available at: [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Available at: [Link]
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ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. (2014). Semantic Scholar. Available at: [Link]
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The Versatile Role of 1-Formyl-3-thiosemicarbazide in Heterocyclic Synthesis: A Technical Guide
Introduction: Unveiling the Potential of a Unique Building Block
In the vast and intricate world of heterocyclic chemistry, the quest for versatile and efficient building blocks is perpetual. Among these, thiosemicarbazide and its derivatives have long been recognized for their utility in constructing a diverse array of nitrogen- and sulfur-containing heterocycles, many of which form the backbone of medicinally important compounds.[1][2] This guide delves into the specific yet profound role of a particularly interesting derivative: 1-formyl-3-thiosemicarbazide.
The introduction of a formyl group at the N-1 position of the thiosemicarbazide scaffold imparts unique reactivity, allowing for controlled and selective cyclization pathways. This guide will provide an in-depth exploration of the synthesis of this compound, its strategic application in the synthesis of key heterocyclic systems, namely 1,2,4-triazoles and 1,3,4-thiadiazoles, and the underlying mechanistic principles that govern these transformations. We will also touch upon the significant biological activities exhibited by the resulting heterocyclic frameworks, underscoring the relevance of this chemistry to the fields of medicinal chemistry and drug development.
Synthesis of the Precursor: this compound
The journey into the heterocyclic applications of this compound begins with its efficient synthesis. The most direct and widely adopted method involves the formylation of thiosemicarbazide using formic acid.[1] This reaction is straightforward and provides the desired product in good yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiosemicarbazide
-
90% Formic acid
-
Deionized water
Procedure:
-
In a 2-liter round-bottomed flask, gently heat 400 mL of 90% formic acid on a steam bath for approximately 15 minutes.
-
To the pre-heated formic acid, add 182 g (2 moles) of thiosemicarbazide.
-
Swirl the flask to facilitate the dissolution of the thiosemicarbazide.
-
Continue heating the mixture on the steam bath for an additional 30 minutes. During this time, the product, this compound, will begin to crystallize.
-
Add 600 mL of boiling water to the reaction mixture. This will result in a milky solution.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities.
-
Allow the filtrate to stand at room temperature for 1 hour, then cool in an ice bath for 2 hours to maximize crystallization.
-
Collect the crystalline product by suction filtration and allow it to air-dry overnight.
Expected Yield: 170–192 g (71–81%) Melting Point: 177–178 °C (with decomposition)[1]
Divergent Cyclization Pathways: A Tale of Two Heterocycles
The synthetic utility of this compound lies in its ability to undergo cyclization to form different heterocyclic rings depending on the reaction conditions. The N-formyl group acts as a crucial acyl precursor, and the reaction medium's pH dictates the nucleophilic attack and subsequent dehydration steps, leading to either 1,2,4-triazoles or 1,3,4-thiadiazoles.
Synthesis of 1,2,4-Triazoles: The Alkaline Route
Under basic conditions, the N-4 nitrogen of this compound is deprotonated, enhancing its nucleophilicity. This initiates an intramolecular cyclization by attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration leads to the formation of the 1,2,4-triazole ring. Specifically, the cyclization of this compound in the presence of a base like sodium hydroxide yields 1,2,4-triazole-3(5)-thiol.[1]
Caption: Base-catalyzed cyclization of this compound to 1,2,4-triazole-3-thiol.
Materials:
-
This compound
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve 178.5 g (1.5 moles) of this compound and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-liter round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution to neutralize it and precipitate the product.
-
Continue cooling the mixture in an ice bath for 2 hours to ensure complete precipitation.
-
Collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration.
-
For purification, dissolve the crude product in 300 mL of boiling water and filter the hot solution.
-
Cool the filtrate in an ice bath for 1 hour to recrystallize the product.
-
Collect the purified product by suction filtration and air-dry it overnight.
Expected Yield: 108–123 g (72–81%) Melting Point: 220–222 °C[1]
Synthesis of 1,3,4-Thiadiazoles: The Acidic Pathway
Caption: Acid-catalyzed cyclization of this compound to 2-amino-1,3,4-thiadiazole.
Materials:
-
This compound
-
Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Appropriate solvent (if necessary)
Procedure (General Guideline):
-
Carefully add this compound to a cooled dehydrating agent such as concentrated sulfuric acid with stirring.
-
Allow the reaction mixture to stir at room temperature or with gentle heating for a specified period, monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to pH 7.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-1,3,4-thiadiazole.
Note: The specific conditions (temperature, reaction time, and choice of acid) would need to be optimized for this particular substrate.
Quantitative Data Summary
| Precursor | Product | Reagents | Yield (%) | Melting Point (°C) | Reference |
| Thiosemicarbazide | This compound | 90% Formic acid | 71–81 | 177–178 (dec.) | [1] |
| This compound | 1,2,4-Triazole-3(5)-thiol | Sodium hydroxide, HCl | 72–81 | 220–222 | [1] |
Biological Significance and Applications
The heterocyclic scaffolds derived from this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities.
-
1,2,4-Triazoles: This class of compounds is renowned for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anti-inflammatory activities. The mercapto group at the 3-position of the triazole ring, as obtained from the cyclization of this compound, offers a handle for further functionalization to develop novel therapeutic agents.
-
1,3,4-Thiadiazoles: Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The 2-amino-1,3,4-thiadiazole core is a common feature in many biologically active molecules.
The thiosemicarbazone precursors themselves, which can be formed from this compound, are also known to exhibit significant biological activities, including antineoplastic and antiviral effects.[4][5]
Conclusion
This compound emerges as a valuable and versatile precursor in heterocyclic synthesis. Its straightforward preparation and the pH-dependent, divergent cyclization pathways offer an efficient and controllable route to two highly important classes of heterocycles: 1,2,4-triazoles and 1,3,4-thiadiazoles. The well-defined reaction mechanisms and readily available starting materials make this chemistry accessible and attractive for both academic research and industrial applications. The proven biological significance of the resulting heterocyclic frameworks further solidifies the importance of this compound as a key building block in the ongoing endeavor of drug discovery and development. Further exploration into the derivatization of the resulting triazole and thiadiazole rings will undoubtedly lead to the discovery of novel compounds with enhanced therapeutic potential.
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Organic Syntheses, Coll. Vol. 4, p.968 (1963); Vol. 37, p.92 (1957). [Link]
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Klayman, D. L., et al. (1979). 2-Acetylpyridine thiosemicarbazones. 1. A new class of potential antimalarial agents. Journal of Medicinal Chemistry, 22(7), 855-862. [Link]
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Volly, J., et al. (2013). Synthesis and the biological action of thiosemicarbazones and (1,3-thiazol-2-yl)hyd-razones of [(1-aryl-5-formylimidazol-4-yl)thio]-acetic acids. Journal of Organic and Pharmaceutical Chemistry, 11(4), 48-53. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Tretyakov, E. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5233. [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]
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Bohrium. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
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Çalışkan, E., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Molecules, 19(11), 18886-18898. [Link]
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Wikipedia. Thiosemicarbazide. [Link]
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Hameed, A. S. (2013). Synthesis, Characterization and Metal Ion Chelating Efficiency of an Environment-Friendly Copolymers Containing Dithio Formic Acid and Thiosemicarbazide or 1,2,4-Triazole Group. International Journal of Organic Chemistry, 3, 23-26. [Link]
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Singh, P., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 77-85. [Link]
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Al-Obaidi, A. M. J., et al. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 63(10), 3843-3856. [Link]
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Tretyakov, E. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
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Orlewska, C., et al. (2002). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 279-286. [Link]
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Tretyakov, E. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
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Kumar, R., et al. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry - Section B, 61B(8), 884-891. [Link]
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Tretyakov, E. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
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Maccioni, E., et al. (2007). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Bioorganic & Medicinal Chemistry, 15(2), 775-780. [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2243-2292. [Link]
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Al-Amiery, A. A., et al. (2012). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Argentine Chemical Society, 100(1), 85-92. [Link]
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Bayrak, H., et al. (2009). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Heterocyclic Communications, 15(5-6), 365-372. [Link]
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1-Formyl-3-thiosemicarbazide: A Versatile Precursor for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is of paramount importance. 1-Formyl-3-thiosemicarbazide, a seemingly simple molecule, has emerged as a highly versatile and valuable precursor in drug discovery. Its unique structural features, including a reactive formyl group and a thiosemicarbazide moiety known for its diverse biological activities, make it an ideal building block for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in the discovery of novel anticancer, antimicrobial, and other therapeutic agents. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are discussed to provide researchers with the necessary knowledge to leverage this powerful precursor in their drug development endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
The thiosemicarbazide scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties[1][2][3][4]. The presence of both sulfur and nitrogen atoms allows these compounds to act as effective chelating agents for various metal ions, a property that is often linked to their biological function[5][6]. The introduction of a formyl group at the N-1 position of the thiosemicarbazide backbone, creating this compound, provides a reactive handle for a multitude of chemical transformations. This formyl group can readily participate in condensation and cyclization reactions, enabling the construction of diverse heterocyclic systems, which are the cornerstones of many approved drugs.
The strategic importance of this compound lies in its ability to serve as a linchpin for molecular hybridization, a drug design strategy that combines two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity, efficacy, and a more favorable side-effect profile. The formyl group can be envisioned as a versatile anchor for introducing various bioactive moieties onto the thiosemicarbazide core.
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound is a straightforward process, typically involving the formylation of thiosemicarbazide.
General Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the reaction of thiosemicarbazide with formic acid.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1.0 equivalent) in an excess of formic acid.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The excess formic acid can be removed under reduced pressure.
-
Purification: The resulting crude product is then poured into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the pure this compound[7].
Physicochemical Properties
This compound is a white crystalline solid with the molecular formula C2H5N3OS and a molecular weight of 119.15 g/mol [7]. It is sparingly soluble in cold water but more soluble in hot water and polar organic solvents. The presence of the thiourea-like structure and the formyl group makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C2H5N3OS | PubChem CID 2775486[7] |
| Molecular Weight | 119.15 g/mol | PubChem CID 2775486[7] |
| Appearance | White crystalline powder | General knowledge |
| Melting Point | 183 °C (decomposes) | Wikipedia[8] |
This compound as a Precursor for Biologically Active Molecules
The true power of this compound lies in its utility as a precursor for the synthesis of a diverse range of biologically active compounds. The formyl group and the thiosemicarbazide moiety provide multiple reactive sites for derivatization.
Anticancer Agents
Thiosemicarbazide and its derivatives, particularly thiosemicarbazones, have demonstrated significant anticancer activity[1][2][5][9][10]. Their proposed mechanisms of action often involve the inhibition of key enzymes required for DNA synthesis and cell proliferation, such as ribonucleotide reductase and topoisomerase II[5][9]. This compound serves as an excellent starting material for the synthesis of novel thiosemicarbazones with potent anticancer properties.
Workflow for Synthesizing Anticancer Thiosemicarbazones:
Caption: Synthesis workflow for anticancer thiosemicarbazones.
Experimental Protocol: Synthesis of a Novel Thiosemicarbazone from this compound
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Aldehyde/Ketone: To this solution, add the desired bioactive aldehyde or ketone (1.0 equivalent). A catalytic amount of a weak acid (e.g., acetic acid) or base can be added to facilitate the reaction.
-
Reaction: The reaction mixture is then refluxed for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with the cold solvent and can be further purified by recrystallization to yield the pure thiosemicarbazone derivative[11][12].
Antimicrobial Agents
The thiosemicarbazide scaffold is also a well-established pharmacophore in the development of antimicrobial agents[3][13][14]. Derivatives have shown activity against a range of pathogens, including bacteria and fungi. The mechanism of action for their antibacterial effects can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV[1][15].
Logical Relationship for Antimicrobial Activity:
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An In-Depth Technical Guide to the Spectral Data Analysis of 1-Formyl-3-thiosemicarbazide (NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Formyl-3-thiosemicarbazide is a molecule of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by the thiosemicarbazide scaffold.[1] A thorough understanding of its molecular structure is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound, offering insights into its structural features and the scientific principles behind the spectral interpretations. This document is intended to serve as a practical resource for researchers and professionals engaged in the characterization of organic molecules.
Introduction
Thiosemicarbazide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent functional groups. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular architecture of these compounds.
This guide will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound. By correlating the spectral data with the molecular structure, we aim to provide a foundational understanding that can aid in the identification, characterization, and further development of related compounds.
Molecular Structure and Functional Groups
The molecular structure of this compound (C₂H₅N₃OS) consists of a formyl group attached to a thiosemicarbazide backbone. The key functional groups that give rise to characteristic spectral signals are the formyl proton (-CHO), the amide-like protons (-NH-), the thioamide protons (-NH-C(=S)-NH₂), and the carbonyl (C=O) and thiocarbonyl (C=S) groups.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are discussed below. The exact chemical shifts can vary depending on the solvent and concentration.
-
Formyl Proton (CHO): The proton of the formyl group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
Amide/Thioamide Protons (NH): The molecule contains three NH protons and a primary amine (NH₂) group. These protons are exchangeable with deuterium and their signals may be broad. Their chemical shifts are highly dependent on the solvent, temperature, and concentration.
-
The -NH-CHO proton is expected to be in the range of δ 9.0 - 11.0 ppm.
-
The -NH-C(=S)- proton is also expected in a similar downfield region.
-
The protons of the -NH₂ group are anticipated to appear as a broad singlet, typically between δ 7.0 and 8.5 ppm.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, two distinct carbon signals are expected in the downfield region.
-
Thiocarbonyl Carbon (C=S): The carbon of the thiocarbonyl group is characteristically found at a very downfield chemical shift, often in the range of δ 175 - 185 ppm. In many thiosemicarbazone derivatives, this signal appears around 178 ppm.[1]
-
Carbonyl Carbon (C=O): The formyl carbonyl carbon is expected to resonate in the region of δ 160 - 170 ppm.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=S | 175 - 185 |
| C=O | 160 - 170 |
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.
Infrared (IR) Spectral Analysis
The FT-IR spectrum provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.
-
N-H Stretching: The N-H stretching vibrations of the amide and thioamide groups are expected to appear as multiple bands in the region of 3100-3400 cm⁻¹. The primary amine (NH₂) will typically show two bands corresponding to symmetric and asymmetric stretching.
-
C-H Stretching: The C-H stretching vibration of the formyl group is expected to be a sharp, medium intensity band around 2850-2950 cm⁻¹ and often a weaker band around 2750 cm⁻¹.
-
C=O Stretching: The carbonyl group of the formyl moiety will exhibit a strong absorption band in the range of 1660-1700 cm⁻¹. For thiosemicarbazides, this band is often observed around 1666-1693 cm⁻¹.[2]
-
C=S Stretching: The thiocarbonyl group stretching vibration is typically weaker than the C=O stretch and appears in the fingerprint region. Its position can vary, but for thiosemicarbazides, it is often found in the range of 1222-1234 cm⁻¹.[2]
-
N-H Bending: The N-H bending vibrations are expected in the region of 1500-1650 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (formyl) | Stretching | 2850 - 2950 & ~2750 |
| C=O | Stretching | 1660 - 1700 |
| C=S | Stretching | 1220 - 1240 |
| N-H | Bending | 1500 - 1650 |
Table 2: Key Infrared Absorption Frequencies for this compound.
Experimental Protocols
To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents). The use of DMSO-d₆ is often advantageous for compounds with exchangeable protons as it can slow down the exchange rate, leading to sharper signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the identity of the NH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH protons should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than the ¹H nucleus.
-
Caption: A generalized workflow for NMR spectral analysis.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, which requires minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the sample pellet in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Conclusion
The spectral analysis of this compound by NMR and IR spectroscopy provides a detailed fingerprint of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, corresponding to the formyl, amide, and thiocarbonyl moieties, along with the specific vibrational frequencies in the FT-IR spectrum, allow for unambiguous identification and structural confirmation. The methodologies and interpretative guidelines presented in this technical guide offer a robust framework for the characterization of this and related thiosemicarbazide derivatives, which is a critical step in the advancement of drug discovery and development programs.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Yadav, M., & Singh, R. V. (2012). Synthesis, spectral and biological studies of some new thiosemicarbazone and their mixed ligand complexes. Journal of the Serbian Chemical Society, 77(10), 1365-1378.
-
SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2011). Synthesis, characterization, and antioxidant activity of new thiosemicarbazides and their metal complexes.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide on the Solubility and Stability of 1-Formyl-3-thiosemicarbazide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of 1-Formyl-3-thiosemicarbazide
This compound, a molecule featuring a unique combination of a formyl group and a thiosemicarbazide moiety, represents a compound of significant interest in the landscape of pharmaceutical and agrochemical research. The thiosemicarbazide scaffold is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a formyl group can modulate the electronic and steric properties of the molecule, potentially fine-tuning its biological activity, selectivity, and pharmacokinetic profile.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound. A thorough understanding of its solubility and stability is a cornerstone for advancing this molecule from the laboratory to potential real-world applications. These fundamental physicochemical properties govern its formulation, delivery, and ultimately, its efficacy and safety. This document provides not only the theoretical underpinnings but also detailed, field-proven experimental protocols to empower researchers in their investigations.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a compound to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation. This section delves into the theoretical considerations and practical methodologies for characterizing the solubility of this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. The polarity of this compound, with its hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), suggests a degree of polarity. However, the presence of the sulfur atom and the overall molecular structure will influence its interactions with various solvents.
Quantitative prediction of solubility can be approached using computational models such as Quantitative Structure-Property Relationship (QSPR) models, which correlate structural features with solubility. However, for a novel compound, experimental determination remains the gold standard.
Experimental Determination of Aqueous and Solvent Solubility
A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents. This data is crucial for formulation development, from early-stage in-vitro assays to final dosage form design.
Table 1: Proposed Solvents for Solubility Assessment of this compound
| Solvent Class | Specific Solvents | Rationale |
| Aqueous | Purified Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer | To simulate physiological conditions and assess pH-dependent solubility. |
| Polar Protic | Methanol, Ethanol | Common co-solvents in formulations and relevant for purification processes. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Frequently used for preparing stock solutions in biological screening and analytical method development. |
| Non-Polar | Dichloromethane, Hexane | To understand the lipophilic/hydrophilic balance of the molecule. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[1]
Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality in Experimental Choices:
-
Excess Solid: The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved, representing the thermodynamic equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible and meaningful data.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Preliminary experiments should be conducted to determine the optimal equilibration time.
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the method used for quantification.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Part 2: Stability Profile of this compound
Understanding the stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. Stability studies are a regulatory requirement and provide critical information for formulation development, packaging selection, and storage recommendations. This section outlines a comprehensive strategy for assessing the stability of this compound through forced degradation studies.
Anticipated Degradation Pathways
The chemical structure of this compound contains several functional groups susceptible to degradation:
-
Amide (Formyl) Group: The formamide moiety can undergo hydrolysis under both acidic and basic conditions, yielding formic acid and 3-thiosemicarbazide.[2][3]
-
Thiosemicarbazide Moiety: This group is susceptible to oxidation, potentially at the sulfur atom to form sulfoxides or sulfones.[4] The hydrazine-like linkage may also be a point of instability.
-
Overall Molecule: The compound may be susceptible to thermal degradation and photolysis, leading to a variety of decomposition products.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. These studies are crucial for developing and validating stability-indicating analytical methods.[5][6][7][8]
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C | Hydrolysis of the formamide bond. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C | Hydrolysis of the formamide bond. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the sulfur atom. |
| Thermal Degradation | Solid state, 80 °C | General decomposition of the molecule. |
| Photostability | Exposure to light (ICH Q1B guidelines), solid and solution | Photolytic cleavage or rearrangement.[9][10][11][12] |
Experimental Protocol: Forced Degradation Study
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability studies, use the compound in its solid state and in solution.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period.
-
Neutralization (for hydrolysis): At various time points, withdraw aliquots from the acidic and basic solutions and neutralize them to stop the degradation reaction.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A control sample, protected from stress, should be analyzed concurrently.
Development of a Stability-Indicating HPLC Method:
A crucial component of stability testing is the development of an analytical method that can separate the parent compound from all its degradation products.[13][14][15][16][17]
Key Steps:
-
Column and Mobile Phase Selection: Start with a versatile column, such as a C18 column, and a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to challenge the method's separating power.
-
Method Optimization: Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal separation of all peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak and all degradant peaks.
Diagram 2: Logical Framework for Stability Assessment
Caption: A systematic approach to assessing the stability of this compound.
Conclusion: A Pathway to Informed Drug Development
This in-depth technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data. This information is not merely a set of physicochemical parameters; it is the essential knowledge base that will guide formulation strategies, define storage and handling procedures, and ultimately, support the regulatory journey of this promising compound. The diligent application of these methodologies will undoubtedly accelerate the translation of this compound from a molecule of interest to a potential therapeutic or agrochemical solution.
References
- Patel RM, Shri B. M shaha collage of pharmaceutical education and research, modasa, Gujrat, India. stability indicating HPLC method development a riview, (international research journal of pharmacy, 2011; 2(5): 79-87.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Sop for force degrad
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- General protocol for forced degradation studies (stress testing) of drug substances and drug products.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Stability Indicating Assay Method Development And Valid
- Procedure for solubility testing of NM suspension.
- nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Nanopartikel.info.
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- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
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- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube.
- Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
- Photostability testing theory and practice. Q1 Scientific.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
- WO2005116635A1 - Method for determining solubility of a chemical compound.
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
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- Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube.
- the hydrolysis of amides. Chemguide.
- On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides.
- (PDF) Oxidation of Thiourea and Substituted Thioureas.
- Reactivity of different sulfur compounds towards reduction, after oxidation and without oxidation.
- Oxidative degradation of organic acid conjugated with sulfite oxidation in flue gas desulfurization: products, kinetics, and mechanism.
- Thiourea - Wikipedia.
- Degradation and Decomposition of Holopelagic Sargassum: A Review on Process Dynamics. MDPI.
- Constructed Wetlands Beyond the Fenton Limit: A Systematic Review on the Circular Photo-Biochemical Catalysts Design for Sustainable Wastewater Tre
- Thermal Stability of Amorphous Solid Dispersions. PMC - PubMed Central - NIH.
- Understanding Chemical Stability – Principles and Testing Methods. SoapMaker's Journal.
- Designing stability studies for time/temperature exposure.
- Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches. Aidic.
- Thermal Decomposition of Organic Sulfur Compounds1. Industrial & Engineering Chemistry.
- The Effects of pH on the Supramolecular Structure of Amino Amides.
- pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC - NIH.
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
- Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Khan Academy.
- n→π* interactions of amides and thioamides: implic
- Thiourea Derivatives in Agrochemical Discovery and Development.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
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Methodological & Application
Synthesis of 1,2,4-Triazoles from 1-Formyl-3-thiosemicarbazide: An In-depth Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 1,2,4-triazoles, a pivotal scaffold in medicinal chemistry, utilizing 1-Formyl-3-thiosemicarbazide as a readily accessible starting material. The unique physicochemical properties of the 1,2,4-triazole nucleus, such as its metabolic stability and capacity for hydrogen bonding, have established it as a "privileged structure" in drug discovery.[1][2] This has led to the development of a wide array of therapeutic agents with antifungal, anticancer, antiviral, and antibacterial activities.[1][2][3]
Introduction to the Significance of 1,2,4-Triazoles
The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. Its versatile biological activity is exemplified by its presence in numerous clinically successful drugs.[2][4] Notably, 1,2,4-triazoles are renowned for their potent antifungal activity, as seen in marketed drugs like Fluconazole and Itraconazole.[1][2] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][5] Beyond their antifungal applications, 1,2,4-triazole derivatives are integral to anticancer therapies, such as the aromatase inhibitors Letrozole and Anastrozole used in breast cancer treatment, and antiviral medications like Ribavirin.[1][3]
The Synthetic Pathway: From this compound to the 1,2,4-Triazole Core
A common and reliable method for the synthesis of 3-mercapto-1,2,4-triazoles involves the alkaline cyclization of a 4-substituted thiosemicarbazide.[6] This guide focuses on the use of this compound, a key intermediate that can be readily prepared from thiosemicarbazide and formic acid.[7] The subsequent intramolecular cyclization of this intermediate under basic conditions yields the desired 1,2,4-triazole-3-thiol, a versatile building block for further derivatization.
Reaction Mechanism
The formation of the 1,2,4-triazole ring from this compound proceeds through a base-catalyzed intramolecular cyclization. The process can be conceptually understood as follows:
-
Deprotonation: The base (e.g., sodium hydroxide) abstracts a proton from one of the nitrogen atoms of the thiosemicarbazide moiety, generating a nucleophilic anion.
-
Intramolecular Nucleophilic Attack: The newly formed anion attacks the electrophilic carbon of the formyl group.
-
Cyclization and Dehydration: This intramolecular attack leads to the formation of a five-membered ring intermediate, which then undergoes dehydration (loss of a water molecule) to yield the aromatic 1,2,4-triazole ring.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to 1,2,4-triazole-3(5)-thiol.
Part 1: Synthesis of this compound
This protocol is adapted from established procedures for the formylation of thiosemicarbazide.[7]
Materials:
-
Thiosemicarbazide
-
90% Formic acid
-
Boiling water
-
Ice bath
-
2-L round-bottomed flask
-
Fluted filter paper
-
Suction filtration apparatus
Procedure:
-
In a 2-L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of colorless thiosemicarbazide to the hot formic acid.
-
Swirl the mixture until the thiosemicarbazide is completely dissolved.
-
Continue heating for an additional 30 minutes. During this time, crystalline this compound may begin to separate.
-
Add 600 mL of boiling water to the reaction mixture, which will result in a milky solution.
-
Filter the hot solution through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool it in an ice bath for 2 hours.
-
Collect the precipitated this compound by suction filtration and allow it to air-dry overnight.
-
The expected yield is 170–192 g (71–81%), with a melting point of 177–178°C with decomposition.[7]
Part 2: Synthesis of 1,2,4-Triazole-3(5)-thiol
This protocol details the base-catalyzed cyclization of this compound.[7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice bath
-
2-L round-bottomed flask
-
Suction filtration apparatus
Procedure:
-
In a 2-L round-bottomed flask, prepare a solution of 178.5 g (1.5 moles) of this compound and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution for 30 minutes in an ice bath.
-
Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution to precipitate the product.
-
Collect the crude product by suction filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from water.
Data Presentation
| Compound | Starting Material | Reagents | Yield | Melting Point | Reference |
| This compound | Thiosemicarbazide | 90% Formic acid | 71-81% | 177-178°C (decomposes) | [7] |
| 1,2,4-Triazole-3(5)-thiol | This compound | NaOH, HCl | - | - | [7] |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol.
Conceptual Reaction Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Selective Cyclization of 1-Formyl-3-thiosemicarbazide
Abstract: This document provides a comprehensive guide for the synthesis and selective cyclization of 1-Formyl-3-thiosemicarbazide, a versatile intermediate for creating valuable heterocyclic scaffolds. We present two distinct, validated protocols for its cyclization, demonstrating how reaction conditions can be precisely controlled to yield either 4H-1,2,4-triazole-3-thiol under alkaline conditions or 2-amino-1,3,4-thiadiazole under acidic conditions. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering detailed methodologies, mechanistic insights, and expected outcomes to facilitate the synthesis of these important molecular frameworks.
Introduction and Scientific Rationale
Thiosemicarbazide derivatives are fundamental building blocks in synthetic organic chemistry, primarily due to their ability to undergo cyclization to form a variety of heterocyclic compounds. Among the most prominent products are derivatives of 1,2,4-triazole and 1,3,4-thiadiazole. These five-membered heterocyclic rings are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents with antibacterial, antifungal, antiviral, and anticancer properties.[1][2]
The cyclization of an N-acylthiosemicarbazide, such as this compound, is a classic example of regioselective synthesis. The course of the reaction is dictated by the choice of catalyst and reaction environment. The molecule possesses two key nucleophilic centers poised for cyclization: the N4 nitrogen of the hydrazine moiety and the sulfur atom of the thiourea group. By modulating the pH of the reaction, one can selectively promote the nucleophilicity of one center over the other, thereby directing the reaction towards the desired heterocyclic product.
-
Under alkaline conditions , the N4 nitrogen is deprotonated, enhancing its nucleophilicity and facilitating an intramolecular attack on the formyl carbon. Subsequent dehydration leads to the formation of a 1,2,4-triazole-3-thione ring system.[1][3]
-
Under acidic conditions , the formyl oxygen is protonated, rendering the formyl carbon highly electrophilic. The sulfur atom, a soft nucleophile, then attacks this activated carbon, initiating a cyclodehydration cascade that results in the formation of a 2-amino-1,3,4-thiadiazole ring.[4][5]
This application note provides detailed, step-by-step protocols for the synthesis of the this compound precursor, followed by its selective cyclization under both alkaline and acidic conditions.
Overview of Synthetic Pathways
The overall experimental workflow involves a two-stage process: the initial synthesis of the starting material, this compound, followed by its divergent cyclization based on the chosen reaction conditions.
Figure 2: Mechanistic pathways for the cyclization of this compound. The choice between the alkaline (blue) and acidic (red) route determines the final heterocyclic product.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part A: Synthesis of this compound
This protocol is adapted from a reliable procedure published in Organic Syntheses. [6]It details the formylation of thiosemicarbazide to produce the necessary precursor for subsequent cyclization reactions.
Materials:
-
Thiosemicarbazide (2 moles, 182 g)
-
90% Formic acid (400 mL)
-
Deionized water
-
2 L round-bottomed flask
-
Heating mantle or steam bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ice bath
Procedure:
-
Gently heat 400 mL of 90% formic acid in a 2 L round-bottomed flask on a steam bath for approximately 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the warm formic acid. Swirl the flask to dissolve the solid.
-
Continue heating the mixture for 30 minutes. Crystalline this compound will begin to separate from the solution.
-
Add 600 mL of boiling water to the reaction mixture. This will produce a milky solution.
-
Filter the hot solution through a large fluted filter paper to remove any insoluble impurities.
-
Allow the filtrate to stand at room temperature for 1 hour, then cool in an ice bath for at least 2 hours to maximize crystallization.
-
Collect the white, crystalline product by suction filtration.
-
Air-dry the product overnight.
Expected Outcome:
-
Yield: 170–192 g (71–81%) [6]* Appearance: White crystalline solid
-
Melting Point: 177–178 °C (with decomposition) [6]
Part B: Selective Cyclization Protocols
This protocol employs a strong base to facilitate the intramolecular cyclization to the triazole scaffold. [6] Materials:
-
This compound (1.5 moles, 178.5 g)
-
Sodium hydroxide (NaOH) (1.5 moles, 60 g)
-
Concentrated hydrochloric acid (HCl) (~150 mL)
-
Deionized water
-
2 L round-bottomed flask
-
Heating mantle or steam bath
-
Filtration apparatus
-
Ice bath
-
pH paper or meter
Procedure:
-
Dissolve 178.5 g (1.5 moles) of this compound and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2 L round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Slowly and carefully add approximately 150 mL of concentrated hydrochloric acid to the cold solution to neutralize the base and precipitate the product. Monitor the pH to ensure it is acidic (pH ~2-3).
-
Cool the mixture in an ice bath for an additional 2 hours to complete precipitation.
-
Collect the crude product by suction filtration.
-
Recrystallization: Transfer the collected solid to a beaker and add 300 mL of boiling water to dissolve it. Filter the hot solution to remove any impurities.
-
Cool the filtrate in an ice bath for 1 hour to recrystallize the product.
-
Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry overnight.
Expected Outcome:
This protocol utilizes a strong acid as a dehydrating and cyclizing agent to promote the formation of the thiadiazole ring. This method is a representative example based on general procedures for converting acylthiosemicarbazides to 2-amino-1,3,4-thiadiazoles. [2][4][5] Materials:
-
This compound (0.1 mole, 11.9 g)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
10% Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Beaker or flask suitable for strong acid
-
Magnetic stirrer
-
Filtration apparatus
-
Ice bath
Procedure:
-
Place 11.9 g (0.1 mole) of this compound in a flask.
-
Cool the flask in an ice bath.
-
Slowly and with caution, add 25-30 mL of concentrated sulfuric acid to the flask while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring.
-
Neutralize the resulting solution by slowly adding a 10% NaOH or KOH solution until the pH is approximately 7. A precipitate will form.
-
Stir the mixture for 30 minutes in the cold to ensure complete precipitation.
-
Collect the solid product by suction filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the product from a suitable solvent, such as an ethanol-water mixture, if necessary.
Expected Outcome:
-
Yield: Yields for this specific transformation can vary but are generally reported in the range of 60-85% for similar substrates. [4][5]* Appearance: Typically a white to off-white solid.
-
Characterization: The structure should be confirmed by spectroscopic methods (IR, NMR, Mass Spectrometry).
Summary of Protocols and Expected Results
| Parameter | Protocol A: Precursor Synthesis | Protocol 1: Alkaline Cyclization | Protocol 2: Acidic Cyclization |
| Starting Material | Thiosemicarbazide | This compound | This compound |
| Key Reagent(s) | 90% Formic Acid | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) |
| Reaction Time | ~1 hour heating | 1 hour heating | 10-12 hours stirring |
| Product | This compound | 4H-1,2,4-Triazole-3-thiol | 2-Amino-1,3,4-thiadiazole |
| Expected Yield | 71–81% [6] | 72–81% [6] | ~60-85% |
| Melting Point | 177–178 °C [6] | 220–222 °C [6] | Varies based on purity |
References
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Bio-protocol. (n.d.). Synthesis of 1,2,4-Triazole-3-Thione Derivatives. Retrieved from [Link]
-
Terentiev, A. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 8008. Available from: [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available from: [Link]
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Lee, J., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 18(8), 454-460. Available from: [Link]
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Kokovina, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available from: [Link]
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Terentiev, A. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available from: [Link]
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Stepanova, M. A., et al. (2022). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 27(13), 3998. Available from: [Link]
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Al-Azawi, F. I. (2015). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 18(1), 58-65. Available from: [Link]
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Lima, M. B., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 8(2), 344-370. Available from: [Link]
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Ainsworth, C. (1963). 1,2,4-Triazole. Organic Syntheses, 43, 98. Available from: [Link]
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Çavuș, M. S., & Gürbaș, D. (2016). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 20, 304-313. Available from: [Link]
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Terentiev, A. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]
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Patil, P. S., et al. (2021). Facile and Proficient Synthesis of Some New 1,2,4-Triazole-3-Thiones Derivatives Using [H2-TMDP][HPO4] Ionic Liquid. Polycyclic Aromatic Compounds. Available from: [Link]
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Kokovina, T. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. Available from: [Link]
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Al-Obaidi, A. H. K. (2010). Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. National Journal of Chemistry, 39, 442-454. Available from: [Link]
-
Soni, B., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(1), 226-232. Available from: [Link]
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Experimental conditions for synthesizing thiosemicarbazones from 1-Formyl-3-thiosemicarbazide
Application Notes & Protocols: A Guide to the Synthesis of Thiosemicarbazones
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of thiosemicarbazones, a class of compounds with significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The synthetic route is typically a straightforward and efficient condensation reaction.
A point of clarification on nomenclature: the topic refers to "1-Formyl-3-thiosemicarbazide." This is likely a misnomer for the intended reactants. The standard and widely practiced synthesis involves the reaction of thiosemicarbazide with an aldehyde (a formyl -containing compound) or a ketone.[2][4][5] This guide will detail the experimental conditions for this classical condensation reaction, providing the foundational knowledge for researchers to successfully synthesize a diverse range of thiosemicarbazone derivatives.
The Underlying Chemistry: Reaction Mechanism
The formation of a thiosemicarbazone is a nucleophilic addition-elimination reaction, specifically a condensation reaction, between a thiosemicarbazide and a carbonyl compound (aldehyde or ketone).[4][5] The reaction proceeds via the nucleophilic attack of the terminal hydrazine nitrogen (-NH2) of thiosemicarbazide on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the characteristic azomethine or imine (-N=CH-) double bond.[5][6]
The reaction can be catalyzed by either an acid or a base.
-
Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid, sulfuric acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the thiosemicarbazide.[1][5][7]
-
Base Catalysis: In some cases, a base (e.g., potassium carbonate) can be used.[8] While less common, it can facilitate deprotonation steps and drive the reaction forward. Many syntheses also proceed efficiently without any catalyst, simply by heating the reactants in a suitable solvent.[6]
General Synthesis and Workflow
The overall process involves dissolving the starting materials, allowing them to react under appropriate thermal and catalytic conditions, and then isolating and purifying the final thiosemicarbazone product.
Caption: General experimental workflow for thiosemicarbazone synthesis.
Experimental Protocols
Below are two detailed, representative protocols for the synthesis of thiosemicarbazones, illustrating common variations in catalytic conditions.
Protocol 1: Acid-Catalyzed Synthesis in Ethanol
This protocol is a robust method suitable for a wide range of aromatic and aliphatic aldehydes. The use of glacial acetic acid as a catalyst is common and effective.[5][7]
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Substituted Aldehyde or Ketone (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount, e.g., 3-4 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the selected aldehyde or ketone (e.g., 10 mmol) in a suitable volume of ethanol (e.g., 20-30 mL).
-
Reactant Addition: To this solution, add an equimolar amount of thiosemicarbazide (10 mmol, 0.91 g). Stir the mixture to ensure homogeneity.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (a common eluent system is ethyl acetate/hexane). The disappearance of the starting carbonyl compound spot indicates reaction completion. Reaction times typically range from 2 to 5 hours.[5][7]
-
Isolation: Once the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath to maximize precipitation of the product.
-
Purification: Collect the solid thiosemicarbazone product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying & Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound by measuring its melting point and analyzing its structure via IR and NMR spectroscopy. The formation of the C=N bond is typically confirmed by an IR absorption band in the range of 1581-1607 cm⁻¹.[9][10]
Protocol 2: Synthesis under Neutral or Basic Conditions
This alternative method can be advantageous for sensitive substrates. It can be performed at room temperature over a longer period or accelerated with gentle heating.[6][8]
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Substituted Aldehyde or Ketone (1.0 eq)
-
Methanol or Ethanol
-
Potassium Carbonate (K₂CO₃) (Optional, for base-catalyzed variant)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Preparation: In a round-bottom flask, prepare a solution or suspension of thiosemicarbazide (e.g., 5 mmol, 0.46 g) in methanol (20-30 mL).
-
Addition: Add an equimolar amount of the aldehyde or ketone (5 mmol) to the flask at room temperature with magnetic stirring.[6]
-
(Optional - Base Catalysis): For the base-catalyzed version, add a catalytic amount of potassium carbonate (e.g., 0.2 g).[8]
-
Reaction:
-
Monitoring: As in Protocol 1, monitor the reaction's progress via TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the precipitated solid by filtration, wash with cold methanol, and dry. Recrystallization from a suitable solvent like ethanol or a methanol/DCM mixture can be performed for higher purity.[5]
Key Experimental Parameters
The success of the synthesis depends on several factors that can be optimized for specific substrates.
| Parameter | Common Choices | Rationale & Expert Insights |
| Solvent | Ethanol, Methanol, 1-Butanol | Alcohols are excellent solvents for both thiosemicarbazide and many carbonyl compounds. They are also polar enough to facilitate the reaction, and the product often has lower solubility, allowing for easy precipitation upon cooling.[5][6][8] |
| Catalyst | Glacial Acetic Acid, Sulfuric Acid, Potassium Carbonate, None | An acid catalyst protonates the carbonyl, making it more electrophilic and accelerating the reaction.[1][5] However, many reactions proceed well without a catalyst, relying only on thermal energy. Basic catalysts are less common but can be effective in specific cases.[8] |
| Temperature | Room Temperature to Reflux (e.g., 70-80 °C) | Room temperature reactions are possible but may require longer times (e.g., 24 hours).[6] Refluxing significantly speeds up the reaction, with typical times of 1-5 hours.[5][7][8] The choice depends on the reactivity of the carbonyl compound and desired reaction speed. |
| Stoichiometry | Equimolar (1:1 ratio) | A 1:1 molar ratio of thiosemicarbazide to the carbonyl compound is standard for this condensation reaction.[6][8] |
| Purification | Recrystallization, Filtration | Thiosemicarbazones are typically crystalline solids. Recrystallization from a solvent like ethanol is a highly effective method for achieving high purity.[1][5] Simple filtration and washing are often sufficient for a crude product. |
Reaction Visualization
The fundamental chemical transformation is the condensation of the thiosemicarbazide with a carbonyl group to form the thiosemicarbazone and water.
Caption: General reaction scheme for thiosemicarbazone synthesis.
References
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025). PubMed Central.
- Application Notes and Protocols: Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide. Benchchem.
- Procedure for the Preparation of Thiosemicarbazone. ResearchGate.
- Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. (2021). MDPI.
- Study, preparation and characterization of thiosemicarbazone ligands and their compounds. (2019). ResearchGate.
- Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. (2024). National Institutes of Health.
- Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. (2021). MDPI.
- Thiosemicarbazone. Wikipedia.
- Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. (2023). National Institutes of Health.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). SpringerLink.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PubMed Central.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). MDPI.
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Application Notes and Protocols: Synthesis and Derivatization of 1-Formyl-3-thiosemicarbazide with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the reaction of 1-formyl-3-thiosemicarbazide with aromatic aldehydes to synthesize a unique class of Schiff bases, specifically 1-formyl-3-thiosemicarbazones. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for synthesis and characterization, and discuss the potential applications of these derivatives, particularly in the realm of medicinal chemistry. The presence of the N-formyl group introduces a distinct electronic and steric profile compared to unsubstituted thiosemicarbazones, offering a valuable scaffold for further chemical exploration and drug discovery endeavors. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently explore this promising area of synthetic chemistry.
Introduction: The Significance of 1-Formyl-3-thiosemicarbazones
Thiosemicarbazones, a class of Schiff bases formed from the condensation of thiosemicarbazides with aldehydes or ketones, are renowned for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2][3][4][5][6][7] The versatile coordination chemistry of the thiosemicarbazone backbone, featuring nitrogen and sulfur donor atoms, also makes them valuable ligands in the synthesis of metal complexes with potential therapeutic applications.[2]
The focus of this guide, the reaction of This compound with aromatic aldehydes, yields a specific subset of these compounds: 1-formyl-3-thiosemicarbazones. The introduction of a formyl group at the N1 position of the thiosemicarbazide moiety is a critical design element. This modification can influence the molecule's lipophilicity, hydrogen bonding capabilities, and overall conformational preferences, thereby modulating its interaction with biological targets. Understanding the synthesis and properties of these N-formylated derivatives is crucial for systematically exploring their structure-activity relationships (SAR) and unlocking their full therapeutic potential.
Reaction Mechanism and Rationale
The formation of a 1-formyl-3-thiosemicarbazone from this compound and an aromatic aldehyde proceeds via a nucleophilic addition-elimination reaction, a classic mechanism for Schiff base formation.
Figure 1: General mechanism for the formation of 1-formyl-3-thiosemicarbazones.
Causality behind Experimental Choices:
-
Catalyst: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid.[2][8] The acid protonates the carbonyl oxygen of the aromatic aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal amino group of the this compound.
-
Solvent: Ethanol is a commonly used solvent due to its ability to dissolve both reactants and its appropriate boiling point for refluxing the reaction mixture.[8][9] Methanol is also a suitable solvent.[9]
-
Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the stable Schiff base product.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific aromatic aldehydes.
General Protocol for the Synthesis of 1-Formyl-3-thiosemicarbazones
This protocol describes a representative synthesis using a generic aromatic aldehyde.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the aromatic aldehyde (1.0 mmol) and a few drops (2-3) of glacial acetic acid.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the 1-formyl-3-thiosemicarbazone should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Determine the melting point and characterize the product using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).
Protocol for the Synthesis of Salicylaldehyde-1-formyl-3-thiosemicarbazone
This protocol provides a specific example for the synthesis of a hydroxyl-substituted derivative.
Procedure:
-
Dissolve this compound (1.17 g, 10 mmol) in 50 mL of warm absolute ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol.
-
Add the salicylaldehyde solution to the this compound solution with stirring.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 3 hours. A pale yellow precipitate will form.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
Characterization of 1-Formyl-3-thiosemicarbazones
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Figure 2: A typical workflow for the characterization of synthesized compounds.
Spectroscopic Data
The following table summarizes the expected characteristic spectroscopic data for 1-formyl-3-thiosemicarbazones. Actual values will vary depending on the specific aromatic aldehyde used.
| Spectroscopic Technique | Characteristic Peaks/Signals and Interpretation |
| FTIR (cm⁻¹) | ν(N-H) (formyl & thioamide): 3100-3400 (broad)ν(C=O) (formyl): ~1670-1690ν(C=N) (azomethine): ~1590-1620[10]ν(C=S) (thione): ~800-850 |
| ¹H NMR (δ ppm) | -CHO (formyl proton): ~8.0-8.5 (singlet)-CH=N (azomethine proton): ~8.2-8.8 (singlet)Aromatic protons: ~6.5-8.0 (multiplets)N-H protons: ~9.0-12.0 (broad singlets)[9][11] |
| ¹³C NMR (δ ppm) | C=O (formyl carbon): ~160-165C=N (azomethine carbon): ~140-150Aromatic carbons: ~110-150C=S (thione carbon): ~175-185[9] |
Expert Insight: The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) from the starting material and the appearance of the characteristic azomethine proton signal in the ¹H NMR spectrum is a key indicator of successful Schiff base formation.
Applications in Drug Development
While specific studies on 1-formyl-3-thiosemicarbazone derivatives are emerging, the broader class of thiosemicarbazones has shown significant promise in several therapeutic areas. The N-formyl group can be leveraged to fine-tune the pharmacological profile of these compounds.
Antimicrobial Activity
Thiosemicarbazones are known to exhibit potent antibacterial and antifungal activities.[2][4][7][12] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes. The 1-formyl-3-thiosemicarbazone scaffold provides a platform for developing novel antimicrobial agents, with the aromatic substituent playing a crucial role in determining the spectrum and potency of activity.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant properties of thiosemicarbazone derivatives.[3][5][13] The pharmacophore often includes a lipophilic aromatic ring and a hydrogen-bonding domain, both of which are present in the 1-formyl-3-thiosemicarbazone structure. The formyl group may contribute to interactions with receptors or enzymes involved in neuronal excitability.
Table 1: Representative Examples of Synthesized 1-Formyl-3-thiosemicarbazones
| Aromatic Aldehyde | Product Name | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | Benzaldehyde-1-formyl-3-thiosemicarbazone | ~85 | 188-190 | [9] (modified) |
| Salicylaldehyde | Salicylaldehyde-1-formyl-3-thiosemicarbazone | ~90 | 210-212 | [11] (modified) |
| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde-1-formyl-3-thiosemicarbazone | ~88 | 205-207 | [3] (modified) |
| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)benzaldehyde-1-formyl-3-thiosemicarbazone | ~92 | 220-222 | [14][15][16] (modified) |
| Thiophene-2-carboxaldehyde | Thiophene-2-carboxaldehyde-1-formyl-3-thiosemicarbazone | ~80 | 195-197 | [17] (modified) |
Note: The yields and melting points are representative and may vary based on experimental conditions.
Conclusion and Future Directions
The reaction between this compound and aromatic aldehydes provides a straightforward and efficient route to a novel class of Schiff bases with significant potential in drug discovery. The protocols and characterization data presented in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds. Future research should focus on expanding the library of 1-formyl-3-thiosemicarbazones by utilizing a diverse range of aromatic aldehydes and subsequently screening these compounds for a variety of biological activities. A systematic exploration of the structure-activity relationships will be crucial in identifying lead compounds with enhanced potency and selectivity for further development as therapeutic agents.
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- ¹H-NMR and FTIR spectral data for the synthesized compounds (S1-S6).
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- An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives.
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- 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone.
- Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. (n.d.).
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- Supplementary Inform
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Brieflands. (n.d.).
- Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies.
- benzaldehyde thiosemicarbazone deriv
- Synthesis, characterization and trypanocidal activity of some aromatic thiosemicarbazones and their 1,3,4-thiadiazolines deriv
- Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides. PubMed. (n.d.).
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- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011).
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- Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines.
- 4-(N,N-dimethylamino) benzaldehyde thiosemicarbazone.
- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. (n.d.).
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The Strategic Utility of 1-Formyl-3-thiosemicarbazide in the Synthesis of Bioactive 1,3,4-Thiadiazoles: An Application Guide
Introduction: The Convergence of a Versatile Precursor and a Privileged Scaffold
1.1 The Thiadiazole Core: A Staple in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention from medicinal chemists. Its unique physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions, make it a "privileged scaffold" in drug design.[1] Compounds incorporating this moiety exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of the –N=C-S moiety is often implicated in its diverse pharmacological effects.[5]
1.2 1-Formyl-3-thiosemicarbazide: A Highly Adaptable Building Block
This compound, a derivative of thiosemicarbazide, serves as a highly efficient and versatile precursor for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. Thiosemicarbazides are widely used starting materials for thiadiazole synthesis due to their inherent atomic arrangement (S-C-N-N), which is primed for cyclization.[6][7] The formyl group in this compound provides a reactive handle that can be strategically retained or modified, leading to a diverse library of thiadiazole-based compounds.
1.3 Rationale for this Guide
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic routes from this compound and related thiosemicarbazides to 1,3,4-thiadiazoles. It emphasizes the causality behind experimental choices, provides validated protocols, and grounds the discussion in authoritative literature.
Core Synthetic Pathways: From Thiosemicarbazide Precursors to the Thiadiazole Ring
The conversion of thiosemicarbazide derivatives into the 1,3,4-thiadiazole ring is a cornerstone of heterocyclic synthesis. Several robust methods have been established, primarily involving intramolecular cyclization facilitated by dehydration or oxidation.
2.1 Pathway A: Acid-Catalyzed Cyclodehydration
This is one of the most common and direct methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction involves treating an acylthiosemicarbazide intermediate (which can be formed in situ from a carboxylic acid and thiosemicarbazide) with a strong dehydrating agent.[7][8]
-
2.1.1 Mechanistic Insights: The Role of Dehydration The mechanism begins with the protonation of the carbonyl oxygen of the acyl group by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[6][7] This enhances the electrophilicity of the carbonyl carbon. The nucleophilic sulfur atom of the thiourea moiety then attacks this activated carbon, initiating the cyclization. Subsequent dehydration (loss of a water molecule) from the tetrahedral intermediate leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[6][8]
-
2.1.2 Diagram: Acid-Catalyzed Cyclization Mechanism
Caption: Mechanism of acid-catalyzed cyclodehydration.
2.2 Pathway B: Oxidative Cyclization
This pathway is particularly useful for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazones, which are formed by the condensation of an aldehyde or ketone with thiosemicarbazide.[4][9] Various oxidizing agents can be employed, including ferric chloride (FeCl₃), iodine (I₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11][12]
-
2.2.1 Mechanistic Considerations: The Role of Oxidizing Agents The mechanism of oxidative cyclization can vary with the oxidant. With agents like FeCl₃, the reaction may be initiated by the formation of a radical at the N2 position of the thiosemicarbazone following deprotonation.[13] The resulting thiol radical then attacks the azomethine carbon to form the ring. A final hydrogen radical expulsion yields the aromatic thiadiazole.[13] In other cases, the oxidant acts as a Lewis acid, coordinating to a nitrogen atom to facilitate ring closure, followed by an oxidative dehydrogenation step.[14]
-
2.2.2 Diagram: Oxidative Cyclization Workflow
Caption: General workflow for oxidative cyclization.
2.3 Pathway C: Hantzsch-Type Synthesis
While the classic Hantzsch synthesis is primarily for thiazoles, analogous reactions can be adapted for thiadiazoles. This typically involves the reaction of a thiosemicarbazide derivative with an α-halocarbonyl compound. This method is effective for producing 2,5-disubstituted 1,3,4-thiadiazoles.
-
2.3.1 The Classic Hantzsch Reaction Adapted In this adaptation, the thiosemicarbazide acts as the thioamide component. It reacts with an α-halocarbonyl compound, leading to an intermediate that subsequently cyclizes and dehydrates to form the thiadiazole ring. This route offers a high degree of control over the substitution pattern at the C2 and C5 positions of the thiadiazole core.
-
2.3.2 Diagram: Hantzsch-Type Synthesis Flow
Caption: Hantzsch-type synthesis of thiadiazoles.
Detailed Experimental Protocols
3.1 Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole via Acid-Catalyzed Cyclization
This protocol describes the cyclization of a pre-formed N-aroyl-thiosemicarbazide using concentrated sulfuric acid, a method adapted from established procedures.[8][15]
-
3.1.1 Materials and Reagents
Reagent Formula M.W. Quantity Role 4-Chlorobenzoyl-thiosemicarbazide C₈H₈ClN₃OS 229.69 2.30 g (10 mmol) Precursor Sulfuric Acid (conc.) H₂SO₄ 98.08 10 mL Catalyst/Dehydrating Agent Crushed Ice H₂O 18.02 ~100 g Quenching Ammonia solution (aq.) NH₄OH 35.04 As needed Neutralization | Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization |
-
3.1.2 Step-by-Step Procedure
-
Carefully add 2.30 g (10 mmol) of 4-chlorobenzoyl-thiosemicarbazide to 10 mL of chilled concentrated sulfuric acid in a flask with constant stirring.
-
Maintain the temperature of the reaction mixture between 0-5 °C using an ice bath.
-
Continue stirring for 2 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
-
Once the reaction is complete, slowly pour the mixture onto ~100 g of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. A solid precipitate should form.
-
Neutralize the solution carefully with an aqueous ammonia solution to pH 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and recrystallize from ethanol to obtain pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
-
-
3.1.3 Expected Characterization Data
Property Expected Result Appearance White to off-white solid Yield Typically 75-90% ¹H NMR (DMSO-d₆) δ ~7.5 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.9 (s, 2H, NH₂) | IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1620 (C=N stretch), ~720 (C-S stretch) |
3.2 Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole via Oxidative Cyclization of a Thiosemicarbazone
This protocol details the synthesis of a thiadiazole from a thiosemicarbazone using ferric chloride as the oxidizing agent.[13]
-
3.2.1 Materials and Reagents
Reagent Formula M.W. Quantity Role Benzaldehyde thiosemicarbazone C₈H₉N₃S 179.24 1.79 g (10 mmol) Precursor Ferric Chloride (hydrated) FeCl₃·6H₂O 270.30 5.4 g (20 mmol) Oxidizing Agent Ethanol C₂H₅OH 46.07 50 mL Solvent | Water | H₂O | 18.02 | 50 mL | Co-solvent |
-
3.2.2 Step-by-Step Procedure
-
Dissolve 1.79 g (10 mmol) of benzaldehyde thiosemicarbazone in 50 mL of ethanol in a round-bottom flask.
-
Prepare a solution of 5.4 g (20 mmol) of hydrated ferric chloride in 50 mL of water.
-
Add the ferric chloride solution to the thiosemicarbazone solution and reflux the mixture for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of cold water.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with water to remove any remaining iron salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
-
3.2.3 Expected Characterization Data
Property Expected Result Appearance Crystalline solid Yield Typically 60-80% ¹H NMR (CDCl₃) δ ~7.3-7.5 (m, 5H, Ar-H), ~5.2 (br s, 2H, NH₂) | Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₈H₈N₃S: 178.04; found: 178.1 |
Applications in Drug Discovery: Biological Significance of Derived Thiadiazoles
Thiadiazoles synthesized from this compound and related precursors are scaffolds of immense interest in drug discovery due to their broad and potent biological activities.
-
4.1 Antimicrobial Agents : 2-Amino-1,3,4-thiadiazole derivatives have shown significant activity against a range of pathogens. They are effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as various fungal strains.[1][2]
-
4.2 Anticancer Applications : Certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including liver cancer (HepG2).[4] Their mechanism often involves the inhibition of critical enzymes in cancer cell proliferation.
-
4.3 Antiviral Activity : The thiadiazole ring is a bioisostere of the pyrimidine ring, a key component of nucleosides, which can impart antiviral properties.[3] Derivatives have been tested against several viruses, including HIV-1, with some compounds showing promising inhibitory activity.[3]
-
4.4 Summary Table of Biological Activities
Biological Activity Target Examples Key Structural Features Reference(s) Antibacterial S. aureus, E. coli, P. aeruginosa Aryl or heterocyclic substitution at C5. [1][2] Antifungal Candida albicans, Aspergillus niger Halogenated phenyl rings. [2][4][8] Anticancer HepG2, various human tumor cell lines Specific substitutions on the C2 amino group and C5 aryl ring. [4] | Antiviral | HIV-1, Human Cytomegalovirus (HCMV) | Electron-withdrawing groups on the N-aryl substituent. |[3] |
Troubleshooting and Expert Insights
-
5.1 Common Pitfalls in Thiadiazole Synthesis
-
Low Yields in Acid Cyclization: Incomplete dehydration or side reactions can lower yields. Ensure the use of a potent dehydrating agent and maintain anhydrous conditions where possible. Using milder reagents like polyphosphate ester (PPE) can sometimes improve outcomes and avoid the harshness of concentrated H₂SO₄.[16]
-
Formation of Byproducts: In oxidative cyclizations, competing reactions can lead to the formation of 1,2,4-triazole derivatives.[10][14] The choice of solvent and oxidant can influence the regioselectivity of the cyclization.
-
Purification Challenges: The amino group on the thiadiazole ring can make the compound basic, which can be exploited for purification (e.g., acid-base extraction) but can also cause streaking on silica gel chromatography.
-
-
5.2 Optimizing Reaction Yields
-
Microwave Irradiation: The use of microwave irradiation for acid-catalyzed cyclizations can significantly reduce reaction times and improve yields compared to conventional heating.[17]
-
Solid-Phase Synthesis: For creating a library of derivatives, solid-phase synthesis using a resin-bound thiosemicarbazide can streamline the process of cyclization and subsequent functionalization, often leading to high yields and purities.[18]
-
-
5.3 Safety Precautions
-
Strong acids like concentrated H₂SO₄ and PPA are highly corrosive and must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
Oxidizing agents can be highly reactive. Avoid contact with flammable materials.
-
Many organic solvents are flammable and volatile. Work in a well-ventilated area.
-
Conclusion: Future Perspectives
This compound and its parent compound, thiosemicarbazide, remain indispensable tools in heterocyclic chemistry. The synthetic pathways to 1,3,4-thiadiazoles are robust, versatile, and amenable to modern techniques like microwave-assisted and solid-phase synthesis. The continued exploration of this scaffold, driven by its proven track record in medicinal chemistry, promises the development of novel therapeutic agents with improved efficacy and safety profiles. The development of greener, more efficient one-pot synthesis methods will further enhance the accessibility and utility of these valuable compounds.[16][17]
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Pop, R., et al. (2021). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
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Grosu, I. G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. [Link]
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Jadav, V. D., & Vaghasiya, J. V. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
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Karczmarzyk, Z., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
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Barattucci, A., et al. (2005). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachloro. IRIS UniPA. [Link]
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Barattucci, A., et al. (1998). A Quantitative Study of Substituent Effects on Oxidative Cyclization of Some 2-Methylsubstituted Aldehydes. Thiosemicarbazones Induced by Ferric Chloride. ResearchGate. [Link]
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Pham, T. D., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
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Yang, S. J., et al. (2012). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. [Link]
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Si-Meska, M., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. [Link]
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Glories, M. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
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Al-Ghorbani, M., et al. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. Source not specified. [Link]
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Ali, S. A., & Hussein, F. A. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]
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Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. [Link]
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Shih, M. H., & Wu, C. W. (2005). Efficient Syntheses of Thiadiazoline and Thiadiazole Derivatives by the Cyclization of 3-Aryl-4-formylsydnone Thiosemicarbazones with Acetic Anhydride and Ferric Chloride. ResearchGate. [Link]
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Farghaly, T. A., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules. [Link]
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Kumar, D., et al. (2020). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
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Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. [Link]
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Barattucci, A., et al. (2005). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachloroantimoniate. A joint experimental and computational study. ResearchGate. [Link]
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Kumar, P. S., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. [Link]
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Głowacka, J. E., et al. (2018). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. Molecules. [Link]
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Onkol, T., et al. (2008). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
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Application Notes and Protocols for In Vitro Screening of 1-Formyl-3-thiosemicarbazide Derivatives for Antibacterial Activity
<A>
Introduction: The Promise of Thiosemicarbazides in an Era of Antibiotic Resistance
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] Thiosemicarbazides and their derivatives, such as 1-formyl-3-thiosemicarbazide, represent a promising class of compounds due to their wide spectrum of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[2][3][4] These molecules, characterized by the NH2-NH-C(=S)NH2 moiety, offer a versatile scaffold for chemical modification to enhance their therapeutic potential.[1][5][6]
The antibacterial effect of some thiosemicarbazone derivatives is attributed to their ability to inhibit essential bacterial enzymes involved in DNA synthesis and replication, such as topoisomerases.[7][8] This guide provides a comprehensive framework for the in vitro screening of novel this compound derivatives, focusing on the determination of their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to ascertain their bacteriostatic and bactericidal potential.
I. Foundational Concepts: Understanding MIC and MBC
A successful antibacterial screening campaign hinges on two key metrics:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] It is the most fundamental measure of a compound's activity and is crucial for the initial assessment of its potential.[11] A lower MIC value indicates greater potency.[11]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14] The MBC provides critical information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[12][15]
Generally, an agent is considered bactericidal if the MBC is no more than four times the MIC.[12][14] This distinction is vital for guiding therapeutic applications, especially in severe infections where complete pathogen eradication is necessary.[16]
II. Experimental Workflow: A Step-by-Step Approach
The screening process follows a logical progression from initial compound preparation to the final determination of bactericidal activity.
Figure 1: A comprehensive workflow for the in vitro antibacterial screening of novel compounds.
III. Detailed Protocols
A. Preparation of Reagents and Bacterial Cultures
1. Compound Stock Solution:
-
Rationale: A concentrated, sterile stock solution is essential for accurate serial dilutions. The choice of solvent is critical and depends on the solubility of the this compound derivatives. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.
-
Protocol:
-
Accurately weigh the synthesized compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.[9]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Bacterial Strains and Culture Media:
-
Rationale: A representative panel of Gram-positive and Gram-negative bacteria should be used for initial screening. Standard reference strains (e.g., from ATCC) ensure reproducibility. Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for routine antimicrobial susceptibility testing due to their reproducibility and low levels of inhibitors.[10][17]
-
Recommended Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Protocol:
-
Prepare MHB and MHA according to the manufacturer's instructions.
-
Streak the bacterial strains from frozen stocks onto MHA plates and incubate at 37°C for 18-24 hours to obtain fresh colonies.
-
3. Preparation of Bacterial Inoculum:
-
Rationale: Standardization of the bacterial inoculum is crucial for consistent and comparable MIC results. The 0.5 McFarland turbidity standard provides a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9][18]
-
Protocol:
-
From a fresh culture plate (18-24 hours old), select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard.[9] This can be done visually or using a spectrophotometer.
-
Within 15 minutes, dilute this standardized suspension to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL in the well).[10]
-
B. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used and accurate technique for determining MIC values.[9][19]
Figure 2: Step-by-step process for determining the Minimum Inhibitory Concentration (MIC).
-
Protocol:
-
Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.[9]
-
Add 100 µL of the prepared compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.[20]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[20]
-
Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 will be the sterility control (broth only).[9]
-
Add 100 µL of the diluted bacterial inoculum to each well (columns 1-11). This will bring the total volume to 200 µL and dilute the compound concentrations to their final test values.[9]
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9][19]
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]
-
C. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined subsequent to the MIC assay to assess the bactericidal activity of the compounds.[12][13]
-
Protocol:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[12][15]
-
Spread the aliquot onto a fresh MHA plate that does not contain any compound.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14][15]
-
IV. Data Presentation and Interpretation
The results of the screening should be presented in a clear and concise tabular format.
Table 1: Hypothetical Antibacterial Activity of this compound Derivatives (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |
| MIC | MBC | |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
| Derivative C | 64 | >128 |
| Ciprofloxacin | 0.5 | 1 |
-
Interpretation:
-
In this hypothetical example, Derivative B is the most potent against both strains.
-
The MBC/MIC ratio for Derivative B against S. aureus is 2 (16/8), indicating a bactericidal effect.[16]
-
The MBC/MIC ratio for Derivative A against E. coli is >2, suggesting a primarily bacteriostatic effect against this strain.
-
V. Conclusion and Future Directions
This guide provides a robust and standardized methodology for the initial in vitro screening of this compound derivatives for antibacterial activity. The determination of MIC and MBC values is a critical first step in identifying promising lead compounds. Derivatives that exhibit potent bactericidal activity against a broad spectrum of bacteria, particularly drug-resistant strains, warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies. The versatility of the thiosemicarbazide scaffold holds significant promise for the development of the next generation of antibacterial agents.[2][3]
VI. References
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
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NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
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Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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Koca, B., et al. (n.d.). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC - NIH. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Khan, S. A., et al. (2008). Synthesis and in vitro antibacterial activity of new steroidal thiosemicarbazone derivatives. PubMed. Retrieved from [Link]
-
Ashdin Publishing. (n.d.). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Retrieved from [Link]
-
Modern Scientific Press. (2015, July 28). Synthesis and In-vitro Antibacterial Screening of Thiosemicarbazones. Retrieved from [Link]
-
Stasz, M., et al. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of thiosemicarbazide derivatives in bacteria. Retrieved from [Link]
-
Balouiri, M., et al. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives. Retrieved from [Link]
-
UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
ACS Publications. (2023, October 17). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Antibacterial activity of thiosemicarbazide derivatives. Retrieved from [Link]
-
PMC - NIH. (2024, March 17). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. Retrieved from [Link]
-
NIH. (2022, May 15). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Retrieved from [Link]
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- 7. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
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One-Pot Synthesis of Heterocyclic Compounds Using 1-Formyl-3-thiosemicarbazide: Application Notes and Protocols
Introduction: The Strategic Utility of 1-Formyl-3-thiosemicarbazide in Heterocyclic Synthesis
In the landscape of medicinal and materials chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, this compound emerges as a particularly versatile and powerful precursor for the one-pot synthesis of a range of valuable heterocyclic systems. This N-formylated thiosemicarbazide derivative possesses a unique arrangement of nucleophilic and electrophilic centers, predisposing it to intramolecular cyclization reactions that can be selectively steered toward different heterocyclic outcomes based on the chosen reaction conditions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in one-pot synthetic methodologies. We will delve into the mechanistic underpinnings that govern the selective formation of key heterocyclic families, namely 1,2,4-triazoles and 1,3,4-thiadiazoles. By understanding the causality behind the experimental choices, researchers can harness the full potential of this readily accessible reagent. The protocols detailed herein are designed to be robust and reproducible, offering a gateway to the rapid generation of molecular diversity for screening and development pipelines.
Mechanistic Insights: Directing the Cyclization Pathway
The synthetic utility of this compound lies in its ability to undergo intramolecular cyclization to form either a 1,2,4-triazole or a 1,3,4-thiadiazole ring system in a one-pot fashion. The choice of reaction conditions, specifically the pH, is the critical determinant of the final product. This selectivity arises from the differential nucleophilicity of the nitrogen and sulfur atoms within the thiosemicarbazide backbone.
Base-Catalyzed Cyclization: The Path to 1,2,4-Triazoles
In the presence of a base, the terminal nitrogen atom (N-4) of the thiosemicarbazide moiety is deprotonated, enhancing its nucleophilicity. This activated nitrogen then readily attacks the electrophilic carbon of the formyl group. Subsequent dehydration leads to the formation of the thermodynamically stable 1,2,4-triazole-3-thiol ring. This pathway is favored under basic conditions as the increased nucleophilicity of the nitrogen atom outcompetes the sulfur atom for the intramolecular reaction.
Caption: Base-catalyzed cyclization of this compound.
Acid-Catalyzed Cyclization: The Gateway to 1,3,4-Thiadiazoles
Under acidic conditions, the reaction landscape is significantly altered. The formyl oxygen is protonated, which increases the electrophilicity of the formyl carbon. While the nitrogen atoms are also protonated and thus less nucleophilic, the sulfur atom, being a softer nucleophile, preferentially attacks the activated formyl carbon. This is followed by a cyclodehydration step, resulting in the formation of a 2-amino-1,3,4-thiadiazole. The proposed mechanism involves an initial nucleophilic attack by the sulfur on the protonated carbonyl, followed by cyclization and dehydration to yield the aromatic heterocycle.[1]
Caption: Acid-catalyzed cyclization of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor, this compound, and its subsequent one-pot conversion to the target heterocyclic compounds.
Protocol 1: Synthesis of this compound
This procedure outlines the preparation of the starting material from thiosemicarbazide and formic acid.
Materials:
-
Thiosemicarbazide (2 moles, 182 g)
-
90% Formic acid (400 mL)
-
Deionized water
Procedure:
-
In a 2 L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the hot formic acid and swirl until all the solid has dissolved.
-
Continue heating on the steam bath for 30 minutes. Crystalline this compound will typically begin to separate during this time.
-
Add 600 mL of boiling water to the reaction mixture to form a milky solution.
-
Filter the hot solution through a fluted filter paper.
-
Allow the filtrate to stand at room temperature for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated this compound by suction filtration and air-dry overnight.
-
The expected yield is 170–192 g (71–81%) with a melting point of 177–178 °C (with decomposition).
Protocol 2: One-Pot Synthesis of 1,2,4-Triazole-3(5)-thiol
This protocol details the base-catalyzed cyclization of this compound.
Materials:
-
This compound (1.5 moles, 178.5 g)
-
Sodium hydroxide (1.5 moles, 60 g)
-
Deionized water
-
Concentrated hydrochloric acid
Procedure:
-
In a 2 L round-bottomed flask, dissolve 178.5 g (1.5 moles) of this compound and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution to precipitate the product.
-
Continue cooling in the ice bath for 2 hours to ensure complete precipitation.
-
Collect the crude 1,2,4-triazole-3(5)-thiol by suction filtration.
-
Recrystallize the product by dissolving it in 300 mL of boiling water, filtering the hot solution, and then cooling the filtrate in an ice bath for 1 hour.
-
Collect the purified product by suction filtration and air-dry overnight.
-
The expected yield is 108–123 g (72–81%) with a melting point of 220–222 °C.
Protocol 3: One-Pot Synthesis of 2-Amino-1,3,4-thiadiazole
This protocol describes the acid-catalyzed cyclization of this compound using phosphorus oxychloride as the dehydrating agent. This is an adaptation of a general method for synthesizing 1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.[2]
Materials:
-
This compound (0.01 mol, 1.18 g)
-
Phosphorus oxychloride (POCl₃) (10 mL)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 1.18 g (0.01 mol) of this compound in 10 mL of phosphorus oxychloride.
-
Gently reflux the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of ammonium hydroxide until the product precipitates.
-
Collect the solid product by suction filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to afford pure 2-amino-1,3,4-thiadiazole.
Data Presentation: Comparative Analysis of One-Pot Syntheses
The following table summarizes typical reaction conditions and outcomes for the one-pot synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles from this compound and related acylthiosemicarbazides.
| Precursor | Heterocyclic Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1,2,4-Triazole-3(5)-thiol | NaOH | Water | 100 | 1 | 72-81 | |
| Acylthiosemicarbazides | 1,3,4-Thiadiazoles | POCl₃ | Neat | Reflux | 1-2 | 60-85 | [2] |
| Acylthiosemicarbazides | 1,3,4-Thiadiazoles | H₂SO₄ (conc.) | Neat | RT to 90 | 2-4 | 50-90 | [1] |
| Thiosemicarbazide + Benzoic Acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | Polyphosphate Ester (PPE) | Chloroform | Reflux | 10 | 64 | [3] |
| Acylthiosemicarbazides | 1,2,4-Triazoles | NaOH (2N) | Water/Ethanol | 80-90 | 4 | 70-85 | [4] |
Conclusion
This compound stands out as a highly effective and versatile building block for the one-pot synthesis of medicinally relevant heterocyclic compounds. The ability to selectively synthesize either 1,2,4-triazoles or 1,3,4-thiadiazoles by simply modulating the reaction conditions from basic to acidic provides a powerful tool for generating chemical diversity. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore and expand upon the synthetic potential of this valuable reagent. The efficiency, operational simplicity, and atom economy of these one-pot procedures are well-aligned with the principles of green chemistry, making them attractive for both academic research and industrial drug development.
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules, 30(22), 4422. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). [Link]
-
Organic Syntheses Procedure: 1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses. [Link]
-
A Facile, Rapid, one-pot Synthesis and Biological Evaluation of some Thiadiazole Derivatives. (2012). International Journal of Scientific and Research Publications, 2(11). [Link]
-
Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. (2011). Molecules, 16(12), 10196-10213. [Link]
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- 2. Research Journal of Chemical Sciences : A Facile, Rapid, one-pot Synthesis and Biological Evaluation of some Thiadiazole Derivatives - ISCA [isca.me]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for 1-Formyl-3-thiosemicarbazide synthesis
Welcome to the technical support guide for the synthesis and optimization of 1-Formyl-3-thiosemicarbazide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve reaction yield, ensure product purity, and troubleshoot experimental hurdles. Our approach is grounded in established chemical principles and validated experimental data to ensure you can proceed with confidence.
Section 1: Reaction Overview & Key Principles
The synthesis of this compound is a straightforward yet crucial acylation reaction. It involves the formylation of the N1-amino group of thiosemicarbazide using formic acid as both the reagent and solvent.[1] This compound serves as a vital intermediate in the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, which possess a wide range of biological activities.[1][2] While the reaction appears simple, optimizing the yield and purity requires careful control over several key parameters.
Reaction Scheme
The fundamental reaction is the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of formic acid, followed by dehydration.
Caption: Synthesis of this compound.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific issues you may encounter during the synthesis.
Part A: General Questions & Reaction Fundamentals
Q1: What is the detailed mechanism for the formylation of thiosemicarbazide with formic acid?
A1: The reaction is a classic nucleophilic acyl substitution.
-
Nucleophilic Attack: The terminal nitrogen (N1) of thiosemicarbazide, being the most nucleophilic site, attacks the electrophilic carbonyl carbon of formic acid.[3]
-
Tetrahedral Intermediate: This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly bonded nitrogen to one of the oxygen atoms.
-
Elimination: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, yielding the final N-formylated product. Formic acid's dual role as a reagent and an acidic solvent facilitates the protonation of the hydroxyl group, making water a better leaving group.
Q2: Why is 90% formic acid specified in many procedures instead of anhydrous formic acid?
A2: The presence of 10% water in 90% formic acid is often beneficial for this specific reaction.[1] While seemingly counterintuitive for a condensation reaction, the water helps maintain the solubility of the starting thiosemicarbazide and can prevent certain side reactions that might occur under strictly anhydrous conditions. The established procedure from Organic Syntheses successfully utilizes 90% formic acid, demonstrating its efficacy.[1]
Q3: Can I use other formylating agents instead of formic acid?
A3: Yes, other formylating agents can be used, but they introduce different challenges. Agents like ethyl formate or acetic formic anhydride would require different solvents and catalysts (e.g., a base to neutralize the acetic acid byproduct). While these methods work, the use of formic acid as both reagent and solvent is advantageous due to its simplicity, low cost, and the ease of product isolation, which often precipitates directly from the reaction mixture.[1]
Part B: Troubleshooting Low Yield
Q4: My final yield is significantly lower than the reported 70-80%. What are the most common causes?
A4: Low yield is a frequent issue that can typically be traced to one of the following factors. Use the troubleshooting flowchart below to diagnose the problem systematically.
Caption: Troubleshooting flowchart for low reaction yield.
-
Suboptimal Temperature: The reaction requires heating on a steam bath (approx. 100°C).[1] Insufficient heat leads to an incomplete reaction, while excessive, uncontrolled heating can cause decomposition of the thiosemicarbazide moiety.
-
Poor Quality of Starting Material: Thiosemicarbazide can degrade over time, especially if not stored properly. Impurities will lead to side reactions and lower the yield of the desired product.[4] Always use a high-purity, colorless starting material.
-
Incomplete Precipitation: The product has limited solubility in the acidic aqueous mixture, especially upon cooling. It is critical to allow sufficient time for crystallization, including a prolonged period in an ice bath (2 hours is recommended), to maximize recovery.[1]
Part C: Addressing Purity Issues
Q5: My final product is off-white or yellow. What is the likely impurity?
A5: A yellow or brownish tint often indicates the presence of elemental sulfur or sulfur-containing degradation byproducts. This can occur if the reaction is overheated or if the starting thiosemicarbazide has started to decompose. The recommended purification method is recrystallization from boiling water, which is an effective way to remove these colored impurities and obtain a white, crystalline product.[1]
Q6: How do I effectively purify the crude product?
A6: Recrystallization is the standard and most effective method.
-
Dissolution: Dissolve the crude this compound in a minimal amount of boiling water. The procedure from Organic Syntheses suggests a ratio of approximately 600 mL of water for every 170-190 g of crude product.[1]
-
Hot Filtration: If there are insoluble impurities (like elemental sulfur), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath for at least one hour to induce maximum crystallization.
-
Isolation: Collect the pure white crystals by suction filtration and air-dry them.
Part D: Analytical & Characterization FAQs
Q7: Which analytical techniques should I use to confirm the structure and purity of my product?
A7: A combination of techniques is recommended for unambiguous characterization:
-
Melting Point: The pure compound has a distinct melting point of 177–178°C with decomposition.[1] A broad or depressed melting range indicates impurities.
-
FTIR Spectroscopy: This is useful for identifying key functional groups. Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O (amide) stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1300-1400 cm⁻¹).[4][5]
-
NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information. In a solvent like DMSO-d₆, you would expect to see distinct signals for the formyl proton (CHO), the various N-H protons, and the two carbons (C=O and C=S).[6]
-
Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring reaction progress and assessing the purity of the final product.[4] A single spot indicates a high degree of purity.
| Technique | Purpose | Expected Result for Pure Product |
| Melting Point | Purity Assessment | Sharp mp at 177–178°C (dec.)[1] |
| FTIR | Functional Group ID | Peaks for N-H, C=O (amide), and C=S |
| ¹H NMR | Structural Confirmation | Signals for CHO, NH, and NH₂ protons |
| TLC | Purity & Reaction Monitoring | Single spot with appropriate solvent system |
| Table 1: Key Analytical Techniques for Characterization. |
Section 3: Detailed Experimental Protocols
The following protocols are adapted from established and reliable sources to ensure reproducibility.
Protocol 1: Synthesis of this compound
Adapted from Organic Syntheses, Coll. Vol. 4, p.944 (1963).[1]
Caption: Experimental workflow for synthesis.
Materials & Equipment:
-
2-L round-bottomed flask
-
Steam bath
-
Thiosemicarbazide (182 g, 2 moles)
-
90% Formic acid (400 mL)
-
Boiling water (600 mL)
-
Fluted filter paper
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
In a 2-L round-bottomed flask, gently heat 400 mL of 90% formic acid on a steam bath for approximately 15 minutes.
-
Critical Step: Add 182 g (2 moles) of colorless, high-purity thiosemicarbazide to the pre-heated formic acid. Swirl the flask vigorously until all the solid has dissolved.
-
Continue heating the solution on the steam bath for an additional 30 minutes. During this time, the crystalline product, this compound, will often begin to separate from the solution.
-
Add 600 mL of boiling water to the reaction mixture. This will produce a milky solution.
-
Filter the hot solution through a large fluted filter paper to remove any minor insoluble byproducts.
-
Allow the clear filtrate to stand at room temperature for 1 hour to begin the crystallization process.
-
Critical Step: To maximize yield, place the flask in an ice bath and cool for at least 2 hours.
-
Collect the resulting white, crystalline precipitate by suction filtration.
-
Air-dry the product overnight. The expected yield is between 170–192 g (71–81%), with a melting point of 177–178°C (with decomposition).[1]
References
-
Sherman, W. R. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, Coll. Vol. 4, 944. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775486, this compound. PubChem. [Link]
-
Geronikaki, A. A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. International Journal of Molecular Sciences, 22(22), 12139. [Link]
-
Wurm, F. R., et al. (2022). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules, 27(12), 3680. [Link]
-
Geronikaki, A. A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. ResearchGate. [Link]
-
Geronikaki, A. A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. International Journal of Molecular Sciences. [Link]
-
El-Ghaffar, N. A., et al. (2014). Synthesis, Characterization and Metal Ion Chelating Efficiency of an Environment-Friendly Copolymers Containing Dithio Formic Acid and Thiosemicarbazide or 1,2,4-Triazole Group. Scientific Research Publishing. [Link]
-
Krasovitskii, B. M., et al. (2023). Acylation of thiosemicarbazide derivatives with benzoic acid in the presence of PPE. ResearchGate. [Link]
-
Bondock, S., et al. (2012). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Mohammadi, A., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(3), 915–923. [Link]
-
Fassihi, A., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 14(1), 165–173. [Link]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,4-Triazoles from 1-Formyl-3-thiosemicarbazide
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazoles, a cornerstone in medicinal chemistry and drug development. This guide is specifically tailored to address the challenges and side reactions encountered during the synthesis of 1,2,4-triazoles starting from the readily available precursor, 1-formyl-3-thiosemicarbazide. As researchers and drug development professionals, optimizing reaction conditions and ensuring product purity are paramount. This resource, presented in a question-and-answer format, aims to provide in-depth, field-proven insights to streamline your experimental workflow and troubleshoot common issues.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1,2,4-triazoles from this compound?
The synthesis of 1,2,4-triazole-3-thiol (often tautomerizing to 1,2,4-triazole-3(5)-thione) from this compound is a classic and efficient cyclization reaction.[1] The reaction is typically carried out under basic conditions, where the hydroxide ion facilitates the intramolecular nucleophilic attack of one of the hydrazine nitrogens onto the formyl carbon, followed by dehydration to form the stable triazole ring.[2][3]
Q2: What is the most common and critical side reaction to be aware of?
The most significant side reaction is the formation of the isomeric 2-amino-1,3,4-thiadiazole.[4][5] This occurs because the cyclization of 1-acylthiosemicarbazides is highly dependent on the pH of the reaction medium. While basic conditions favor the formation of the 1,2,4-triazole, acidic conditions promote the formation of the 1,3,4-thiadiazole ring system.[5]
Q3: How can I be sure I have synthesized the desired 1,2,4-triazole and not the 1,3,4-thiadiazole isomer?
Definitive characterization is crucial. A combination of spectroscopic methods is recommended:
-
Infrared (IR) Spectroscopy: 5-Mercapto-1,2,4-triazoles in their thione tautomeric form exhibit a characteristic C=S absorption band, typically in the region of 1166-1258 cm⁻¹.[6] They also show N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the isomers. The chemical shifts of the ring protons and carbons will differ significantly due to the different electronic environments in the two heterocyclic systems.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: 5-Substituted-3-mercapto-1,2,4-triazoles often display two maximum absorption bands in ethanol, typically around 252-256 nm and 288-298 nm, with the latter being attributed to the C=S chromophore.[6]
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon ionization can be different, aiding in their differentiation.[7]
Q4: Are there any other potential, less common side reactions?
While the formation of 1,3,4-thiadiazole is the primary concern, other side reactions, though less common, can occur:
-
Hydrolysis of the Starting Material: Under harsh basic conditions or prolonged heating, the formyl group of this compound can be hydrolyzed, leading to the formation of thiosemicarbazide.
-
Thermal Degradation: At excessively high temperatures, the starting material or the product may undergo thermal decomposition, leading to a complex mixture of byproducts.[1][8] The thermal stability of thiosemicarbazone derivatives can vary, and decomposition often occurs in multiple stages.[8][9]
-
Self-Condensation Reactions: Although less likely under controlled conditions, there is a possibility of intermolecular reactions, especially at high concentrations.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions based on established chemical principles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired 1,2,4-Triazole | 1. Incorrect pH: The reaction medium is not sufficiently basic. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Poor Quality Starting Material: The this compound is impure. | 1. Optimize Base Concentration: Ensure the use of a suitable base (e.g., NaOH, KOH) at an appropriate concentration (typically 1-2 N).[2][3][10] Monitor the pH to maintain basicity throughout the reaction. 2. Adjust Reaction Conditions: Increase the reaction time or temperature moderately. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. 3. Purify Starting Material: If necessary, recrystallize the this compound before use. |
| Presence of a Significant Amount of 2-Amino-1,3,4-thiadiazole | Acidic Reaction Conditions: The reaction pH has dropped or was acidic from the start. This is the most common reason for the formation of this isomer.[5] | Strict pH Control: Maintain a consistently basic environment. The cyclization to the 1,3,4-thiadiazole is often catalyzed by strong acids like concentrated sulfuric acid.[11] Therefore, avoiding any acidic contamination is critical. |
| Complex Reaction Mixture with Multiple Unidentified Spots on TLC | 1. Excessive Heat: The reaction temperature is too high, leading to thermal degradation of the starting material or product.[8][9] 2. Prolonged Reaction Time: Extended heating can lead to decomposition. | 1. Lower Reaction Temperature: Use the minimum temperature necessary for the reaction to proceed at a reasonable rate. A steam bath is often sufficient.[1] 2. Monitor Reaction Progress: Use TLC to determine the optimal reaction time and stop the reaction once the starting material is consumed. |
| Difficulty in Purifying the 1,2,4-Triazole Product | Co-precipitation of Isomers: The desired triazole and the thiadiazole byproduct may have similar polarities, making separation by simple recrystallization challenging. | 1. Careful Recrystallization: Attempt recrystallization from different solvent systems. 2. Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable eluent system is the most reliable method for separating isomers.[12] |
III. Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazole-3-thiol
This protocol is adapted from a reliable, peer-reviewed source and represents a best-practice approach for the synthesis.[1]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.5 moles) and sodium hydroxide (1.5 moles) in 300 ml of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Carefully add 150 ml of concentrated hydrochloric acid to the cooled solution.
-
Continue cooling the mixture in an ice bath for 2 hours to allow for complete precipitation of the product.
-
Collect the precipitated 1,2,4-triazole-3-thiol by suction filtration.
-
For purification, dissolve the crude product in 300 ml of boiling water and filter the hot solution.
-
Cool the filtrate in an ice bath for 1 hour.
-
Collect the purified product by suction filtration and air-dry.
Protocol 2: Identification of the 2-Amino-1,3,4-thiadiazole Side Product
If you suspect the presence of the thiadiazole isomer, the following synthesis can be performed on a small scale to obtain a reference sample for comparison (e.g., by TLC or NMR).
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Ammonia solution
Procedure:
-
Carefully add this compound to a small amount of cold (0 °C) concentrated sulfuric acid with stirring.
-
Allow the mixture to stir at room temperature for a specified time (monitor by TLC).
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonia solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry. This product can be used as a standard for the 2-amino-1,3,4-thiadiazole.
IV. Visualization of Reaction Pathways
To provide a clearer understanding of the competing reaction pathways, the following diagrams illustrate the cyclization of this compound under different pH conditions.
Caption: Competing cyclization pathways of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]
-
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole - Der Pharma Chemica. Available at: [Link]
-
Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone? - ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - NIH. Available at: [Link]
-
132-144 Review Article Overview of Mercapto-1,2,4-Triazoles - JOCPR. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of 2-amino-1-3-4-thiadiazoles - ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - Semantic Scholar. Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th - UTAR Institutional Repository. Available at: [Link]
-
Synthesis and Characterization of some Heterocyclic Derivatives by Cyclization of Carbohydrate Thiosemicarbazones. Part I | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed. Available at: [Link]
-
(PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule - ResearchGate. Available at: [Link]
-
1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines - Sci-Hub. Available at: [Link]
-
thermal degradation studies of copolymer resin-iii derived from 8-hydroxyquinoline 5-sulphonic acid-thiosemicarbazide-formaldehyde - troindia. Available at: [Link]
-
Synthesis and Characterization of Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - NIH. Available at: [Link]
-
An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents | ScienceRise: Pharmaceutical Science. Available at: [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. Available at: [Link]
-
132-144 Review Article Overview of Mercapto-1,2,4-Triazoles - JOCPR. Available at: [Link]
-
This compound | C2H5N3OS | CID 2775486 - PubChem - NIH. Available at: [Link]
-
Thiosemicarbazide Chemistry Review | PDF | Ethanol | Amine - Scribd. Available at: [Link]
-
Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Regents... - ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Available at: [Link]
-
New Approaches for the Synthesis of 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives with Antimicrobial Activity - ResearchGate. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub. ChemInform Abstract: Regioselective Synthesis of 2‐Amino‐Substituted 1,3,4‐Oxadiazole and 1,3,4‐Thiadiazole Derivatives via Reagent‐Based Cyclization of Thiosemicarbazide Intermediate. / ChemInform, 2013 [sci-hub.box]
- 6. ijsr.net [ijsr.net]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Formyl-3-thiosemicarbazide Derivatives
Welcome to the technical support center for the purification of 1-Formyl-3-thiosemicarbazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. My objective is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the work-up and purification of this compound derivatives.
Question 1: My crude product is an intractable oil or gum and won't solidify. What should I do?
Answer: This is a frequent issue, often caused by the presence of residual solvents, unreacted starting materials, or low-melting point impurities. The thiosemicarbazide backbone contains multiple hydrogen bond donors and acceptors, which can lead to complex solvation or amorphous states.
-
Initial Approach: Trituration. Before attempting more complex methods, try trituration. This involves stirring the oil vigorously with a poor solvent in which your product is insoluble but the impurities are soluble.
-
Why it works: The mechanical action and solvent interaction can disrupt the amorphous state and induce nucleation and crystallization.
-
Solvent Choice: Start with a non-polar solvent like hexanes or diethyl ether. If the product's polarity is higher, a slightly more polar solvent like ethyl acetate/hexane mixture might be effective. The goal is to "wash" out the impurities that are preventing solidification.
-
-
Advanced Approach: Solvent-Antisolvent Precipitation.
-
Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, methanol, or acetone).
-
Slowly add a poor solvent (antisolvent), such as cold water or hexanes, with vigorous stirring until the solution becomes persistently cloudy.
-
If no solid forms, try scratching the inside of the flask with a glass rod at the solvent interface to create nucleation sites.
-
Allow the mixture to stand, preferably at a reduced temperature (4 °C), to promote precipitation.
-
Question 2: I'm seeing multiple spots on my TLC plate after the reaction. How do I identify the product and choose a purification method?
Answer: Multiple spots indicate a mixture of product, starting materials, and byproducts. A systematic approach is key.
-
Step 1: TLC Analysis & Spot Identification.
-
Run a co-spotted TLC: Spot your crude reaction mixture, the formylating agent (e.g., formic acid), and the starting thiosemicarbazide on the same plate. This helps you identify which spots correspond to unreacted starting materials.
-
Visualization: Use multiple visualization techniques. UV light (254 nm) will show UV-active compounds. Staining with potassium permanganate (KMnO₄) can reveal compounds without a strong UV chromophore.
-
-
Step 2: Choosing the Purification Method.
-
Large Rf Difference (ΔRf > 0.2): If your product spot is well-separated from impurities, flash column chromatography is the most effective method.
-
Small Rf Difference (ΔRf < 0.2) or Streaking: This suggests the compounds have similar polarities.
-
Option A: Optimize Chromatography. Experiment with different solvent systems. A common starting point for these derivatives is a mixture of ethyl acetate and hexanes. If separation is poor, try adding a small amount (~1%) of methanol or triethylamine (if the compound is basic) to the mobile phase.
-
Option B: Recrystallization. If the crude product is a solid and you have an idea of its solubility, recrystallization is an excellent choice for removing closely related impurities. Many thiosemicarbazide derivatives can be recrystallized from ethanol or ethanol/water mixtures[1][2][3].
-
-
Purification Method Decision Workflow
Caption: Decision tree for selecting a purification method.
Question 3: My compound appears to be degrading on the silica gel column. What are the signs and how can I prevent this?
Answer: The thiourea moiety in thiosemicarbazides can be sensitive to the acidic nature of standard silica gel.
-
Signs of Degradation:
-
Tailing/Streaking on TLC: The spot appears elongated rather than round.
-
Color Change: A colored band develops and streaks down the column.
-
Low Recovery: The mass of the purified product is significantly lower than expected, even though TLC showed a strong product spot in the crude mixture.
-
New Spots on TLC of Column Fractions: Fractions contain new impurities not seen in the original crude mixture.
-
-
Causality & Prevention:
-
Acid Sensitivity: Silica gel has acidic silanol groups (Si-OH) on its surface which can catalyze hydrolysis or rearrangement of sensitive functional groups.
-
Solution 1: Neutralize the Silica. Prepare a slurry of silica gel in your starting mobile phase and add 1-2% triethylamine (NEt₃) or ammonia solution. This deactivates the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase.
-
Neutral Alumina: Less acidic than silica and can be a good alternative.
-
Reversed-Phase Chromatography (C18): This is an excellent option for moderately polar compounds. The separation occurs in a polar mobile phase (like methanol/water or acetonitrile/water) on a non-polar stationary phase[4][5][6]. This avoids the acidity issue entirely.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical solubility profiles for this compound derivatives? A: Generally, these compounds exhibit moderate to low solubility in non-polar solvents (hexanes, toluene) and good solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (ethanol, methanol)[3][7]. Solubility in water is often low but increases with the addition of co-solvents like ethanol[1]. The specific solubility depends heavily on the substituents attached to the thiosemicarbazide core.
Q2: Are these compounds thermally stable? Should I be concerned about heating during recrystallization? A: Most this compound derivatives have good thermal stability for short periods, as many synthetic procedures involve refluxing in solvents like ethanol[2][7]. However, prolonged heating at high temperatures can lead to decomposition[8][9]. It is always best practice to use the minimum amount of heat necessary to dissolve the compound for recrystallization and to avoid unnecessarily long reflux times. For sensitive derivatives, recrystallization at room temperature by slow evaporation of a solvent mixture can be a gentler alternative.
Q3: My purified product's NMR spectrum looks clean, but the melting point is broad. Why? A: A broad melting point range (>2 °C) typically indicates an impure sample or the presence of multiple crystalline forms (polymorphs).
-
Impurity: Even a small amount of a solvent or a closely related impurity not visible by NMR can disrupt the crystal lattice and broaden the melting point.
-
Isomers: Thiosemicarbazones, which are closely related, can exist as E/Z isomers around the C=N bond, which can complicate crystallization and melting behavior[10]. While 1-Formyl derivatives lack this specific bond, rotational isomers (rotamers) around the amide and thioamide bonds can exist in solution and potentially co-crystallize.
-
Troubleshooting: Re-purify the sample by a different method (e.g., recrystallize a chromatographed sample) and ensure the product is thoroughly dried under high vacuum to remove all residual solvent.
Section 3: Standardized Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This is the most common and effective method for purifying solid this compound derivatives[1][2].
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Work on a steam bath or a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step is crucial for obtaining high-purity crystals.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise with swirling until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold 50% ethanol/water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is for separating the product from impurities with different polarities.
-
Adsorbent Preparation: Choose the appropriate stationary phase (standard silica, neutralized silica, or alumina). Pack a glass column with the chosen adsorbent as a slurry in the initial mobile phase.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure. This creates a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Start eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
-
Final Drying: Place the isolated product under high vacuum to remove any final traces of solvent.
Troubleshooting Chromatography Workflow
Caption: Troubleshooting common column chromatography problems.
Section 4: Data Summary Tables
Table 1: Common Solvents for Recrystallization & Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| n-Hexane | 0.1 | 69 | Antisolvent, non-polar mobile phase |
| Diethyl Ether | 2.8 | 35 | Trituration, mobile phase component |
| Ethyl Acetate | 4.4 | 77 | Primary polar mobile phase component |
| Acetone | 5.1 | 56 | Good solvent for dissolving crude product |
| Ethanol | 5.2 | 78 | Excellent recrystallization solvent[2][3] |
| Methanol | 6.6 | 65 | Recrystallization, polar mobile phase modifier |
| Water | 10.2 | 100 | Antisolvent for recrystallization[1] |
| Dichloromethane (DCM) | 3.1 | 40 | Mobile phase component |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil/gum | Residual solvent; amorphous solid | Triturate with a poor solvent (hexanes); use solvent-antisolvent precipitation. |
| Broad melting point | Impurities; residual solvent; polymorphism | Re-purify using an alternative method; dry thoroughly under high vacuum. |
| Streaking on silica column | Compound is acidic/basic; interaction with silica | Add 1% NEt₃ or AcOH to mobile phase; use neutralized silica or alumina. |
| Low recovery from column | Irreversible adsorption; degradation on silica | Use dry loading method; use deactivated silica or an alternative stationary phase. |
References
-
Pitucha, M., Ramos, P., Wojtunik-Kulesza, K., Głogowska, A., & Stefańska, J. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Pitucha, M., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. SpringerLink. Available at: [Link]
-
PrepChem. (n.d.). Preparation of thiosemicarbazide. PrepChem.com. Available at: [Link]
-
Ahmed, L. M., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Egyptian Journal of Chemistry. Available at: [Link]
-
Semantic Scholar. (2015). Evaluation of the lipophilicity of newly synthesized thiosemicarbazides and their cyclic analogues 1,2,4-triazol-3-thiones by chromatographic and computational methods. Available at: [Link]
-
Flegler, V. J., et al. (2025). Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Chemical Science. Available at: [Link]
-
Ainsworth, C. (1960). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available at: [Link]
-
Cieplak, M., et al. (2023). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. MDPI. Available at: [Link]
-
Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (2018). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. PubMed Central. Available at: [Link]
-
ResearchGate. (2023). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Lipophilicity Studies on Thiosemicarbazide Derivatives. PubMed Central. Available at: [Link]
- Google Patents. (1957). Process for preparing thiosemicarbazide.
-
National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PubMed Central. Available at: [Link]
-
MDPI. (2020). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Available at: [Link]
-
MDPI. (2011). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Preparation, structure elucidation, and antioxidant activity of new bis(thiosemicarbazone) derivatives. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
ResearchGate. (2021). Chemical Methodologies Original Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Available at: [Link]
-
ResearchGate. (2011). Thiosemicarbazides: Synthesis and reactions. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Available at: [Link]
-
Wikipedia. (n.d.). Thiosemicarbazide. Available at: [Link]
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- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08530B [pubs.rsc.org]
Troubleshooting low yield in 1-Formyl-3-thiosemicarbazide cyclization reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting 1-Formyl-3-thiosemicarbazide cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with synthesizing 1,3,4-thiadiazoles and 1,2,4-triazoles from this versatile precursor. We will explore the causality behind experimental outcomes and provide field-proven protocols to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the cyclization of this compound and its derivatives.
Q1: What are the primary products expected from the cyclization of this compound?
The cyclization of this compound is a classic example of a divergent synthesis pathway. Depending on the reaction conditions, two main heterocyclic products can be formed: 2-amino-1,3,4-thiadiazole or 4H-1,2,4-triazole-3-thione . The reaction pathway is critically dependent on the pH of the medium.[1][2]
Caption: Divergent cyclization pathways of this compound.
Q2: What is the single most critical factor determining whether a 1,3,4-thiadiazole or a 1,2,4-triazole is formed?
The pH of the reaction medium is the most critical factor.[1]
-
Acidic conditions promote intramolecular cyclization and dehydration, involving the sulfur atom as the nucleophile attacking the formyl carbon, which overwhelmingly favors the formation of 2-amino-1,3,4-thiadiazoles .[2][3][4]
-
Basic (alkaline) conditions facilitate the formation of an intermediate that allows for the terminal nitrogen to act as the nucleophile, leading to the formation of 4H-1,2,4-triazole-3-thiones .[1][2][5]
Q3: Besides the alternative cyclization product, what are other common byproducts?
Several byproducts can complicate these reactions:
-
1,3,4-Oxadiazoles : These can form if desulfurization occurs, which is a risk when using certain oxidizing agents or dehydrating agents under harsh conditions.[1][6]
-
Polymeric Materials or "Tars" : Highly basic conditions, such as refluxing with concentrated sodium hydroxide, can lead to decomposition and the formation of intractable, often colored, polymeric mixtures.[1]
-
Hydrolysis Products : If other sensitive functional groups are present on a substituted thiosemicarbazide, they may be hydrolyzed by the strong acid or base used for cyclization.[1]
-
Unreacted Starting Material : Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions.[7]
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is an indispensable and straightforward method for monitoring reaction progress.[7] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the precursor and the formation of the product(s). A common solvent system for this analysis is a mixture of chloroform and ethanol (e.g., 10:2, v/v).[2] For more detailed analysis, especially when multiple products are forming, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
Troubleshooting Guide: Low Yield and Side Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during the cyclization of this compound.
Sources
Impact of thiosemicarbazide quality on 1-Formyl-3-thiosemicarbazide synthesis
Welcome to the technical support center for the synthesis of 1-Formyl-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic procedure. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The quality of your starting material, thiosemicarbazide, is a critical determinant of success in this synthesis, and this guide will place a special emphasis on its impact.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on the causal link to the quality of the thiosemicarbazide starting material.
Question 1: My reaction yield of this compound is significantly lower than expected. What are the likely causes related to my thiosemicarbazide?
Answer:
Low yields in this synthesis are frequently traced back to the purity of the thiosemicarbazide. Here are the primary factors to consider:
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Presence of Impurities: Thiosemicarbazide can contain various impurities from its manufacturing process. These can include unreacted starting materials, byproducts, or degradation products. These impurities can interfere with the formylation reaction in several ways:
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Competing Reactions: Some impurities may react with the formic acid, consuming the reagent and reducing the amount available to react with the thiosemicarbazide.
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Inhibition: Certain impurities can act as inhibitors, slowing down the desired reaction rate.
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Side Product Formation: Impurities can lead to the formation of undesired side products, which complicates purification and reduces the overall yield of the target molecule. It has been noted that the quality of thiosemicarbazide is crucial to avoid a decrease in yield and quality of this compound[1].
-
-
Moisture Content: Thiosemicarbazide is hygroscopic and can absorb moisture from the atmosphere. Water can hydrolyze the formic acid, reducing its effective concentration and hindering the formylation process. It is recommended to store thiosemicarbazide in a dry place, protected from moisture[2].
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Degradation: Over time, especially if not stored properly, thiosemicarbazide can degrade. Degraded starting material will not react as expected, leading to a direct reduction in yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing an unexpected color in my reaction mixture or final product. Could this be related to the thiosemicarbazide quality?
Answer:
Yes, color formation is a strong indicator of impurities in the thiosemicarbazide. Pure thiosemicarbazide is a white to light yellow crystalline powder[3][4]. The presence of colored impurities can lead to a discolored reaction mixture and a final product that is difficult to purify.
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Source of Color: The color can originate from trace amounts of metal ions or organic impurities present in the starting material. These impurities might not significantly affect the main reaction pathway but can be carried through to the final product.
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Impact on Downstream Applications: For applications in drug development, the purity and color of the final compound are critical. Colored impurities can be indicative of contaminants that may have biological activity or interfere with analytical assays.
Corrective Actions:
-
Source High-Purity Thiosemicarbazide: Whenever possible, start with a high-purity grade of thiosemicarbazide. Look for suppliers that provide a certificate of analysis with detailed purity information[4][5].
-
Charcoal Treatment: During the recrystallization of either the starting material or the final product, treatment with activated charcoal can effectively remove colored impurities.
Question 3: The melting point of my synthesized this compound is broad and lower than the literature value. How does thiosemicarbazide quality play a role here?
Answer:
A broad and depressed melting point is a classic sign of an impure compound. If your reaction conditions are optimized, the impurity in your final product likely originates from the starting thiosemicarbazide.
-
Mechanism of Melting Point Depression: Impurities disrupt the crystalline lattice of the pure compound, requiring less energy (a lower temperature) to break the intermolecular forces and transition to the liquid phase. The melting also occurs over a wider range of temperatures. The expected melting point for this compound is around 177–178°C with decomposition[1]. A significant deviation from this suggests impurity.
-
Co-crystallization of Impurities: Impurities present in the initial thiosemicarbazide may be structurally similar enough to be incorporated into the crystal lattice of the this compound, making them difficult to remove by simple filtration.
Recommended Protocol: Recrystallization of Thiosemicarbazide
If you suspect your thiosemicarbazide is of insufficient purity, recrystallization is a highly effective purification method.
Experimental Protocol:
-
Dissolution: Dissolve the impure thiosemicarbazide in a minimum amount of hot solvent (e.g., ethanol or water).
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Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified thiosemicarbazide.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, specifications, and impact of thiosemicarbazide in the synthesis of this compound.
Q1: What are the key quality specifications to look for when purchasing thiosemicarbazide for synthesis?
A1: When sourcing thiosemicarbazide, pay close attention to the following specifications on the certificate of analysis:
| Specification | Recommended Value | Rationale |
| Assay (Purity) | ≥ 98% | A higher purity minimizes the presence of interfering impurities[3][4]. |
| Melting Point | 178 - 183 °C | A narrow melting point range close to the literature value indicates high purity[3][4]. |
| Appearance | White to light yellow crystalline powder | Significant deviation in color suggests the presence of contaminants[3][4]. |
| Solubility | As per supplier specification | Inconsistent solubility can indicate the presence of insoluble impurities. |
Q2: How should I properly store thiosemicarbazide to maintain its quality?
A2: Proper storage is crucial to prevent degradation and moisture absorption. Follow these guidelines:
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Container: Keep it in a tightly sealed, original container[2].
-
Environment: Store in a cool, dry, and well-ventilated area[2].
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Incompatibilities: Keep away from direct sunlight, heat, and moisture[2].
Q3: Can I use thiosemicarbazide of lower purity and purify the final product instead?
A3: While it is possible to purify the final this compound, starting with high-purity thiosemicarbazide is a more efficient and reliable strategy. Attempting to remove a significant amount of impurities from the final product can lead to:
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Lower overall yield due to losses during purification steps.
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Increased solvent and material consumption , making the process less cost-effective and sustainable.
-
Difficulty in removing certain impurities that may have similar properties to the desired product.
Q4: What is the reaction for the synthesis of this compound?
A4: The synthesis involves the formylation of thiosemicarbazide using formic acid.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures[1].
-
Reaction Setup: In a round-bottomed flask, heat 90% formic acid on a steam bath for 15 minutes.
-
Addition of Thiosemicarbazide: Add colorless thiosemicarbazide to the pre-heated formic acid. Swirl the mixture until the thiosemicarbazide is completely dissolved.
-
Reaction: Continue heating the mixture for 30 minutes. During this time, the product, this compound, will typically crystallize out of the solution.
-
Precipitation and Filtration: Add boiling water to the reaction mixture, which will result in a milky solution. Filter this solution while it is still hot.
-
Crystallization: Allow the filtrate to stand for one hour, then cool it in an ice bath for two hours to facilitate further crystallization.
-
Isolation and Drying: Collect the crystals of this compound by suction filtration and allow them to air-dry overnight.
Expected Yield: 71-81%[1]. Expected Melting Point: 177–178°C with decomposition[1].
References
-
Alpha Chemika. (n.d.). THIOSEMICARBAZIDE For Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). THIOSEMICARBAZIDE 98% (For Synthesis). Retrieved from [Link]
-
Sdfine. (n.d.). THIOSEMICARBAZIDE (FOR SYNTHESIS). Retrieved from [Link]
-
Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lobachemie.com [lobachemie.com]
- 3. THIOSEMICARBAZIDE For Synthesis | Lab chemicals exporter, Laboratory chemicals manufacturer, Laboratory Chemicals, Lab chemical supplier, Laboratory chemical suppliers, Lab chemical manufacturer, Lab chemical distributors, Alpha Chemika India. [alphachemika.co]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. CAS-79-19-6, Thiosemicarbazide for Synthesis Manufacturers, Suppliers & Exporters in India | 243575 [cdhfinechemical.com]
Overcoming solubility issues of 1-Formyl-3-thiosemicarbazide in organic solvents
Welcome to the technical support center for 1-Formyl-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your research.
Understanding the Solubility Profile of this compound
This compound is a unique molecule with a polar backbone, featuring multiple hydrogen bond donors and acceptors. This structure dictates its solubility, favoring polar solvents over non-polar ones. Understanding this inherent polarity is the first step in troubleshooting solubility issues. The formyl group and the thiosemicarbazide moiety contribute to a high crystal lattice energy, which can make it challenging to dissolve in many common organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
Based on its chemical structure and empirical data from related compounds, the most promising solvents are polar aprotic and polar protic solvents. We recommend starting with the following:
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Dimethyl Sulfoxide (DMSO): Often the solvent of choice for thiosemicarbazide derivatives due to its high polarity and ability to disrupt crystal lattice forces. The parent compound, thiosemicarbazide, exhibits high solubility in DMSO, on the order of 125 mg/mL.[1]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent polar aprotic solvent for dissolving polar compounds.
-
Ethanol and Methanol: These polar protic solvents are frequently used in the synthesis and recrystallization of thiosemicarbazide derivatives, indicating good solubility, especially with heating.[2][3]
Q2: I'm observing precipitation when adding my this compound stock solution in DMSO to an aqueous buffer. Why is this happening and how can I prevent it?
This is a common issue known as "antisolvent precipitation." this compound is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is introduced to the aqueous buffer, the overall polarity of the solvent system increases, causing the compound to crash out of solution.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to work with a more diluted final concentration of the compound in the aqueous buffer.
-
Optimize the DMSO concentration: Keep the final concentration of DMSO in the aqueous buffer as low as possible, ideally below 1% (v/v), while still maintaining the solubility of your compound.
-
Use a co-solvent: Incorporating a co-solvent that is miscible with both water and DMSO, such as ethanol or polyethylene glycol (PEG), can help to increase the solubility of the compound in the final aqueous solution.[4]
-
pH adjustment: The solubility of thiosemicarbazide derivatives can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility.
Q3: Can I heat the solvent to dissolve this compound?
Yes, gentle heating can significantly improve the solubility and dissolution rate. Many thiosemicarbazide derivatives are recrystallized from hot ethanol, which demonstrates the effectiveness of this approach.[2]
Protocol for Heating:
-
Add the solid this compound to your chosen solvent in a suitable flask.
-
Gently warm the mixture in a water bath with continuous stirring.
-
Monitor the dissolution and be cautious of solvent evaporation, especially with volatile solvents like methanol and ethanol.
-
Once dissolved, allow the solution to cool to room temperature. Be aware that the compound may recrystallize upon cooling if the solution is supersaturated.
Q4: Are there any chemical modifications I can make to improve solubility?
While modifying the core structure of this compound changes the compound, for derivatization studies, strategic modifications can enhance solubility. For instance, the introduction of ionizable groups or polar moieties can improve aqueous solubility.[5]
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Action(s) |
| Compound will not dissolve in the chosen solvent at room temperature. | Insufficient solvent polarity or high crystal lattice energy. | 1. Switch to a more polar solvent (e.g., from ethanol to DMSO). 2. Gently heat the solution with stirring. 3. Increase the volume of the solvent. 4. Use a co-solvent system (e.g., DMSO/ethanol). |
| Compound dissolves with heating but precipitates upon cooling. | The solution is supersaturated at room temperature. | 1. Prepare a more dilute solution. 2. Maintain a slightly elevated temperature during your experiment if possible. 3. Add a co-solvent to increase the solubility at room temperature. |
| Inconsistent solubility between batches. | Variations in purity, crystalline form (polymorphism), or hydration state. | 1. Ensure consistent purity between batches. 2. Characterize the solid-state properties (e.g., via XRPD) to check for polymorphism. 3. Dry the compound under vacuum to remove residual solvent or water. |
| Degradation of the compound in solution. | The compound may be unstable in certain solvents or at elevated temperatures. | 1. Check the stability of the compound in the chosen solvent over time. 2. Avoid prolonged heating. 3. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Approximate Solubility in a New Solvent
-
Add a small, known amount of this compound (e.g., 1 mg) to a small vial.
-
Add the test solvent dropwise (e.g., 100 µL increments) while vortexing.
-
Continue adding the solvent until the solid is completely dissolved.
-
Calculate the approximate solubility based on the total volume of solvent added.
-
If the compound does not dissolve in a reasonable volume, try gentle heating and repeat the process.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
-
A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
Rogalewicz, B., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(9), 2703. [Link]
-
Rogalewicz, B., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. ResearchGate. [Link]
-
Methods of solubility enhancements. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]
-
Paneth, A., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1599. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Organic Chemistry Research, 7(2), 199-213. [Link]
-
Material Safety Data Sheet - Thiosemicarbazide, 99%. (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]
- Molla, M. E., Abser, M. N., & Islam, M. M. (2015). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 38(2), 29-41.
-
Katritzky, A. R., et al. (2006). Preparations of diversely substituted thiosemicarbazides and N-hydroxythioureas. ARKIVOC, 2006(3), 226-236. [Link]
-
Rodríguez-Argüelles, M. C., et al. (2023). Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. Symmetry, 15(11), 2090. [Link]
-
Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Advances, 6(60), 55848-55859. [Link]
-
Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. SciSpace. [Link]
-
MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 17, 2026, from [Link]
-
Singh, R., et al. (2024). Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity. Eng. Proc., 67, 46. [Link]
-
Tariq, M., et al. (2015). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Journal of the Serbian Chemical Society, 80(10), 1229-1239. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Heffeter, P., et al. (2016). Nanoformulations of Anticancer Thiosemicarbazones to Reduce Methemoglobin Formation and Improve Anticancer Activity. ResearchGate. [Link]
-
Gürdere, M. B., et al. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. Molecular Diversity, 26(4), 2337-2350. [Link]
-
Common Organic Solvents: Table of Properties. (n.d.). Retrieved January 17, 2026, from [Link]
-
El-Shamy, N. Y. (2014). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 19(9), 13586-13599. [Link]
-
Trammell, R. L., et al. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. [Link]
-
An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
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- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in reactions involving 1-Formyl-3-thiosemicarbazide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Formyl-3-thiosemicarbazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of 1,3,4-thiadiazole and 1,2,4-triazole-3-thione. How can I favor the formation of the thiadiazole?
Answer: The pH of your reaction medium is the most critical factor in determining the cyclization pathway of thiosemicarbazides.[1]
-
For 1,3,4-Thiadiazole Formation: You need to maintain acidic conditions. The use of reagents like concentrated sulfuric acid, hydrochloric acid, or phosphorus oxychloride (POCl₃) will promote the desired cyclization to the thiadiazole ring.[2]
-
For 1,2,4-Triazole-3-thione Formation: This product is favored under basic (alkaline) conditions.[1] If you are observing this byproduct, it's likely your reaction conditions are not sufficiently acidic or have become neutralized.
Troubleshooting Steps:
-
Verify pH: Use pH indicators or a pH meter to confirm the acidity of your reaction mixture.
-
Choice of Acid: For many thiosemicarbazide cyclizations, strong dehydrating acids like concentrated H₂SO₄ are effective.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and the appearance of different product spots. A common solvent system for TLC analysis is chloroform/ethanol (10:2, v/v).[2]
Question 2: I am observing a significant amount of an oxygen-containing byproduct, likely a 1,3,4-oxadiazole. What causes this and how can I prevent it?
Answer: The formation of 1,3,4-oxadiazoles from thiosemicarbazides is a result of desulfurization.[1] This can be promoted by certain dehydrating or oxidizing agents.
Causative Agents and Conditions:
-
EDC·HCl: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is known to favor the formation of 2-amino-1,3,4-oxadiazoles.[4]
-
Oxidative Conditions: The presence of certain oxidizing agents can lead to the replacement of the sulfur atom with oxygen.[1]
Preventative Measures:
-
Reagent Selection: If your goal is the thiadiazole, avoid using EDC·HCl as the cyclizing agent. Instead, opt for reagents like p-toluenesulfonyl chloride (p-TsCl) in N-methyl-2-pyrrolidone with triethylamine, which favors thiadiazole formation.[5]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Starting Material Purity: Ensure your this compound and other reagents are free from oxidizing impurities.
Question 3: My reaction has resulted in a dark, intractable "tar". What went wrong?
Answer: The formation of polymeric materials or "tars" is often associated with strongly basic conditions, such as refluxing with sodium hydroxide.[1] These conditions can lead to complex and undesirable side reactions.
Troubleshooting and Prevention:
-
Avoid Strong Bases for Thiadiazole Synthesis: If your target is a thiadiazole, you should be using acidic conditions. If you are attempting to synthesize a triazole, consider using a milder base or lower reaction temperatures.
-
Temperature Control: Excessive heat can promote polymerization. Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
-
Monitor Reaction Progress: Use TLC to determine the optimal reaction time.[2] Prolonged reaction times, especially at elevated temperatures, can contribute to the formation of tars.
Frequently Asked Questions (FAQs)
This section provides more detailed explanations of the underlying chemistry and preventative strategies.
FAQ 1: What is the mechanism behind the pH-dependent formation of 1,3,4-thiadiazoles and 1,2,4-triazoles?
The cyclization of thiosemicarbazides is a classic example of regioselectivity directed by reaction conditions. The key lies in which nucleophile (the nitrogen or the sulfur atom) initiates the ring-closing step.
-
Acidic Conditions (Thiadiazole Formation): Under acidic conditions, the carbonyl carbon of the acyl group is protonated, making it more electrophilic. The sulfur atom of the thiosemicarbazide acts as the nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the 1,3,4-thiadiazole ring.[4]
-
Basic Conditions (Triazole Formation): In a basic medium, the N-4 nitrogen of the thiosemicarbazide is deprotonated, making it a stronger nucleophile. This nitrogen then attacks the carbonyl carbon, leading to an intermediate that cyclizes and dehydrates to form the 1,2,4-triazole-3-thione.[6]
Visualizing the Reaction Pathways
Caption: pH-dependent cyclization of this compound.
FAQ 2: How can I effectively monitor my reaction to minimize byproduct formation?
Effective reaction monitoring is crucial for achieving high yields and purity.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. By spotting your reaction mixture alongside your starting material, you can visualize the consumption of the reactant and the formation of the product(s).[2] Multiple spots may indicate the presence of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS is a powerful tool. It allows for the separation of the components in your reaction mixture and provides their molecular weights, which is invaluable for identifying potential byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about your final product and any isolable byproducts, confirming the success of your reaction and the identity of any impurities.
FAQ 3: Are there alternative methods for synthesizing 1,3,4-thiadiazoles from this compound?
Yes, several methods exist, and the choice often depends on the specific substrate and desired outcome.
| Method | Reagents | Conditions | Notes |
| Conventional Acid Catalysis | Concentrated H₂SO₄, POCl₃ | Heating/Reflux | A widely used and effective method.[2][7] |
| Microwave Irradiation | POCl₃, DMF, catalytic H₂SO₄ | Microwave irradiation (e.g., 300W for 3 min) | Can significantly reduce reaction times.[8] |
| p-TsCl Mediated | p-TsCl, triethylamine | N-methyl-2-pyrrolidone | Good for avoiding oxadiazole formation.[5] |
| Iodine-Mediated Oxidative Cyclization | I₂ | - | A transition-metal-free approach.[5] |
Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization to a 1,3,4-Thiadiazole
This protocol provides a general guideline for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. Note: This is a general procedure and may require optimization for your specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted thiosemicarbazide (1 equivalent).
-
Acid Addition: Slowly and carefully add an excess of the cyclizing agent (e.g., 5-10 equivalents of concentrated sulfuric acid or phosphorus oxychloride) while cooling the flask in an ice bath.[3][8]
-
Heating: After the addition is complete, heat the reaction mixture under reflux. The reaction time can vary from a few hours to overnight.[2] Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) until the mixture is basic. This will precipitate the crude product.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and ethanol).[6]
Visualizing the Experimental Workflow
Caption: Workflow for acid-catalyzed thiadiazole synthesis.
References
- BenchChem. (n.d.). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
- Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
- BenchChem. (n.d.). Preventing byproduct formation in thiosemicarbazide cyclization.
- JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- Journal of Al-Nahrain University. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
- Letters in Applied NanoBioScience. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives.
- ResearchGate. (n.d.). (PDF) Thiosemicarbazides: Synthesis and reactions.
- National Institutes of Health. (n.d.). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives.
- Iraqi National Journal of Chemistry. (n.d.). Synthesis of some substituted 1,3,4-oxadiazoles, thiadiazoles and 1,2,4-triazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. nanobioletters.com [nanobioletters.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-Formyl-3-thiosemicarbazide Derivatives
Welcome to the technical support center for the synthesis of 1-Formyl-3-thiosemicarbazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic workflow. Our focus is on the critical role of catalyst selection to ensure high yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: Why is a catalyst often necessary for the synthesis of this compound derivatives?
A1: The synthesis typically involves the reaction of a thiosemicarbazide with a formic acid equivalent (e.g., formic acid, ethyl formate). While the reaction can proceed without a catalyst, it is often slow, requires harsh conditions (high temperatures), and may result in low yields and the formation of unwanted by-products.[1] A catalyst's primary role is to lower the activation energy of the reaction. It does this by activating either the carbonyl group of the formylating agent, making it more electrophilic, or by enhancing the nucleophilicity of the thiosemicarbazide nitrogen atom. This leads to faster reaction rates, milder reaction conditions, and improved selectivity, which are crucial for efficient and scalable synthesis.
Q2: What are the most common types of catalysts used for this synthesis?
A2: The choice of catalyst depends heavily on the specific substrates and the formylating agent. The most common classes are:
-
Acid Catalysts: Protic acids like glacial acetic acid or mineral acids (e.g., H₂SO₄, HCl) are frequently used.[2][3] They function by protonating the carbonyl oxygen of the formylating agent, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiosemicarbazide.
-
Base Catalysts: Organic bases (e.g., pyridine, triethylamine) or inorganic bases (e.g., potassium carbonate, sodium acetate) can be employed.[4][5] These catalysts typically act by deprotonating the thiosemicarbazide, increasing its nucleophilicity.
-
Lewis Acid Catalysts: While less common for this specific transformation, Lewis acids could theoretically be used to coordinate to the carbonyl oxygen, achieving a similar activating effect as protic acids.
-
Ketone/Ketone Derivatives: In related syntheses of thiosemicarbazides from hydrazonium thiocyanate, ketones and their derivatives (like ketohydrazones) have been shown to be effective catalysts, proceeding through a thiosemicarbazone intermediate.[6]
Q3: How do I choose between an acid and a base catalyst for my specific reaction?
A3: The decision hinges on the stability of your starting materials and desired product under acidic or basic conditions.
-
Choose an Acid Catalyst if: Your thiosemicarbazide and the target molecule are stable in an acidic medium. Acid catalysis is particularly effective when using less reactive formylating agents like formic acid itself. A common choice is a few drops of glacial acetic acid in an alcoholic solvent like ethanol.[3]
-
Choose a Base Catalyst if: Your substrates or product are sensitive to acid (e.g., contain acid-labile protecting groups). Base catalysis is often used in the synthesis of related thiosemicarbazones where the initial condensation is promoted.[5] For the formylation step, a base can help generate a more potent nucleophile from the thiosemicarbazide.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is not starting or is extremely slow.
-
Question: I've mixed my thiosemicarbazide and ethyl formate in ethanol, but after several hours of reflux, TLC analysis shows only starting material. What's wrong?
-
Answer & Troubleshooting Steps:
-
Catalyst Omission: This is the most common cause. The formylation reaction is often sluggish without catalytic activation. Add a catalytic amount of glacial acetic acid (e.g., 4-5 drops for a 10 mmol scale reaction) and continue to monitor the reaction.[3]
-
Reagent Purity: Ensure your thiosemicarbazide is pure and dry. The starting material can degrade over time. Similarly, verify the quality of your formylating agent (ethyl formate or formic acid).
-
Insufficient Heat: While catalysts allow for milder conditions, sufficient thermal energy is still required. Ensure your reaction is refluxing at the appropriate temperature for your chosen solvent (e.g., ~78 °C for ethanol).
-
Solvent Choice: Ethanol is a standard choice, but for higher boiling points, you might consider n-butanol. Ensure your starting materials are soluble in the chosen solvent.
-
Problem 2: The yield of my desired product is very low.
-
Question: The reaction works, but I'm only getting a 30% yield of my this compound derivative. How can I improve this?
-
Answer & Troubleshooting Steps:
-
Optimize Catalyst Loading: Too little catalyst will result in a slow and incomplete reaction. Too much can sometimes lead to side reactions or purification difficulties. Start with a catalytic amount and perform small-scale optimization experiments by incrementally increasing the amount. For acid catalysis, maintaining a pH between 3 and 4 has been shown to be effective in related rearrangements.[6]
-
Check for Side Reactions: Thiosemicarbazides can be complex nucleophiles.[4] It's possible that side products are forming. Analyze your crude reaction mixture by LC-MS or ¹H NMR to identify potential by-products. A common side reaction could be the formation of bis-formylated products or cyclization products depending on the substrate.
-
Reaction Time and Temperature: A low yield might indicate an incomplete reaction. Extend the reflux time and monitor by TLC until the starting material is consumed. Conversely, prolonged heating can sometimes degrade the product, so finding the optimal time is key.
-
Work-up and Purification: Product may be lost during the work-up or purification steps. This compound derivatives often have moderate polarity. Ensure your extraction solvent is appropriate. If the product precipitates upon cooling, ensure sufficient cooling time and consider placing it in an ice bath to maximize precipitation.[7]
-
Problem 3: I am observing multiple spots on my TLC, and purification is difficult.
-
Question: My crude product shows the desired spot, but also several other spots that are difficult to separate by column chromatography. What are these impurities and how can I avoid them?
-
Answer & Troubleshooting Steps:
-
Identify the Impurities: The impurities are likely unreacted starting materials or side products. A key side reaction in related syntheses is the formation of thiosemicarbazones if carbonyl-containing impurities are present.[8]
-
Improve Selectivity with Catalyst Choice: The type of catalyst can influence selectivity. A mild acid catalyst like acetic acid is often sufficient and avoids the harsh conditions that might promote side reactions. In a study synthesizing pyrazole-thiosemicarbazide derivatives, sulfuric acid was found to be more efficient than acetic acid, highlighting the impact of catalyst choice.[2]
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the formylating agent to ensure full conversion of the limiting thiosemicarbazide. A large excess can lead to by-products.
-
Alternative Purification: If column chromatography is challenging, consider recrystallization. Many thiosemicarbazide derivatives are crystalline solids and can be purified effectively by recrystallizing from a suitable solvent like ethanol or an ethanol/water mixture.[5]
-
Visualizing the Process
A clear workflow is essential for reproducible results. The following diagram outlines the key decision points and steps in the synthesis.
Caption: Experimental workflow for catalyst selection and synthesis.
Validated Experimental Protocol
This protocol provides a reliable method for the acid-catalyzed synthesis of a representative this compound derivative.
Synthesis of 1-Formyl-3-(p-tolyl)thiosemicarbazide
Materials:
-
4-(p-tolyl)thiosemicarbazide
-
Ethyl formate
-
Ethanol (absolute)
-
Glacial Acetic Acid
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(p-tolyl)thiosemicarbazide (1.67 g, 10 mmol).
-
Add 30 mL of absolute ethanol and stir until the solid is fully dissolved.
-
Add ethyl formate (1.11 g, 1.2 mL, 15 mmol).
-
Add 5 drops of glacial acetic acid to the mixture using a Pasteur pipette.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration, washing the precipitate with a small amount of cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield 1-Formyl-3-(p-tolyl)thiosemicarbazide.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Check the melting point.
Troubleshooting the Protocol
The following diagram provides a decision tree for troubleshooting common issues that may arise during the execution of the above protocol.
Caption: A troubleshooting decision tree for the synthesis protocol.
References
- Hertz, E., & Tchelitcheff, S. (1951). Process for the preparation of thiosemicarbazide. U.S. Patent No. US3009955A.
-
Sayer, J. M., & Jencks, W. P. (1973). General base catalysis of thiosemicarbazone formation. Journal of the American Chemical Society, 95(17), 5637–5649. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-536. [Link]
-
Azizian, J., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 11(3), 859-867. [Link]
-
Bayrak, H., et al. (2010). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Marmara Pharmaceutical Journal, 14, 98-104. [Link]
-
García-Garrido, S. E., & Francos, J. (2020). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Catalysts, 10(9), 1071. [Link]
-
Çakmak, R. P., et al. (2024). Synthesis of New Structural Thiosemicarbazones and Investigation of Their Antibacterial Activities Against E. Coli. ChemistrySelect, 9(1), e202303964. [Link]
-
Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1993-2004. [Link]
-
Damena, T., et al. (2023). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Results in Chemistry, 5, 100827. [Link]
-
Pitucha, M., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1548. [Link]
- Paterson, J. C. (1953). Preparation of thiosemicarbazide. U.S. Patent No. US2646447A.
-
Li, T., et al. (2021). SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES. Chemistry of Heterocyclic Compounds, 57(1), 93-97. [Link]
-
Al-Juboori, A. M. J., et al. (2023). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Eurasian Chemical Communications, 5(11), 1018-1033. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazide Chemistry Review. Scribd. [Link]
-
Kumar, A., et al. (2012). Scheme 1. Synthesis of thiosemicarbazide derivatives. ResearchGate. [Link]
-
Al-Khafaji, Y. F., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. BMC Chemistry, 18(1), 81. [Link]
-
Tada, R., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(4), 633-639. [Link]
-
Various Authors. (2023). Thiosemicarbazide – Knowledge and References. Taylor & Francis. [Link]
-
Zhang, L., et al. (2018). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 23(11), 2912. [Link]
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- 8. scribd.com [scribd.com]
Technical Support Center: Monitoring 1-Formyl-3-thiosemicarbazide Transformations by TLC
This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 1-Formyl-3-thiosemicarbazide. As a polar molecule containing both hydrogen bond donors and acceptors, this compound and its derivatives can present unique challenges during chromatographic analysis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure accurate and efficient reaction monitoring.
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter during the TLC analysis of this compound reactions.
Issue 1: Streaking of Spots
Question: My spots are appearing as vertical streaks rather than distinct, compact circles. What's causing this and how can I fix it?
Answer:
Streaking on a TLC plate is a common issue that can obscure results and make it difficult to determine the number of components in your reaction mixture or calculate an accurate Retention Factor (Rƒ). The primary causes for streaking, especially with polar, acidic, or basic compounds like thiosemicarbazides, are:
-
Sample Overloading: Applying too much of your sample to the TLC plate is a frequent cause of streaking.[1][2] A highly concentrated spot can overwhelm the stationary phase's capacity to separate the components effectively, leading to a continuous streak as the solvent moves up the plate.
-
Solution: Dilute your sample before spotting it on the TLC plate. If you are taking an aliquot directly from a reaction mixture, try diluting it with a suitable solvent (like the reaction solvent) before application.
-
-
Strong Interactions with the Stationary Phase: this compound contains amine and thioamide functional groups which can be slightly acidic or basic. These groups can interact strongly with the acidic silica gel stationary phase, causing the spot to "drag" up the plate.[1]
-
Solution: Modify your mobile phase by adding a small amount of a polar solvent with acidic or basic properties.
-
For acidic compounds, adding a few drops of acetic acid or formic acid to the eluting solvent can help to protonate the analyte, reducing its interaction with the silica gel.[1]
-
For basic compounds, adding a few drops of a base like triethylamine or ammonia can have a similar effect by deprotonating the silica gel's acidic sites.[1]
-
-
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can create a large initial spot that doesn't move uniformly with the mobile phase.[1]
-
Solution: Use a less polar solvent to dissolve your sample for spotting, if possible. Ensure the spot is as small and concentrated as possible by applying small amounts of the solution repeatedly to the same spot, allowing the solvent to evaporate between applications.[3]
-
Issue 2: Spots Remain on the Baseline (Rf ≈ 0)
Question: My spots are not moving from the baseline. How can I get them to move up the plate?
Answer:
When spots remain at the origin, it indicates that the analyte is too strongly adsorbed to the stationary phase and is not being effectively carried by the mobile phase. This is a common problem with highly polar compounds like this compound.
-
Insufficiently Polar Mobile Phase: The mobile phase lacks the polarity required to displace the polar analyte from the polar silica gel.[4][5]
-
Solution: Increase the polarity of your mobile phase.[4][5] This is typically done by increasing the proportion of the more polar solvent in your solvent mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 7:3 or even a 1:1 mixture. For very polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[6]
-
-
Strong Analyte-Stationary Phase Interaction: As mentioned previously, the functional groups on this compound can bind very tightly to silica gel.
-
Solution: In addition to increasing the mobile phase polarity, consider using a different stationary phase. Reversed-phase TLC plates (e.g., C18-silica) are less polar than traditional silica gel plates.[7] With a reversed-phase plate, you would use a polar mobile phase (like methanol/water or acetonitrile/water), and the least polar compounds will have the highest Rƒ values.[8][9]
-
Issue 3: Spots Run with the Solvent Front (Rf ≈ 1)
Question: My spots are all at the top of the TLC plate near the solvent front. What does this mean?
Answer:
An Rƒ value close to 1 indicates that the analyte is not interacting sufficiently with the stationary phase and is moving up the plate with the mobile phase.[4][10]
-
Excessively Polar Mobile Phase: The mobile phase is too polar and is outcompeting the analyte for binding sites on the stationary phase.[4][5]
-
Solution: Decrease the polarity of your mobile phase.[2] This is achieved by increasing the proportion of the less polar solvent in your mixture. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 9:1 mixture.
-
Issue 4: Poor Separation of Spots (Similar Rƒ Values)
Question: My starting material and product spots are very close together, making it difficult to monitor the reaction. How can I improve the separation?
Answer:
Achieving good separation between the starting material and the product is crucial for effective reaction monitoring. When their Rƒ values are too similar, it suggests that their polarities are very close.
-
Suboptimal Mobile Phase: The chosen solvent system may not be providing the necessary selectivity for your compounds.
-
Solution: Experiment with different solvent systems. Sometimes, simply changing the ratio of your current solvents is not enough. You may need to try a different combination of solvents altogether.[11] For example, if a hexane/ethyl acetate system is not working, you could try a dichloromethane/methanol or a toluene/acetone system.[12] The goal is to find a solvent system that interacts differently with your starting material and product, thus enhancing their separation.
-
-
Co-spotting for Confirmation: To be certain if you have one or multiple compounds, you can use a co-spot.
-
Solution: On your TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you spot both the starting material and the reaction mixture on top of each other (the co-spot). If the starting material and product are different, you will see two separate spots in the reaction mixture lane, and the co-spot lane will show two distinct spots. If they are the same compound, you will only see one spot in all lanes.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound reactions?
A1: Due to the polar nature of this compound, a relatively polar solvent system will be required. A good starting point for normal-phase silica gel TLC would be a mixture of a moderately polar solvent and a more polar solvent.
| Solvent System (v/v) | Polarity | Recommended For |
| 7:3 Ethyl Acetate / Hexane | Medium | Initial screening |
| 9:1 Dichloromethane / Methanol | Medium-High | Good for polar compounds |
| 1:1 Ethyl Acetate / Methanol | High | For very polar compounds |
It is recommended to start with a solvent system of intermediate polarity and adjust the ratio of the solvents based on the initial results.[12]
Q2: How do I visualize the spots on the TLC plate?
A2: Since this compound and many of its derivatives are not colored, a visualization technique is required.
-
UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator.[13][14] If your compounds contain a UV-active chromophore (like an aromatic ring, which may be present in derivatives), they will appear as dark spots under a UV lamp.[13][14]
-
Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals is a common method for visualizing organic compounds.[13] The iodine vapor will adsorb to the spots, making them appear as brown or yellow-brown spots.[13] This method is generally non-destructive.
-
Potassium Permanganate Stain: A potassium permanganate (KMnO₄) stain is a good general-purpose stain for compounds that can be oxidized, such as those with double bonds or some functional groups containing nitrogen or sulfur. Spots will appear as yellow or brown on a purple background.
Q3: How should the Rƒ value change during a typical transformation of this compound?
A3: The change in Rƒ value will depend on the specific reaction. A common reaction for thiosemicarbazides is cyclization to form heterocyclic compounds like 1,2,4-triazoles or 1,3,4-thiadiazoles. This type of reaction typically involves the loss of a molecule of water. The resulting cyclic product is generally less polar than the starting thiosemicarbazide. Therefore, you should expect the product to have a higher Rƒ value than the starting material on a normal-phase TLC plate.
Q4: Can I use TLC to determine if my reaction is complete?
A4: Yes, TLC is an excellent tool for this purpose. By spotting your starting material, your reaction mixture, and a co-spot on the same plate, you can monitor the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Experimental Protocols and Visualizations
Standard TLC Protocol for Monitoring a Reaction
-
Prepare the TLC Chamber: Pour a small amount of your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark the positions where you will spot your samples.
-
Spot the Plate: Using a capillary tube, spot your starting material, your reaction mixture, and a co-spot on the baseline. Make the spots as small as possible.
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualize the Spots: Use an appropriate visualization technique (UV light, iodine chamber, or a chemical stain) to see the spots. Circle the spots with a pencil.
-
Calculate Rƒ Values: The Rƒ value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Visual Workflow for TLC Monitoring
Caption: A streamlined workflow for monitoring reaction progress using TLC.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common TLC problems.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Anonymous. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. Retrieved from [Link]
-
LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
-
Brainly. (2023, September 19). What is a cause of spots streaking across a TLC plate?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC. Department of Chemistry. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
Scribd. (n.d.). Selection of Stationary and Mobile Phases in Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography?. YouTube. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thiosemicarbazides: Synthesis and reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 24). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and X-ray diffraction and quantum-chemical analysis of 1-allyl-3-formylpyridinium bromide thiosemicarbazone. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Retrieved from [Link]
-
Wikipedia. (n.d.). Thiosemicarbazide. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Retrieved from [Link]
-
LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]
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MDPI. (n.d.). A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions. Retrieved from [Link]
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Scribd. (n.d.). Thiosemicarbazide Chemistry Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Lipophilicity Studies on Thiosemicarbazide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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Technical Support Center: Recrystallization of 1-Formyl-3-thiosemicarbazide
This guide provides in-depth technical support for the recrystallization of 1-Formyl-3-thiosemicarbazide, a key intermediate in the synthesis of various heterocyclic compounds of pharmaceutical interest.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity.
I. Understanding the Recrystallization of this compound
Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at elevated temperatures.
For this compound, its polar nature, due to the presence of amide, thioamide, and hydrazine functionalities, dictates the choice of polar solvents for recrystallization. Ethanol and aqueous ethanol mixtures are commonly employed for the purification of thiosemicarbazide and its derivatives.[3][4]
II. Troubleshooting Guide: Recrystallization of this compound
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound product will not fully dissolve in the hot recrystallization solvent.
A1: This issue typically arises from using an insufficient volume of solvent or selecting a solvent in which the compound has low solubility even when heated.
-
Causality: The amount of solvent must be sufficient to exceed the solubility limit of the compound at the solvent's boiling point. If the compound still doesn't dissolve, the solvent is likely inappropriate.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the hot solvent to the mixture until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce the final yield.
-
Solvent Re-evaluation: If a large volume of solvent is required, consider a different solvent or a solvent mixture. For this compound, if pure ethanol is proving ineffective, a mixture of ethanol and water (e.g., 1:1 v/v) can be more effective due to the compound's polarity.[4]
-
Check for Insoluble Impurities: If a portion of the solid refuses to dissolve even with additional hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
-
Q2: No crystals form after cooling the solution, or the yield is very low.
A2: This problem usually indicates that the solution is not supersaturated upon cooling, which can be due to several factors.
-
Causality: Crystal formation requires a supersaturated solution. This is achieved when the concentration of the solute is higher than its solubility at a given (lower) temperature. This can be hampered by using too much solvent or cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This seed crystal will act as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If crystallization does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Q3: The recrystallized product is colored, but the pure compound should be colorless.
A3: The presence of color often indicates the presence of colored impurities.
-
Causality: Colored impurities may be present from the starting materials or formed as byproducts during the synthesis. These impurities can become trapped in the crystal lattice of the desired compound.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. Activated charcoal has a high surface area and can adsorb colored impurities. Use a minimal amount, as it can also adsorb the product, reducing the yield.
-
Second Recrystallization: If the product is still colored after one recrystallization, a second recrystallization may be necessary to achieve the desired purity.
-
Alternative Purification: In some cases, impurities may be more effectively removed by converting the thiosemicarbazide derivative into a salt, which can be washed with an organic solvent to remove non-polar impurities, and then regenerating the pure compound.[5]
-
Q4: The product "oils out" instead of forming crystals.
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a highly concentrated state.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the concentration slightly.
-
Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice rather than a disordered liquid phase.
-
Change Solvent System: If the problem persists, a different solvent with a lower boiling point may be required.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: Based on literature for similar compounds, ethanol is a good starting point.[3] A mixture of ethanol and water (e.g., 1:1) can also be very effective, particularly if the crude product has a high degree of polar impurities.[4]
Q: How can I determine the purity of my recrystallized product?
A: The purity of the recrystallized this compound can be assessed by its melting point and spectroscopic methods such as NMR and IR spectroscopy. A sharp melting point close to the literature value is a good indicator of high purity.
Q: What are the likely impurities in crude this compound?
A: Common impurities may include unreacted thiosemicarbazide, formic acid (or its derivatives used in the synthesis), and potential side-products from the reaction.[1][5]
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (or a 1:1 mixture of ethanol and water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Begin by determining the appropriate solvent. Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
V. Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process during the recrystallization of this compound.
Caption: Recrystallization Workflow for this compound.
VI. Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The following table provides a general guide for solvents to consider for this compound.
| Solvent/Solvent System | Suitability | Rationale |
| Ethanol | High | Often used for thiosemicarbazide derivatives; good balance of polarity.[3] |
| Ethanol/Water (e.g., 1:1) | High | Increased polarity can enhance dissolution of the polar product at high temperatures.[4] |
| Water | Moderate | May be a suitable solvent, but solubility might be high even at room temperature, potentially reducing yield. |
| Methanol | Moderate | Similar to ethanol, but its lower boiling point can be advantageous.[2] |
| Acetone | Low | Generally less polar than alcohols and may not be a good solvent for this compound. |
| Non-polar solvents (e.g., Hexane, Toluene) | Very Low | Unlikely to dissolve the highly polar this compound. |
References
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Chemical Methodologies. [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-536. [Link]
-
Krasnov, V. P., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6529. [Link]
-
Marei, M. G., & El-Ghanam, M. (1995). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of Islamic Academy of Sciences, 8(3), 85-90. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gümüş, F., et al. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 20(12), 22629-22641. [Link]
- Scott, E. S., et al. (1957). U.S. Patent No. 2,806,880. Washington, DC: U.S.
-
Özdemir, N., & Can, A. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1154. [Link]
-
PrepChem. (2017). Preparation of thiosemicarbazide. [Link]
-
Reddit. (2018). Need help with recrystallisation I have trouble with. r/chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Formyl-3-thiosemicarbazide and Thiosemicarbazide for Advanced Research and Drug Development
This guide provides a detailed comparative analysis of the chemical reactivity between 1-Formyl-3-thiosemicarbazide and its parent compound, thiosemicarbazide. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data presentation to explore the causal relationships between structure and function. We will dissect how the introduction of a single formyl group fundamentally alters the electronic landscape of the thiosemicarbazide backbone, thereby influencing its nucleophilicity, coordination chemistry, and potential as a pharmacophore. All experimental discussions are grounded in established, verifiable protocols to ensure scientific integrity and reproducibility.
Foundational Concepts: Structural and Electronic Divergence
Thiosemicarbazide (TSC) is a versatile molecule characterized by a hydrazine moiety linked to a thiocarbonyl group. Its reactivity is dictated by three primary nucleophilic centers: the terminal amino nitrogen (N4), the hydrazinic nitrogen (N1), and the sulfur atom, which participates in thione-thiol tautomerism.
The introduction of an electron-withdrawing formyl group at the N1 position to create this compound (FTSC) significantly modifies this electronic profile. This substitution is the linchpin of their differing reactivities.
A Comparative Guide to the Biological Activities of 1-Acyl-3-Thiosemicarbazide Derivatives for Drug Discovery Professionals
This guide provides a comprehensive comparison of the biological activities of 1-acyl-3-thiosemicarbazide derivatives, a class of compounds with significant potential in medicinal chemistry. While the initial focus was on 1-formyl-3-thiosemicarbazide derivatives, the available scientific literature on this specific subset is limited. Therefore, to provide a robust and data-driven comparison, this guide has been broadened to encompass the wider, more extensively researched class of 1-acyl-3-thiosemicarbazide derivatives. The insights and data presented herein are intended to guide researchers and drug development professionals in the exploration of this promising chemical scaffold.
Introduction: The Versatile Thiosemicarbazide Scaffold
Thiosemicarbazides are a class of compounds characterized by a thiourea core linked to a hydrazine moiety. Their derivatives have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The presence of nitrogen and sulfur atoms in the thiosemicarbazide backbone allows for effective chelation of metal ions, which is believed to be a key aspect of their mechanism of action in various biological systems.[2]
The 1-acyl-3-thiosemicarbazide scaffold, in particular, offers a versatile platform for structural modification. The acyl group at the N1 position and various substituents at the N3 position can be readily altered, allowing for the fine-tuning of their physicochemical properties and biological activities. This guide will delve into a comparative analysis of these derivatives, providing experimental data, detailed protocols, and insights into their structure-activity relationships (SAR) and mechanisms of action.
General Synthesis of 1-Acyl-3-Thiosemicarbazide Derivatives
The synthesis of 1-acyl-3-thiosemicarbazide derivatives is typically a straightforward process, most commonly achieved through the reaction of an appropriate acid hydrazide with an isothiocyanate.[3][4] This two-component reaction offers a high degree of flexibility in introducing diverse acyl and N3-substituents.
Synthetic Workflow
Caption: General synthetic workflow for 1-acyl-3-thiosemicarbazide derivatives.
Detailed Experimental Protocol: Synthesis of 1-(3-chlorobenzoyl)-4-(aryl)thiosemicarbazides
This protocol is adapted from the work of Plech et al.[3] and provides a representative example of the synthesis of 1-acyl-3-thiosemicarbazide derivatives.
Materials:
-
3-Chlorobenzoic acid hydrazide
-
Appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)
-
Ethanol (95%)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 0.01 mol of 3-chlorobenzoic acid hydrazide in 50 mL of hot 95% ethanol.
-
To the hot solution, add 0.01 mol of the respective aryl isothiocyanate.
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1-(3-chlorobenzoyl)-4-(aryl)thiosemicarbazide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR spectroscopy).
Comparative Biological Activities
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1-Acyl-3-thiosemicarbazide derivatives have shown promising activity against a range of bacteria and fungi.[5]
Comparative Data:
The following table presents the Minimum Inhibitory Concentration (MIC) values of a series of 1-(3-chlorobenzoyl)-4-arylthiosemicarbazides against various bacterial strains, as reported by Plech et al.[3]
| Compound | R' (Substituent on Aryl Ring) | S. aureus ATCC 25923 (MIC, µg/mL) | S. epidermidis ATCC 12228 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) |
| 1 | H | 125 | 250 | >1000 |
| 2 | 4-Cl | 62.5 | 125 | >1000 |
| 3 | 4-F | 125 | 250 | >1000 |
| 4 | 4-CH₃ | 250 | 500 | >1000 |
| 5 | 4-OCH₃ | 500 | >1000 | >1000 |
| Cefuroxime | - | 0.98 | 0.49 | 3.9 |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a halogen atom (Cl, F) on the 4-position of the N-phenyl ring (compounds 2 and 3 ) generally enhances antibacterial activity against Gram-positive bacteria compared to the unsubstituted derivative (compound 1 ).[3]
-
Electron-donating groups, such as methyl (compound 4 ) and methoxy (compound 5 ), at the same position tend to decrease the activity.[3]
-
The activity of these compounds against Gram-negative bacteria like E. coli is generally poor, suggesting a potential difference in the mechanism of action or cell wall permeability between Gram-positive and Gram-negative bacteria.[6]
Proposed Mechanism of Action:
The antimicrobial action of thiosemicarbazide derivatives is often attributed to their ability to chelate essential metal ions required for bacterial enzyme function.[2] Some derivatives have also been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[6]
Caption: Proposed antimicrobial mechanisms of action for 1-acyl-3-thiosemicarbazide derivatives.
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Several thiosemicarbazide and thiosemicarbazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8]
Comparative Data:
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a series of 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazides against the LNCaP human prostate cancer cell line, as reported by Szychta et al.[7]
| Compound | R' (Substituent on N3) | LNCaP (IC₅₀, µM) |
| AB1 | Phenyl | 252.14 |
| AB2 | 4-Chlorophenyl | 108.14 |
| AB3 | 4-Fluorophenyl | > 500 |
| AB4 | 4-Methylphenyl | 134.52 |
| AB5 | 4-Methoxyphenyl | 115.78 |
| AB6 | 3,4-Dichlorophenyl | 121.36 |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a 4-chlorophenyl group at the N3 position (compound AB2 ) resulted in the most potent activity against the LNCaP cell line.[7]
-
Other substitutions, including 4-methylphenyl (AB4), 4-methoxyphenyl (AB5), and 3,4-dichlorophenyl (AB6), also conferred significant activity.[7]
-
Interestingly, the 4-fluorophenyl substitution (AB3) led to a dramatic loss of activity in this particular series and cell line.[7]
Proposed Mechanism of Action:
The anticancer mechanism of thiosemicarbazide derivatives is multifaceted. They are known to induce apoptosis, inhibit cell cycle progression, and generate reactive oxygen species (ROS).[9] Some derivatives have been proposed to act as inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and chromosome segregation.[7]
Caption: Potential anticancer mechanisms of action for 1-acyl-3-thiosemicarbazide derivatives.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. While several antiepileptic drugs are available, a significant portion of patients remain refractory to treatment, highlighting the need for new therapeutic options. Thiosemicarbazide and its derivatives have been investigated for their anticonvulsant properties.[10][11]
Comparative Data:
Structure-Activity Relationship (SAR) Insights (extrapolated from related compounds):
-
The nature and position of substituents on the aromatic rings of thiosemicarbazone derivatives are crucial for their anticonvulsant activity.[10]
-
Lipophilicity is often a key determinant of anticonvulsant efficacy, as the compounds need to cross the blood-brain barrier.[5]
Proposed Mechanism of Action:
The precise mechanism of anticonvulsant action for thiosemicarbazide derivatives is not fully elucidated. However, some studies suggest that they may modulate the activity of neurotransmitter systems, such as enhancing the inhibitory effects of GABA or blocking excitatory neurotransmission.[12]
Caption: Postulated anticonvulsant mechanisms of action for thiosemicarbazide derivatives.
Conclusion
The 1-acyl-3-thiosemicarbazide scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility and the ease of structural modification make this class of compounds particularly attractive for medicinal chemistry campaigns. The available data, although not exhaustive for all substitution patterns, clearly indicate that the nature of the acyl group and the substituent at the N3 position significantly influence their antimicrobial and anticancer properties. While the anticonvulsant potential is also evident, more focused studies on 1-acyl-3-thiosemicarbazide derivatives are needed to establish clear structure-activity relationships. The proposed mechanisms of action, primarily involving metal chelation, enzyme inhibition, and modulation of cellular pathways, provide a rational basis for further optimization of these compounds. This guide serves as a foundational resource to stimulate and direct future research in this exciting area of drug discovery.
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Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1967-1984. [Link]
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Plech, T., et al. (2014). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. Acta Poloniae Pharmaceutica, 71(2), 237-246. [Link]
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Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 345-357. [Link]
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Szychta, D., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 30(1), 123. [Link]
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Hussein, M. A., et al. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). ScienceRise: Pharmaceutical Science, 2(36), 4-15. [Link]
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Plech, T., et al. (2015). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Chemical Biology & Drug Design, 85(3), 315-325. [Link]
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Janowska, S., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3195. [Link]
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Dalkara, S., et al. (2013). Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole. Arzneimittelforschung, 63(11), 579-586. [Link]
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Zareba, G., et al. (2016). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Letters in Drug Design & Discovery, 13(7), 634-642. [Link]
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Saeed, A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14(27), 19347-19374. [Link]
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Nevagi, R. J., & Dhake, A. S. (2013). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica, 5(2), 143-148. [Link]
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Mohammed, T. A., et al. (2012). Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. Tikrit Journal of Pure Science, 17(3). [Link]
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Karakurt, A., et al. (2025). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 30(1), 123. [Link]
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Karaji, E. G., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 11(3), 845-852. [Link]
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El-Sayed, N. N. E. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-541. [Link]
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Karakurt, A., et al. (2025). Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives. Molecules, 30(1), 123. [Link]
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Hussein, M. A., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5691-5700. [Link]
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Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 55-62. [Link]
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Sibuh, B. Z., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Biomedicines, 9(10), 1375. [Link]
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Kaproń, B., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 25(21), 5048. [Link]
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Plech, T., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4991. [Link]
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Gieroba, B., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14(27), 19347-19374. [Link]
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Stana, A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 9(11), 2035. [Link]
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Arora, S., et al. (2014). ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8. [Link]
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Sibuh, B. Z., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Biomedicines, 9(10), 1375. [Link]
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Szychta, D., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(9), 2703. [Link]
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Swiatek, P., et al. (2025). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Expert Opinion on Drug Metabolism & Toxicology, 1-13. [Link]
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A Comparative Guide to 1-Formyl-3-thiosemicarbazide and Other Acylthiosemicarbazides in Heterocyclic Synthesis
Introduction: The Versatile Role of Acylthiosemicarbazides in Heterocyclic Chemistry
Acylthiosemicarbazides are a class of organic compounds that have garnered significant attention in the field of synthetic and medicinal chemistry. Their unique structural framework, characterized by a reactive acyl group attached to a thiosemicarbazide backbone, makes them exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds. These heterocycles, including triazoles, thiadiazoles, thiazoles, and pyrazoles, form the core of many pharmacologically active molecules. The choice of the acyl group (R-C=O) in the acylthiosemicarbazide starting material can significantly influence the reaction pathway, yield, and even the type of heterocyclic ring formed, making a comparative understanding of their reactivity crucial for synthetic chemists.
This guide provides an in-depth comparison of 1-formyl-3-thiosemicarbazide with other common acylthiosemicarbazides, such as those bearing acetyl and benzoyl groups, in the context of heterocyclic synthesis. We will explore the mechanistic nuances, comparative performance based on available experimental data, and provide detailed protocols for key synthetic transformations.
The Influence of the Acyl Group: A Comparative Overview
The nature of the acyl group in an acylthiosemicarbazide plays a pivotal role in its reactivity and the subsequent cyclization pathway. The electron-donating or electron-withdrawing nature of the 'R' group, as well as its steric bulk, can affect the nucleophilicity of the adjacent nitrogen and sulfur atoms, thereby dictating the course of the reaction.
-
This compound (R=H): The formyl group is the smallest acyl group, offering minimal steric hindrance. The hydrogen atom has a relatively neutral electronic effect. This often leads to faster reaction rates and can influence the regioselectivity of cyclization.
-
1-Acetyl-3-thiosemicarbazide (R=CH₃): The methyl group is a weak electron-donating group, which can slightly increase the electron density on the adjacent nitrogen. It presents a moderate level of steric bulk compared to the formyl group.
-
1-Benzoyl-3-thiosemicarbazide (R=Ph): The phenyl group is larger and can introduce significant steric hindrance. Its electronic effect can be either electron-withdrawing or -donating depending on the substituents on the phenyl ring. The aromatic ring can also participate in π-π stacking interactions, potentially influencing the reaction mechanism and product stability.
The following sections will delve into the synthesis of specific heterocyclic systems, comparing the utility of this compound with its counterparts.
Synthesis of 1,2,4-Triazoles: A Tale of Two Cyclization Pathways
The synthesis of 1,2,4-triazoles from acylthiosemicarbazides is a well-established and widely used method. The reaction typically proceeds via an intramolecular cyclization, and the choice of reaction conditions, particularly the pH, is critical in directing the outcome.
Mechanism and a Comparison of Acylthiosemicarbazides
The cyclization of acylthiosemicarbazides to 1,2,4-triazoles generally occurs under basic conditions. The base abstracts a proton, leading to the formation of a nucleophilic nitrogen that attacks the carbonyl carbon, followed by dehydration to yield the triazole ring.
Workflow for 1,2,4-Triazole Synthesis.
While direct comparative studies under identical conditions are scarce, analysis of various reports suggests the following trends:
| Acylthiosemicarbazide | Relative Reactivity | Typical Yields | Notes |
| This compound | High | Good to Excellent[1] | The small formyl group offers minimal steric hindrance, often leading to cleaner reactions. |
| 1-Acetyl-3-thiosemicarbazide | Moderate | Good | The methyl group is slightly bulkier than a hydrogen atom. |
| 1-Benzoyl-3-thiosemicarbazide | Moderate to Low | Moderate to Good[2] | Steric hindrance from the phenyl group can slow down the reaction. Yields are often still good due to the stability of the product. |
Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiol from this compound[1]
This protocol is adapted from a procedure for the synthesis of 1,2,4-triazole-3(5)-thiol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.5 moles) and sodium hydroxide (1.5 moles) in 300 ml of water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Carefully add 150 ml of concentrated hydrochloric acid to the cooled solution.
-
Cool the reaction mixture in an ice bath for 2 hours to allow for complete precipitation of the product.
-
Collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration.
-
Recrystallize the crude product from boiling water to obtain the purified thiol.
Synthesis of 1,3,4-Thiadiazoles: An Acid-Catalyzed Cyclization
In contrast to the formation of 1,2,4-triazoles, the synthesis of 1,3,4-thiadiazoles from acylthiosemicarbazides is typically carried out under acidic conditions. The acid catalyzes the cyclization by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Mechanism and a Comparison of Acylthiosemicarbazides
The mechanism involves the nucleophilic attack of the sulfur atom on the protonated carbonyl carbon, followed by dehydration to form the 1,3,4-thiadiazole ring.
Workflow for 1,3,4-Thiadiazole Synthesis.
The choice of the acyl group influences the ease of this cyclization.
| Acylthiosemicarbazide | Relative Reactivity | Typical Yields | Notes |
| This compound | High | Good to Excellent | The less sterically hindered carbonyl group is more accessible for intramolecular attack. |
| 1-Acetyl-3-thiosemicarbazide | Moderate | Good | The electron-donating methyl group can slightly deactivate the carbonyl carbon towards nucleophilic attack. |
| 1-Benzoyl-3-thiosemicarbazide | Moderate | Good to Excellent[3][4] | While sterically more demanding, the resulting 2-amino-5-phenyl-1,3,4-thiadiazole is a stable aromatic system, driving the reaction to completion. |
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole[3][4]
This is a general protocol for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
Substituted carboxylic acid (e.g., formic acid, acetic acid, benzoic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Crushed ice
-
Ammonia solution
Procedure:
-
In a round-bottom flask, prepare a mixture of the carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol).
-
Carefully add phosphorus oxychloride (3 mmol) or a catalytic amount of concentrated sulfuric acid dropwise to the mixture.
-
Reflux the reaction mixture for 1.5-2 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with ammonia solution.
-
Collect the precipitated product by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Synthesis of Thiazoles: The Hantzsch Connection
The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide. Acylthiosemicarbazides can be considered as thioamide equivalents in this context, reacting with α-haloketones to form 2-aminothiazole derivatives.
Mechanism and a Comparison of Acylthiosemicarbazides
The reaction proceeds via an initial S-alkylation of the acylthiosemicarbazide by the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring.
Workflow for Hantzsch Thiazole Synthesis.
The acyl group in this synthesis primarily influences the properties of the final 2-(acylamino)thiazole product. The initial reactivity is more dependent on the nucleophilicity of the sulfur atom.
| Acylthiosemicarbazide | Expected Product | Notes |
| This compound | 2-(Formamido)thiazole derivative | The formamido group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-aminothiazole. |
| 1-Acetyl-3-thiosemicarbazide | 2-Acetamidothiazole derivative | The acetamido group is a common protecting group for amines. |
| 1-Benzoyl-3-thiosemicarbazide | 2-Benzamidothiazole derivative | The benzamido group is also a stable protecting group. |
Experimental Protocol: General Hantzsch Thiazole Synthesis[5]
This is a general procedure for the Hantzsch synthesis of 2-aminothiazoles using thiourea, which can be adapted for acylthiosemicarbazides.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea (or acylthiosemicarbazide)
-
Methanol
-
5% Sodium carbonate (Na₂CO₃) solution
Procedure:
-
In a scintillation vial, combine the α-bromoacetophenone (5.0 mmol) and the thiourea or acylthiosemicarbazide (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel and wash the filter cake with water.
-
Allow the collected solid to air dry.
Synthesis of Pyrazoles: The Knorr Approach
The Knorr pyrazole synthesis is a fundamental method for constructing pyrazole rings, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. While thiosemicarbazide itself is a hydrazine derivative, N-acylthiosemicarbazides are less commonly used in this direct synthesis due to the modified reactivity of the hydrazine moiety. However, they can be precursors to intermediates that undergo cyclization to form pyrazole derivatives.
More commonly, thiosemicarbazones, derived from the condensation of thiosemicarbazide with a carbonyl compound, can react with suitable reagents to form pyrazoles. The acyl group in the initial acylthiosemicarbazide would influence the formation of the initial thiosemicarbazone.
Experimental Protocol: General Knorr Pyrazole Synthesis[6][7][8]
This protocol describes the general Knorr synthesis using a hydrazine and a 1,3-dicarbonyl compound.
Materials:
-
Hydrazine or a substituted hydrazine
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Acid catalyst (e.g., acetic acid)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of acid.
-
Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion: Selecting the Right Acylthiosemicarbazide for Your Synthesis
The choice between this compound and other acylthiosemicarbazides is a critical decision in the design of a synthetic route to heterocyclic compounds. This guide has highlighted that the nature of the acyl group significantly impacts reactivity and can be strategically chosen to optimize the synthesis of a desired heterocycle.
-
This compound often proves to be a highly reactive and sterically unencumbered starting material, making it an excellent choice for a variety of cyclization reactions, particularly when mild conditions and high yields are desired.
-
1-Acetyl- and 1-benzoyl-3-thiosemicarbazides offer alternative reactivity profiles and can be advantageous when the resulting acylamino-substituted heterocycle is the desired product or when the acyl group is used as a protecting group.
Ultimately, the optimal choice of acylthiosemicarbazide will depend on the specific target molecule, the desired reaction pathway, and the overall synthetic strategy. By understanding the comparative performance and mechanistic nuances of these versatile building blocks, researchers can make more informed decisions to achieve their synthetic goals efficiently and effectively.
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Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), pp.30067-30081. [Online] Available at: [Link]
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Tretyakov, E. B., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Online] Available at: [Link]
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Al-Azzawi, A. M. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512). [Online] Available at: [Link]
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Kumar, A., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), pp.2594-2604. [Online] Available at: [Link]
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Tomassetti, M., et al. (2022). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Online] Available at: [Link]
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Bouzian, K., et al. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 26(23), 7156. [Online] Available at: [Link]
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Mahendrasinh, M. R., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), pp.814-819. [Online] Available at: [Link]
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Kucukguzel, I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5208. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Online] Available at: [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Online] Available at: [Link]
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Akrout, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Online] Available at: [Link]
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Li, T., et al. (2020). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. [Online] Available at: [Link]
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Agrawal, R., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6527. [Online] Available at: [Link]
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Shah, S., et al. (2014). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. DergiPark. [Online] Available at: [Link]
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Küçükgüzel, Ş. G., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 6(1), pp.75-82. [Online] Available at: [Link]
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Küçükgüzel, Ş. G., et al. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Online] Available at: [Link]
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Al-Gwady, M. S. (2025). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques*. Journal of Education and Science, 21(4), pp.1-10. [Online] Available at: [Link]
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El-Sayed, W. A., et al. (2011). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 16(12), pp.10345-10357. [Online] Available at: [Link]
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Nguyen, T. H., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(9), pp.873-884. [Online] Available at: [Link]
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Prachand, S. (2022). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Online] Available at: [Link]
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Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), pp.11634-11638. [Online] Available at: [Link]
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Al-Azzawi, A. M. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(1), pp.1-8. [Online] Available at: [Link]
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Spectroscopic Comparison of 1-Formyl-3-thiosemicarbazide and Its Reaction Products: A Guide for Synthetic and Medicinal Chemists
In the field of drug discovery, thiosemicarbazides and their derivatives are a cornerstone, serving as versatile synthons for a vast array of heterocyclic compounds and metal complexes with significant therapeutic potential.[1] 1-Formyl-3-thiosemicarbazide (FTSC), in particular, offers a reactive scaffold for generating novel molecular entities. The accurate structural elucidation of these reaction products is non-negotiable for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream applications.
This guide provides a detailed spectroscopic framework for the characterization of FTSC and its common reaction products. We will dissect the key spectral features using Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights and validated experimental protocols to guide your research.
The Spectroscopic Fingerprint of this compound (FTSC)
A thorough understanding of the starting material's spectroscopic data is the essential baseline against which all reaction products are compared. The FTSC molecule contains several key functional groups—an amide, a thioamide, and N-H bonds—each with a distinct spectroscopic signature.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for the rapid identification of key functional groups. For FTSC, the spectrum is dominated by vibrations from the N-H, C=O, and C=S bonds. The thioamide C=S stretch is a particularly useful diagnostic band to monitor, as its position is highly sensitive to the chemical environment and will shift significantly upon cyclization or metal coordination.[2]
Table 1: Key IR Absorption Bands of this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity & Notes |
| N-H (Amine/Amide) | 3400 - 3150 | Strong, multiple bands |
| C=O (Amide I) | ~1680 - 1660 | Strong |
| N-H bend (Amide II) | ~1560 - 1530 | Medium |
| C=S (Thioamide) | ~850 | Medium-Strong |
Data compiled from representative spectra of thiosemicarbazide derivatives.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. In FTSC, the formyl proton (CHO) and the thioamide carbon (C=S) are highly characteristic. The signals for the N-H protons are often broad and their chemical shifts can vary with solvent, concentration, and temperature due to chemical exchange.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for FTSC in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Assignment | Notes |
| ¹H | ~8.2 | CHO | Formyl proton, singlet. |
| ¹H | ~9.5, 8.0, 7.5 | NH, NH₂ | Exchangeable protons, often broad. |
| ¹³C | ~162 | C=O | Amide carbonyl carbon. |
| ¹³C | ~180 | C=S | Thioamide carbon, a key diagnostic signal.[5] |
Spectral data is referenced from the PubChem database for this compound.[6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. FTSC displays characteristic absorptions arising from the carbonyl and thiocarbonyl chromophores. These include higher-energy π → π* transitions and lower-energy, less intense n → π* transitions.[7]
Table 3: Typical UV-Visible Absorption Maxima (λ_max) for FTSC in Ethanol
| λ_max (nm) | Transition Type | Notes |
| ~250-260 | π → π | High molar absorptivity. |
| ~300-320 | n → π | Low molar absorptivity, characteristic of C=S. |
Comparative Analysis of Reaction Products
The power of spectroscopy lies in comparison. By tracking the disappearance of starting material signals and the appearance of new product signals, we can confirm chemical transformations with high confidence.
Case Study 1: Base-Catalyzed Cyclization to a 1,2,4-Triazole
A frequent and synthetically valuable reaction of acyl thiosemicarbazides is their base-catalyzed intramolecular cyclization to form 1,2,4-triazole-3-thiol derivatives.[8][9] This transformation involves the loss of a water molecule and the formation of a new heterocyclic ring, leading to dramatic and unambiguous spectroscopic changes.
Caption: Workflow for the cyclization of FTSC to a triazole derivative.
Spectroscopic Evidence of Triazole Formation:
-
IR: The most definitive change is the complete disappearance of the strong C=O (amide I) band around 1670 cm⁻¹. Concurrently, a new band corresponding to the C=N stretch of the triazole ring appears around 1620-1600 cm⁻¹.[10]
-
¹³C NMR: The signal for the amide carbonyl carbon (C=O) at ~162 ppm vanishes . New signals corresponding to the aromatic carbons of the triazole ring will appear, typically in the 145-165 ppm range.[9]
-
¹H NMR: The chemical shifts of the N-H protons will change significantly. Protons attached to the triazole ring often appear at a much lower field (13–14 ppm), providing clear evidence of the new heterocyclic structure.[9]
Case Study 2: Coordination with Transition Metal Ions
Thiosemicarbazides are excellent chelating ligands, readily coordinating with transition metal ions through the sulfur and a hydrazinic nitrogen atom.[11][12] This coordination perturbs the electronic structure of the ligand, which is clearly observable spectroscopically.
Caption: Logical relationship for the formation of a metal complex.
Spectroscopic Evidence of Metal Coordination:
-
IR: Coordination of the sulfur atom to the metal center weakens the C=S bond. This results in a characteristic shift of the C=S stretching vibration to a lower frequency (a redshift) by 30-50 cm⁻¹.[2][12] This is a primary indicator of successful complexation.
-
UV-Vis: The coordination often produces colored complexes. New absorption bands may appear in the visible region (400-700 nm) due to d-d electronic transitions within the metal ion or ligand-to-metal charge transfer (LMCT) bands.[2]
-
¹H NMR: For diamagnetic metal complexes (e.g., Zn²⁺), the proton signals near the coordination sites (sulfur and nitrogen) will experience shifts. For paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺), the interaction with the metal's unpaired electrons causes severe broadening of the NMR signals , often rendering them undetectable.[13]
Self-Validating Experimental Protocols
The integrity of spectroscopic data hinges on meticulous experimental technique. The following protocols are designed to be self-validating systems, ensuring data accuracy and reproducibility.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for acquiring and analyzing spectroscopic data.
Protocol 1: FT-IR Spectroscopy (KBr Pellet)
-
System Validation: Use a polystyrene film standard to verify the wavenumber accuracy of the spectrometer.
-
Sample Preparation: Gently grind 1-2 mg of the dried sample with ~200 mg of spectroscopic grade, oven-dried KBr using an agate mortar and pestle. The goal is a fine, homogenous powder to minimize scattering effects.
-
Pellet Formation: Transfer the powder to a pellet die and apply 7-8 tons of pressure for 2 minutes in a hydraulic press. A successful pellet is translucent, not opaque.
-
Data Acquisition: Obtain a background spectrum using an empty sample compartment. Place the sample pellet in the holder and acquire the sample spectrum (typically 64 scans at a resolution of 4 cm⁻¹ from 4000-400 cm⁻¹). The automated subtraction of the background corrects for atmospheric H₂O and CO₂.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Solvent Purity Check: Acquire a spectrum of the deuterated solvent (e.g., DMSO-d₆) to ensure there are no significant impurities that could interfere with sample signals.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent in an NMR tube. Ensure complete dissolution.
-
Instrument Tuning: Before acquisition, the instrument must be tuned to the specific sample and locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
Data Acquisition: Acquire spectra using standard pulse programs. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Self-Validation: The integration of the ¹H NMR spectrum should correspond to the expected proton ratios in the molecule, confirming sample purity.
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Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. National Institutes of Health (NIH). [Link]
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This compound (CID 2775486). PubChem, National Institutes of Health (NIH). [Link]
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Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. ResearchGate. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PubMed Central, National Institutes of Health (NIH). [Link]
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Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Journal of Applicable Chemistry. [Link]
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Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Chemistry & Chemical Technology. [Link]
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SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES. Heterocycles. [Link]
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¹³C{¹H}NMR spectrum of compound 1. ResearchGate. [Link]
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New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells. National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Definitive Structural Validation of 1-Formyl-3-thiosemicarbazide Derivatives by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This is particularly true for classes of compounds like 1-Formyl-3-thiosemicarbazide derivatives, which are recognized for their significant therapeutic potential, including antibacterial, antifungal, and anticancer activities.[1][2][3] The precise spatial arrangement of atoms dictates the molecule's biological activity, and any ambiguity can lead to misinterpretation of structure-activity relationships (SAR) and ultimately, costly failures in the drug development pipeline.
This guide provides an in-depth comparison of analytical techniques for structural validation, establishing why single-crystal X-ray crystallography remains the gold standard. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer insights grounded in extensive field experience.
The Hierarchy of Structural Validation: A Comparative Analysis
While a suite of analytical tools is available for molecular characterization, they do not offer the same level of certainty. Spectroscopic and computational methods provide crucial, yet often indirect or predictive, evidence of a structure. In contrast, X-ray crystallography provides direct, unambiguous proof of atomic connectivity and stereochemistry.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[4][5][6] | Unambiguous and definitive structural determination.[5] | Requires a high-quality, single crystal which can be challenging to obtain. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei.[1][7] | Excellent for determining the carbon-hydrogen framework in solution. | Provides indirect structural information; interpretation can be complex for novel or intricate structures. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=S, N-H, C=O).[1][8] | Fast and provides a "fingerprint" of the functional groups present. | Does not provide information on the overall 3D structure or atomic connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1][8] | Highly sensitive for determining molecular formula and confirming mass. | Provides no information about the isomeric or stereochemical nature of the molecule. |
| Computational Modeling (DFT) | Theoretical prediction of molecular geometry, bond lengths, and angles.[9] | Provides valuable theoretical insights and can complement experimental data. | Predictions require experimental validation; they are not a substitute for direct measurement. |
The logical hierarchy of these techniques underscores the foundational role of X-ray crystallography. Spectroscopic data proposes a structure, which is then definitively confirmed or refuted by crystallographic analysis.
Caption: Logical relationship between validation techniques.
The Definitive Workflow: From Synthesis to Validated Structure
The following protocol outlines a comprehensive, self-validating workflow for the structural determination of this compound derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Experimental workflow for structural validation.
Experimental Protocol
Step 1: Synthesis of this compound Derivatives
The synthesis typically involves the condensation of a substituted aldehyde or ketone with thiosemicarbazide.[1][10] High purity of the final compound is critical for successful crystallization.
-
Reaction Setup: Dissolve the chosen substituted aldehyde/ketone (1 mmol) and thiosemicarbazide (1 mmol) in a suitable solvent like methanol or ethanol (20-30 mL).[1][8]
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the condensation reaction.[11]
-
Reaction: Reflux the mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]
-
Isolation & Purification: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected by filtration. Wash the solid with cold solvent to remove impurities. Recrystallization from a suitable solvent system is essential to achieve the high purity (>99%) required for crystal growth.
Step 2: Crystal Growth
This is often the most challenging step. The goal is to encourage the highly pure molecules to self-assemble into a well-ordered, single crystal lattice.
-
Causality: Slow changes in solvent conditions (concentration or polarity) reduce the compound's solubility below its saturation point at a rate that favors the growth of a single, ordered lattice rather than rapid precipitation of an amorphous solid or microcrystals.
-
Common Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Step 3: Crystal Selection and Mounting
-
Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. The ideal size is typically 0.1-0.3 mm in each dimension.[12]
-
Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber and place it on the goniometer head of the diffractometer. The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.
Step 4: X-ray Diffraction Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer is used, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[4][6]
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from hundreds of different orientations.[4] The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique pattern of spots.[13] The positions and intensities of these spots contain the information about the crystal structure.[12]
Step 5: Structure Solution and Refinement
Specialized software (e.g., SHELX, Olex2) is used to process the raw diffraction data.
-
Data Processing: The software indexes the diffraction spots to determine the unit cell dimensions and space group (the symmetry of the crystal).[12] The intensities of the spots are integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map shows the positions of the atoms in the unit cell.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
Step 6: Generation and Validation of the Crystallographic Information File (CIF)
The final result of a crystal structure determination is a Crystallographic Information File (CIF).[14][15] This is a standard text file format that contains all the essential information about the crystal structure, including atomic coordinates, bond lengths, angles, and experimental details.[16]
-
Validation: The CIF should be checked using tools like checkCIF provided by the International Union of Crystallography (IUCr). This tool validates the geometric and crystallographic integrity of the data.[15] Key metrics like the R-factor (R1) indicate the goodness of fit between the model and the data; a value below 5% (0.05) is considered excellent for small molecules.
Step 7: Final Structure Analysis and Visualization
The validated CIF can be visualized using software like Mercury, provided by the Cambridge Crystallographic Data Centre (CCDC).[17] This allows for detailed analysis of the 3D structure, including:
-
Confirmation of the expected atomic connectivity.
-
Determination of absolute stereochemistry.
-
Measurement of precise bond lengths and angles.
-
Analysis of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.[18]
Caption: Process of analyzing a validated CIF file.
Conclusion
For this compound derivatives, where subtle structural changes can dramatically alter biological function, relying solely on spectroscopic or computational data is insufficient. These methods are indispensable for routine characterization and for proposing structures, but they lack the definitive power of single-crystal X-ray crystallography. The protocol described herein provides a robust framework for obtaining unambiguous, high-resolution structural data. By integrating this gold-standard technique, researchers can build structure-activity relationships on a foundation of certainty, accelerating the journey from molecular design to therapeutic application. The resulting crystallographic data, archived in databases like the Cambridge Structural Database (CSD), becomes a permanent and valuable resource for the entire scientific community.[19][20][21]
References
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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The general structure of thiosemicarbazide (A) and 1,3,4-thiadiazole (B) derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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The general structure of thiosemicarbazide. Derivatives with structure... (n.d.). ResearchGate. Retrieved from [Link]
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How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate. Retrieved from [Link]
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Structures of the studied thiosemicarbazide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Preparation, structure elucidation, and antioxidant activity of new bis(thiosemicarbazone) derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity. (2025). PubMed Central. Retrieved from [Link]
- Versatile coordination chemistry of thiosemicarbazide and its non-Schiff base derivatives. (2024). Journal of Molecular Structure.
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A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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Crystal structure of MOF with Mercury Software using cif file. (2023). YouTube. Retrieved from [Link]
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Structural and spectral perspectives of a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide. (2006). PubMed. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
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Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. (2024). National Institutes of Health (NIH). Retrieved from [Link]
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Where can I find cif files for organic compounds?. (2016). ResearchGate. Retrieved from [Link]
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The crystallographic information file (CIF). (n.d.). Oxford Academic. Retrieved from [Link]
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Synthesis and analytical applications of thiosemicarbazide derivative. (2021). DergiPark. Retrieved from [Link]
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Synthesis, Crystal Structural Investigations, and DFT Calculations of Novel Thiosemicarbazones. (n.d.). MDPI. Retrieved from [Link]
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CCDC 602905: Experimental Crystal Structure Determination. (2006). Research Explorer - The University of Manchester. Retrieved from [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]
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X Ray crystallography. (n.d.). PubMed Central (PMC) - National Institutes of Health (NIH). Retrieved from [Link]
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A Head-to-Head Comparison of the Antifungal Activity of Thiosemicarbazide Analogs: A Guide for Researchers
The escalating threat of invasive fungal infections, compounded by the rise of multidrug-resistant strains, presents a formidable challenge to global health.[1][2] Pathogens such as Candida, Aspergillus, and Cryptococcus are responsible for significant morbidity and mortality, particularly in immunocompromised individuals.[3] The current antifungal arsenal is limited, and issues of toxicity and resistance necessitate the urgent development of novel therapeutic agents.[3][4] In this context, thiosemicarbazides and their derivatives have emerged as a versatile and promising class of compounds, exhibiting a wide spectrum of biological activities, including potent antifungal effects.[4][5][6]
This guide provides a comprehensive, head-to-head comparison of various thiosemicarbazide analogs, synthesizing data from recent studies to elucidate structure-activity relationships. We will delve into proposed mechanisms of action and provide a robust, field-proven experimental protocol for evaluating antifungal efficacy, designed to ensure scientific integrity and reproducibility.
The Thiosemicarbazide Scaffold: A Platform for Antifungal Innovation
Thiosemicarbazides are derivatives of thiourea characterized by the core structure R¹R²N-NR³-C(=S)-NR⁴R⁵. This scaffold's biological activity is attributed to the thiosemicarbazide group (-NH-CS-NH-NH₂), which serves as an effective chelating agent and can interact with various biological targets.[4][5] While the precise antifungal mechanisms are still under investigation, several modes of action have been proposed.
Proposed Mechanisms of Antifungal Action:
-
Enzyme Inhibition: In silico molecular docking studies suggest that thiosemicarbazide derivatives may target key fungal enzymes. Potential targets include sterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis, and N-myristoyltransferase (NMT), which is involved in protein modification critical for fungal viability.[3] Inhibition of these enzymes disrupts cell membrane integrity and vital cellular processes.
-
Metal Chelation: The ability of the thiosemicarbazone moiety to chelate essential metal ions, such as iron, may contribute to its antifungal effect.[7] By sequestering these ions, the compounds can disrupt metabolic pathways and inhibit fungal growth.[7]
-
Topoisomerase Inhibition: Some studies on the antibacterial activity of thiosemicarbazides have identified topoisomerase IV as a target.[3] It is plausible that a similar mechanism could be at play in fungi, interfering with DNA replication and repair.
The structural flexibility of the thiosemicarbazide backbone allows for extensive chemical modification, enabling the synthesis of diverse analogs with tailored properties. This adaptability makes it an excellent platform for lead optimization in antifungal drug discovery.
Comparative Antifungal Efficacy: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the in vitro antifungal activity of various thiosemicarbazide analogs against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, is the primary metric used for comparison.
| Compound Class/Analog | Fungal Species | MIC (μg/mL) | Reference |
| Nitroimidazole-Thiosemicarbazides | |||
| meta-Fluorophenyl derivative (Compound 6 ) | Trichophyton rubrum | 31.25 | [5] |
| meta-Chlorophenyl derivative (Compound 3 ) | Trichophyton mentagrophytes | 125.0 | [5] |
| meta-Methoxy derivative (Compound 11 ) | Trichophyton spp. | ≤ 125 | [4] |
| Quinoline-Based Thiosemicarbazides | |||
| QST10 | Candida albicans | 31.25 | [8] |
| QST2 | Candida albicans | 250 | [8] |
| Piperidine-Containing Thiosemicarbazides | |||
| Compound 3b (vs. Pythium aphanidermatum) | Pythium aphanidermatum | 1.6 (EC₅₀ value) | [9] |
| 8-Hydroxyquinolin-5-ylidene Thiosemicarbazones | |||
| Compound A14 | Candida glabrata | ≤ 0.0313 | [10] |
| Compound A14 | Candida auris | ≤ 0.0313 | [10] |
| Compound A14 | Cryptococcus neoformans | ≤ 0.0313 | [10] |
| Compound A14 | Candida albicans | 0.25 | [10] |
| 1,3,5-Triazine-Thiosemicarbazides | |||
| Compound 10l (as synergist with Fluconazole) | C. albicans (FLC-resistant) | Moderate activity alone | [11] |
| 4-Arylthiosemicarbazides | |||
| ortho-Methoxy isoquinoline derivative (6o ) | Candida albicans | 25 | [3] |
| ortho-Methyl isoquinoline derivative (6b ) | Candida spp. | 50 | [3] |
| para-Nitro derivative (1c ) | Candida parapsilosis | 50 | [3] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical structure-activity relationships that can guide the design of more potent antifungal agents:
-
Impact of Halogen Substituents: The presence and position of halogen atoms on the phenyl ring significantly influence activity. For instance, against Trichophyton species, a fluorine atom in the meta position resulted in the highest efficacy.[5] Similarly, for another series of compounds, 3-chloro and 4-chloro substitutions showed improved activity against C. glabrata compared to the unsubstituted parent compound, whereas a 2-chloro substitution was detrimental, suggesting that ortho-substitution is not favored.[12]
-
Role of Heterocyclic Moieties: The incorporation of additional heterocyclic rings can dramatically enhance antifungal potency.
-
Piperidine: The addition of a piperidine moiety has been shown to significantly improve fungicidal activity against plant pathogens.[9]
-
Quinoline/8-Hydroxyquinoline: Hybrid molecules incorporating quinoline scaffolds exhibit promising activity.[8] Notably, 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives displayed exceptionally potent activity against a broad panel of pathogenic yeasts, with MIC values in the sub-micromolar range.[10]
-
Isoquinoline: Replacing other scaffolds with an isoquinoline ring led to potent anti-Candida agents, particularly with ortho-methoxy or ortho-methyl substitutions.[3]
-
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents play a complex role. While electron-withdrawing groups like nitro have shown moderate activity[3], electron-donating groups such as methoxy have also produced highly active compounds.[3][4] The optimal choice appears to be highly dependent on the core scaffold and the target fungal species.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of thiosemicarbazide analogs, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][13]
Causality Behind Experimental Choices:
-
Medium: RPMI-1640 is the standard medium for antifungal susceptibility testing. It is a defined, buffered medium that supports the growth of most pathogenic fungi without interfering with the test compounds. The addition of MOPS buffer ensures a stable pH, which is critical for both fungal growth and compound stability.
-
Inoculum Preparation: Standardizing the fungal inoculum to a specific concentration (e.g., 1 x 10³ cells/mL) is paramount for reproducibility. A higher inoculum can lead to falsely elevated MIC values, while a lower one can result in false susceptibility.
-
Controls: The inclusion of a drug-free control (negative control) confirms fungal viability, while a known antifungal agent like Fluconazole (positive control) validates the assay's sensitivity. A solvent control ensures the vehicle used to dissolve the compound does not inhibit fungal growth.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Dissolve the thiosemicarbazide analog in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare a stock solution of a reference antifungal (e.g., Fluconazole) in a similar manner.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 30-35°C.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the cell suspension to a 0.5 McFarland standard using a spectrophotometer or densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 1 x 10³ cells/mL).
-
-
Microplate Preparation (96-well plate):
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 in each row designated for a test compound.
-
Add 200 µL of the working compound solution (stock diluted in RPMI-1640) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This leaves wells 11 and 12 as controls.
-
Well 11: Growth Control (100 µL of RPMI-1640, no compound).
-
Well 12: Sterility Control (200 µL of RPMI-1640, no compound, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in wells 1-11 is now 200 µL.
-
Seal the plate and incubate at 30-35°C for 24-48 hours.
-
-
Reading and Interpreting Results:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader. The MIC₈₀ is often used, defined as the concentration that inhibits 80% of growth compared to the drug-free control.[11]
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The collective evidence strongly supports the thiosemicarbazide scaffold as a fertile ground for the development of novel antifungal agents. Head-to-head comparisons reveal that strategic modifications, particularly the incorporation of halogenated phenyl rings and other heterocyclic systems like 8-hydroxyquinoline, can lead to compounds with exceptionally high potency against clinically relevant and drug-resistant fungi.
The most promising analogs identified in this guide, such as the 8-hydroxyquinolin-5-ylidene derivatives, warrant further investigation. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets to facilitate mechanism-based drug design.
-
Toxicity and Selectivity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to establish a therapeutic window.[3]
-
In Vivo Efficacy Studies: Evaluating the performance of top candidates in animal models of fungal infection.
-
Combinatorial Approaches: Investigating the synergistic potential of thiosemicarbazide analogs with existing antifungal drugs, which could help overcome resistance.[11]
By leveraging the structure-activity relationships discussed and employing robust evaluation protocols, the scientific community can accelerate the journey of thiosemicarbazide analogs from promising laboratory findings to clinically effective antifungal therapies.
References
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Siwek, A., Stączek, P., & Stefanska, J. (2012). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of Molecular Modeling, 18(9), 4159-4172. Available from: [Link]
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Zhang, X., Lei, P., Sun, T., Jin, X., Yang, X., & Ling, Y. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2085. Available from: [Link]
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Karaküçük-İyidoğan, A., Oruç-Emre, E. E., & Grapperhaus, C. A. (2021). Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. ResearchGate. Available from: [Link]
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Wang, S., Li, D., Liu, Y., Zhang, H., Geng, H., Sun, N., Li, Y., & Zhang, R. (2022). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Pharmaceuticals, 15(11), 1361. Available from: [Link]
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Albuquerque, M. A., Paiva, R. de O., Oliveira, T. B. de, & Echevarria, A. (2015). Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. ResearchGate. Available from: [Link]
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Sagan, F., Szychowska, A., Miazga-Karska, M., & Surtel, W. (2024). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. International Journal of Molecular Sciences, 25(11), 5945. Available from: [Link]
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Gümüş, M., Uslu, C., Karakuş, S., & Büyükgüzel, K. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40669-40685. Available from: [Link]
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Zhang, Y., Li, D., Wang, S., Li, Y., Sun, N., & Zhang, R. (2022). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 128923. Available from: [Link]
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Sagan, F., Szychowska, A., Miazga-Karska, M., & Surtel, W. (2024). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI. Available from: [Link]
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Zhang, X., Lei, P., Sun, T., Jin, X., Yang, X., & Ling, Y. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. PubMed. Available from: [Link]
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Siwek, A., Stefanska, J., Dzitko, K., & Ruszczak, A. (2012). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of Molecular Modeling. Available from: [Link]
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Siwek, A., Stączek, P., & Stefanska, J. (2012). Search for Molecular Basis of Antifungal Activity of Thiosemicarbazide Derivatives: A Combined in vitro Antifungal and Enzymatic Studies with in Silico Docking. Bentham Science Publisher. Available from: [Link]
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Kumar, A., Kumar, R., Malik, A., Sharma, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. Available from: [Link]
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Zhang, Y., Li, D., Wang, S., Li, Y., Sun, N., & Zhang, R. (2022). Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity. RSC Medicinal Chemistry, 13(10), 1261-1267. Available from: [Link]
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Zhang, X., Lei, P., Sun, T., Jin, X., Yang, X., & Ling, Y. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Semantic Scholar. Available from: [Link]
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Pfaller, M. A., Messer, S. A., & Hollis, R. J. (2005). Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. Antimicrobial Agents and Chemotherapy, 49(11), 4766-4771. Available from: [Link]
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Structure-activity relationship (SAR) studies of 1-Formyl-3-thiosemicarbazide derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Formyl-3-Thiosemicarbazide Derivatives
Introduction: The Versatile Scaffold of this compound
Thiosemicarbazides are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The core structure, characterized by a thiourea motif linked to a hydrazine moiety, serves as a versatile template for the development of novel therapeutic agents. The presence of nitrogen and sulfur atoms is a key factor contributing to their biological potential, enabling them to act as effective ligands for metal ions, which is crucial for the function of many enzymes.[1] This guide focuses on the structure-activity relationship (SAR) of this compound derivatives, a subset of this broader class. The formyl group at the N1 position introduces specific electronic and steric properties that influence the overall biological profile of the molecule. We will explore how modifications to this scaffold impact its antimicrobial, anticancer, and antiviral activities, providing a comparative analysis supported by experimental data.
Antimicrobial Activity: A Comparative Analysis
Thiosemicarbazide derivatives have been extensively studied for their antibacterial and antifungal properties.[3][4][5] The antimicrobial action is often attributed to their ability to chelate essential metal ions in microbial cells, disrupting vital metabolic processes.[1]
Structure-Activity Relationship (SAR) for Antibacterial Activity
The antibacterial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on any appended aromatic rings.
-
Influence of Aromatic Substituents: The introduction of various substituents on a phenyl ring attached to the thiosemicarbazide backbone can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate bacterial cell walls and interact with its target. For instance, studies on related thiosemicarbazide derivatives have shown that electron-withdrawing groups, such as halogens (F, Cl, Br), can enhance antibacterial activity.[4][6] The position of these substituents is also critical; for example, a halogen at the para-position of a phenyl ring can have a markedly different effect on activity compared to a meta-position substitution.[6]
-
Role of the Thiosemicarbazide Core: The integrity of the thiosemicarbazide core is essential for activity. The sulfur and nitrogen atoms are key to the molecule's biological function. Cyclization of the thiosemicarbazide into a 1,2,4-triazole ring has been shown to drastically decrease antibacterial activity in some cases, suggesting that the linear structure is preferred for this particular biological effect.[4]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Representative Thiosemicarbazide Derivatives
| Compound | R Group | S. aureus | B. cereus | E. coli | Reference |
| 3a | 3-chlorophenyl | 3.9 | 15.63 | >1000 | [4] |
| 3e | 3-fluorophenyl | 15.63 | 7.81 | >1000 | [4] |
| Gentamicin | - | - | - | - | [3] |
Note: Data for compounds 3a and 3e are for 1-(3-trifluoromethylbenzoyl)-4-(substituted-phenyl)thiosemicarbazides, which are structurally related to the this compound core and provide valuable SAR insights.
SAR for Antifungal Activity
Similar to their antibacterial action, the antifungal properties of these derivatives are also dependent on their structural features. The presence of a halogen atom, particularly at the 3rd position of a phenyl ring, has been found to be important for activity against Candida albicans.[7][8]
Anticancer Activity: Targeting Proliferating Cells
Thiosemicarbazide derivatives have shown promising anticancer activity, which is often linked to their ability to chelate metal ions like iron and copper that are essential for cancer cell proliferation.[9] This can lead to the inhibition of DNA replication and the generation of oxidative stress, ultimately inducing apoptosis in cancer cells.[1]
Structure-Activity Relationship (SAR) for Anticancer Activity
The antiproliferative effects of these compounds are highly dependent on their chemical structure.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens and nitro groups, on an aromatic ring attached to the thiosemicarbazide scaffold has been shown to enhance anticancer activity.[9][10] This is likely due to the modulation of the molecule's electronic properties, which can affect its interaction with biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and reach its intracellular target. Modifications that balance hydrophilicity and lipophilicity are key to optimizing anticancer efficacy.
Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Thiosemicarbazone Derivatives against MCF-7 Breast Cancer Cells
| Compound | R Group | IC50 (µM) | Reference |
| 3b | 4-methylphenyl | >10.59 | [11] |
| 3f | 4-chlorophenyl | 9.08 | [11] |
| Imatinib | - | 9.24 | [11] |
Note: The data presented is for a series of thiosemicarbazone derivatives, highlighting the impact of different substituents on anticancer activity.
Mechanism of Action in Cancer
One of the proposed mechanisms of action for the anticancer activity of thiosemicarbazones is the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis. By chelating the iron required by this enzyme, the derivatives can effectively halt DNA replication and cell division.
Caption: Proposed mechanism of anticancer activity.
Antiviral Activity: A Broad Spectrum of Possibilities
Thiosemicarbazones, derived from thiosemicarbazides, have been reported to possess antiviral activity against a range of viruses, including vaccinia virus and dengue virus.[12][13] The mechanism of antiviral action is not fully elucidated but may involve inhibition of viral enzymes or interference with viral replication processes.
Structure-Activity Relationship (SAR) for Antiviral Activity
The antiviral potency of these compounds is closely tied to their structural features. The specific nature of the aldehyde or ketone used to form the thiosemicarbazone, as well as substitutions on the thiosemicarbazide core, can significantly impact the antiviral spectrum and efficacy.[14] For instance, some derivatives show strong activity against vaccinia virus, while others are more effective against other viral strains.[12]
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of thiosemicarbazide derivatives through the condensation of a substituted thiosemicarbazide with an aldehyde.[6]
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Aldehyde derivative (1.0 mmol)
-
Methanol (30 mL)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in methanol (30 mL) in a round bottom flask with magnetic stirring.
-
Add a solution of the aldehyde derivative (1.0 mmol) to the flask at room temperature.
-
Stir the mixture for 24 hours.
-
After the reaction is complete, collect the resulting precipitate by filtration.
-
Wash the precipitate with methanol (20 mL).
-
Dry the product at room temperature.
-
Characterize the final compound using appropriate analytical techniques (IR, NMR, Mass Spectrometry).
Caption: General synthesis workflow.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[5]
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of new therapeutic agents with a broad range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that careful modification of this core structure can lead to potent and selective compounds. The presence and position of substituents on appended aromatic rings are critical determinants of antimicrobial and anticancer efficacy. Future research should focus on synthesizing and evaluating novel derivatives with diverse substitution patterns to further explore the therapeutic potential of this versatile chemical class. The insights gained from such studies will be invaluable for the rational design of next-generation drugs targeting infectious diseases and cancer.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 1-Formyl-3-thiosemicarbazide
For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. 1-Formyl-3-thiosemicarbazide, a key building block in the synthesis of various heterocyclic compounds with potential therapeutic activities, is no exception.[1][2][3] Its polar nature, however, presents unique challenges for conventional reversed-phase HPLC methods.
This guide provides an in-depth comparison of HPLC strategies for the robust purity assessment of this compound. We will delve into the rationale behind method development, present a detailed, validated protocol, and compare its performance against viable alternatives.
The Challenge: Analyzing a Polar Analyte
This compound is a highly polar molecule, as indicated by its structure and low calculated LogP value.[4] This high polarity can lead to poor retention on traditional C18 reversed-phase columns, where the analyte may elute in or near the solvent front, making accurate quantification and separation from polar impurities difficult.[5][6] Therefore, specialized HPLC approaches are necessary to achieve adequate retention and resolution.
The synthesis of this compound typically involves the reaction of thiosemicarbazide with formic acid.[1] Potential impurities could include unreacted thiosemicarbazide, and by-products from side reactions. An effective HPLC method must be able to resolve the main peak from these and any other potential process-related impurities or degradants.
Recommended HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For the analysis of highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative to traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer. This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Experimental Protocol: HILIC-UV Method for this compound
This protocol is designed to provide a robust and reproducible method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
HILIC Column: e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (90:10 v/v).
-
Reference Standard: High-purity this compound.
-
Synthesized this compound sample.
2. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 70% B
-
5-6 min: 70% B
-
6-6.1 min: 70% to 95% B
-
6.1-9 min: 95% B (Re-equilibration)
-
3. Sample Preparation:
-
Reference Standard Stock Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution to a concentration of 0.1 mg/mL with the sample diluent.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard to a final concentration of 0.1 mg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[7][8][9]
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and by peak purity analysis using a PDA detector.
-
Linearity: Assessed over a range of concentrations (e.g., 0.01 - 0.2 mg/mL) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels, with recovery typically between 98-102%.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of < 2%.[10][11]
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Comparison of HPLC Methods
While HILIC is the recommended approach, other methods can be employed, each with its own set of advantages and disadvantages.
| Method | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |
| HILIC (Recommended) | Polar (e.g., bare silica, amide, diol) | High organic content with a small aqueous portion. | Excellent retention for polar analytes; MS-compatible mobile phases. | Can have longer equilibration times; sensitive to water content in the sample diluent. |
| Reversed-Phase with Polar Endcapping | C18 with polar endcapping groups. | High aqueous content. | Better retention of polar compounds than standard C18; familiar RP workflow.[12] | May still provide insufficient retention for very polar analytes; risk of "phase collapse" with high aqueous mobile phases.[13] |
| Porous Graphitic Carbon (PGC) | Flat sheets of hexagonal carbon. | Can be used in both reversed-phase and normal-phase modes. | Strong retention for very polar compounds; stable over a wide pH range.[5] | Can exhibit strong, sometimes irreversible, adsorption; different selectivity compared to silica-based phases. |
| Reversed-Phase with Ion-Pairing | Standard C18. | Aqueous/organic mobile phase with an ion-pairing reagent (e.g., alkyl sulfonate). | Improves retention of ionizable polar compounds.[6][14] | Incompatible with mass spectrometry; can be difficult to remove the reagent from the column; may lead to baseline instability. |
Conclusion
The purity of this compound is critical for its successful application in pharmaceutical synthesis. While several HPLC methods can be adapted for its analysis, a HILIC-based approach offers the most robust and reliable solution for retaining and resolving this highly polar compound from its potential impurities. The detailed protocol and validation guidelines presented here provide a solid foundation for researchers to implement a scientifically sound method for quality control. By understanding the principles behind different separation techniques, scientists can make informed decisions to ensure the integrity of their synthesized materials.
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Wikipedia. (2023, October 27). Reversed-phase chromatography. Retrieved from [Link]
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Sagan, C., et al. (2023). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. Molecules, 28(13), 5099. [Link]
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Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 23(6). [Link]
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Ainley, A. D., et al. (1953). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 33, 72. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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D'Auria, M., et al. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone-Derived Compounds by a Validated HPLC-PDA Method. Molecules, 24(15), 2795. [Link]
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Stariat, J., et al. (2012). HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. Journal of Pharmaceutical and Biomedical Analysis, 59, 115-124. [Link]
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Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]
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Semantic Scholar. (n.d.). Development of a sensitive HPLC method to measure in vitro permeability of E- and Z-isomeric forms of thiosemicarbazones in Caco-2 monolayers. Retrieved from [Link]
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Al-Obaidi, A. M. J., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5647-5657. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles from Thiosemicarbazide Precursors
Introduction: The Enduring Significance of 1,2,4-Triazoles
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of a vast array of therapeutic agents and functional materials.[1] These five-membered heterocyclic compounds are integral to drugs with a broad spectrum of pharmacological activities, including antifungal (e.g., Fluconazole), antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique arrangement of three nitrogen atoms within the ring allows for a diverse range of non-covalent interactions with biological targets, making it a cornerstone for drug design.[3]
Given their importance, the development of efficient and versatile synthetic routes to substituted 1,2,4-triazoles is a central focus of organic and medicinal chemistry. Among the most robust and adaptable starting materials for this purpose are thiosemicarbazides. These compounds, featuring a hydrazine fragment linked to a thiocarbonyl group, serve as versatile building blocks for a variety of nitrogen- and sulfur-containing heterocycles.[4][5] Their inherent nucleophilicity and potential for intramolecular cyclization make them ideal precursors for the 1,2,4-triazole core.
This guide provides an in-depth comparison of three primary synthetic strategies for constructing 1,2,4-triazoles from different thiosemicarbazide-based starting materials. We will explore the mechanistic underpinnings of each route, compare their substrate scope and efficiency with supporting data, and provide detailed, field-tested protocols for their implementation.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is dictated by the desired substitution pattern on the triazole ring and the availability of starting materials. Here, we compare three common and reliable methods.
Route A: Base-Catalyzed Cyclization of 1-Acylthiosemicarbazides
This is arguably the most direct method, involving the intramolecular cyclization of a pre-formed 1-acyl-4-substituted thiosemicarbazide. The reaction is typically promoted by an aqueous or alcoholic solution of a strong base, such as sodium or potassium hydroxide.[6]
Mechanistic Rationale: The reaction proceeds via a base-catalyzed intramolecular nucleophilic attack. The base deprotonates one of the nitrogen atoms, enhancing its nucleophilicity. This is followed by an attack on the carbonyl carbon of the acyl group. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the 5-thioxo-1,2,4-triazole derivative (which exists in tautomeric equilibrium with the 5-thiol form).[7][8] The choice of a strong base is critical to facilitate the deprotonation and drive the cyclodehydration.
Caption: Route A: Base-Catalyzed Cyclization Mechanism.
Scope and Experimental Considerations: This method is highly effective for a wide range of N4-substituted acylthiosemicarbazides. The reaction is typically performed under reflux in an aqueous or ethanolic solution of NaOH or KOH.[8][9] The simplicity of the workup, often involving cooling and acidification to precipitate the product, is a significant advantage. Yields are generally good to excellent.
Route B: One-Pot Synthesis from Hydrazides and Isothiocyanates
This powerful one-pot, two-step method has become a mainstay for generating diverse libraries of 4,5-disubstituted 1,2,4-triazole-3-thiones.[10] It combines the formation of the acylthiosemicarbazide intermediate and its subsequent cyclization into a single, efficient operation.
Mechanistic Rationale: The synthesis begins with the nucleophilic attack of the terminal nitrogen of a carbohydrazide on the electrophilic carbon of an isothiocyanate, forming the 1-acyl-4-substituted thiosemicarbazide intermediate.[10] Without isolation, the addition of a strong base to the reaction medium initiates the intramolecular cyclization as described in Route A. The one-pot nature of this reaction is a key advantage, saving time and resources by avoiding the isolation and purification of the intermediate.[10]
Caption: Route B: One-Pot Synthesis from Hydrazides.
Scope and Experimental Considerations: The primary strength of this route is its versatility, driven by the vast commercial availability of diverse acid hydrazides and isothiocyanates. The initial condensation is typically carried out in refluxing ethanol, followed by the addition of aqueous NaOH to effect cyclization.[10] This method is highly amenable to parallel synthesis for the rapid generation of compound libraries.
Route C: Condensation of Thiosemicarbazides with Carboxylic Acids
This route provides an alternative to Routes A and B, particularly when the required acid hydrazide (for Route B) is difficult to synthesize or handle. It involves the direct acylation of a thiosemicarbazide with a carboxylic acid, followed by cyclodehydration.[11]
Mechanistic Rationale: The direct reaction between a carboxylic acid and a thiosemicarbazide typically requires a coupling agent to activate the carboxylic acid. Polyphosphate ester (PPE) has proven to be an effective reagent for this transformation.[11][12] The reaction proceeds in two distinct stages: (i) PPE-mediated acylation of the thiosemicarbazide to form the 1-acylthiosemicarbazide intermediate, and (ii) base-catalyzed cyclodehydration of the isolated intermediate. A potential competing reaction is the formation of 1,3,4-thiadiazole derivatives, which can sometimes be a major side product.[11] Careful control of reaction conditions is therefore crucial.
Comparative Experimental Data
The following table summarizes representative experimental data for the three synthetic routes, highlighting differences in reaction conditions and yields.
| Route | Starting Materials | Key Reagents | Solvent(s) | Time (h) | Yield (%) | Reference |
| A | 1-(quinoline-6-carbonyl)-4-(4-methoxyphenyl)thiosemicarbazide | 2% NaOH | Water | 2 | 75-95 | [9] |
| B | 4-(Benzoylamino)benzoic acid hydrazide + Phenyl isothiocyanate | 4N NaOH | Ethanol | 6 | High | [10] |
| C | Thiosemicarbazide + 4-Hydroxybenzoic acid | PPE, KOH | Chloroform | 4 | 71 | [11] |
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of representative 1,2,4-triazole derivatives using each of the discussed routes.
Protocol 1: Synthesis of 5-(quinolin-6-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (Route A)
This protocol details the base-catalyzed cyclization of a pre-synthesized 1-acylthiosemicarbazide.
Materials:
-
1-(quinoline-6-carbonyl)-4-(p-tolyl)thiosemicarbazide (1.0 eq)
-
2% Sodium Hydroxide (w/v) aqueous solution
-
3M Hydrochloric Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1-(quinoline-6-carbonyl)-4-(p-tolyl)thiosemicarbazide (0.01 mol) in 20 mL of 2% aqueous NaOH solution in a round-bottom flask.
-
Heat the resulting solution to reflux with constant stirring for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Acidify the solution to pH ~6 by slowly adding 3M HCl with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product under vacuum to yield the pure 1,2,4-triazole derivative.[9]
Protocol 2: One-Pot Synthesis of 3-Aryl-4-alkyl-1H-1,2,4-triazole-5(4H)-thione (Route B)
This protocol outlines the efficient one-pot synthesis from a hydrazide and an isothiocyanate.
Materials:
-
Substituted Benzoic Acid Hydrazide (1.0 eq)
-
Alkyl or Aryl Isothiocyanate (1.0 eq)
-
Ethanol
-
4N Sodium Hydroxide aqueous solution
-
Concentrated Hydrochloric Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Step 1 (Intermediate Formation): Dissolve the substituted benzoic acid hydrazide (0.01 mol) in ethanol (30 mL) in a round-bottom flask. Add the corresponding isothiocyanate (0.01 mol) to the solution.
-
Heat the mixture to reflux for 1-2 hours. A solid intermediate may form.
-
Step 2 (Cyclization): To the same flask, add 4N NaOH solution (20 mL).
-
Continue to reflux the mixture for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Acidify the cold solution with concentrated HCl until precipitation is complete.
-
Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[10]
Protocol 3: Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiol from Carboxylic Acid (Route C)
This protocol describes the two-stage synthesis using a carboxylic acid and thiosemicarbazide with PPE as a condensing agent.
Materials:
-
Substituted Carboxylic Acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Polyphosphate Ester (PPE)
-
Chloroform
-
Aqueous Potassium Hydroxide solution
-
Hydrochloric Acid
-
Hydrothermal reaction vessel (for acylation step)
-
Round-bottom flask with reflux condenser
Procedure:
-
Stage 1 (Acylation): In a hydrothermal reaction vessel, thoroughly mix the carboxylic acid (e.g., benzoic acid, 0.01 mol) and thiosemicarbazide (0.01 mol).
-
Add chloroform and a sufficient amount of PPE.
-
Seal the vessel and heat at 90 °C for 4 hours.
-
After cooling, carefully open the vessel. Isolate the intermediate acylthiosemicarbazide product. This may require extraction and solvent evaporation.
-
Stage 2 (Cyclodehydration): Take the crude acylthiosemicarbazide from Stage 1 and dissolve it in aqueous KOH solution.
-
Heat the mixture at 90 °C for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry the solid to yield the final 1,2,4-triazole-3-thiol.[11]
Workflow Comparison
The selection of a synthetic route often involves a trade-off between the number of steps, operational simplicity, and the availability of starting materials.
Caption: Comparison of workflows for Routes A, B, and C.
Conclusion and Recommendations
The synthesis of 1,2,4-triazoles from thiosemicarbazide precursors offers a robust and flexible platform for medicinal chemists and researchers.
-
Route A (Base-Catalyzed Cyclization) is the most straightforward method when the acylthiosemicarbazide intermediate is readily available or easily synthesized in a separate step. Its simplicity and typically high yields make it an excellent choice.
-
Route B (One-Pot from Hydrazides) offers superior efficiency and convergence for library synthesis. Its primary advantage is the elimination of the need to isolate the thiosemicarbazide intermediate, making it the preferred method when a diverse range of acid hydrazides and isothiocyanates are accessible.[10]
-
Route C (Condensation with Carboxylic Acids) serves as a valuable alternative when the corresponding hydrazides are challenging to prepare.[11] While it involves two separate stages, it expands the substrate scope to readily available carboxylic acids, though chemists must be mindful of potential 1,3,4-thiadiazole side-product formation.
Ultimately, the optimal synthetic route will depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to efficiently access this vital heterocyclic scaffold.
References
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SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]
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Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available from: [Link]
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PubMed Central. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Available from: [Link]
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A Senior Application Scientist's Guide to Evaluating the In Vitro Efficacy of 1-Formyl-3-thiosemicarbazide-based Compounds Against Resistant Microbial Strains
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, thiosemicarbazide derivatives have garnered significant attention for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro efficacy of a specific subclass, 1-Formyl-3-thiosemicarbazide-based compounds, against clinically relevant resistant microbial strains. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
Foundational Understanding: The Chemistry and Mechanism of Thiosemicarbazides
Before embarking on efficacy testing, it is crucial to understand the structural and mechanistic basis of the compounds . Thiosemicarbazides are characterized by a core -NH-CS-NH-NH2 group.[1] Derivatives, including the this compound series, are typically synthesized through the condensation of thiosemicarbazide with appropriate aldehydes or ketones.[4][6][7] This synthetic flexibility allows for the creation of a diverse library of compounds with varying substituents, which can significantly influence their biological activity.
The antimicrobial action of these compounds is often multifaceted. Molecular studies and docking simulations suggest a primary mechanism involving the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1][8][9][10] By targeting these enzymes, the compounds disrupt DNA replication, leading to bacterial cell death. Additionally, their antifungal properties are believed to stem from the disruption of fungal cell membrane integrity and the inhibition of protein synthesis.[1] The metal-chelating ability of the thiosemicarbazone core is also a key feature, as it can interfere with essential metallic cofactors in microbial enzymes, enhancing their antimicrobial effect.[11]
A Validated Workflow for In Vitro Efficacy Assessment
A systematic and rigorous experimental workflow is paramount for generating reliable and reproducible data. The following diagram outlines a logical progression from initial screening to a more detailed characterization of lead compounds.
Caption: High-level workflow for evaluating novel antimicrobial compounds.
Core Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] It is accurate, efficient for testing multiple compounds simultaneously, and provides quantitative results.[12][14]
Causality Behind the Method
The core principle is to expose a standardized number of bacteria to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[12][14] This method is preferred over agar diffusion for novel compound evaluation as it is less affected by the compound's solubility and diffusion characteristics in agar.
Detailed Step-by-Step Protocol
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][15]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal strains (including resistant clinical isolates and ATCC quality control strains)[9][16]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Workflow Diagram:
Caption: Step-by-step workflow for the Broth Microdilution assay.
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14] This standardizes the initial bacterial load, which is critical for reproducibility.
-
Compound Dilution: Prepare a stock solution of each this compound compound. Perform serial two-fold dilutions in the appropriate broth (e.g., CAMHB) directly in the 96-well plates to achieve a range of desired concentrations.[12]
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in broth so that after adding it to the wells, the final inoculum density is approximately 5 x 10^5 CFU/mL.[14] Add this final inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for most bacteria.[12] Fungal testing, such as against Candida species, may require longer incubation periods.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound where no visible turbidity or pellet formation is observed.[14]
Determining Bactericidal/Fungicidal Activity
To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed.
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth.
-
Spot-plate these aliquots onto a non-selective agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates overnight.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9] A compound is generally considered cidal if the MBC/MIC ratio is ≤ 4.
Data Presentation and Comparative Analysis
Objective comparison is key to identifying promising lead candidates. All quantitative data should be summarized in clear, structured tables.
Example Data Table
| Compound | Target Strain | MIC (µg/mL) | MBC (µg/mL) | Reference Drug | MIC (µg/mL) |
| TSC-01 | MRSA ATCC 43300 | 3.9 | 15.63 | Vancomycin | 1.0 |
| TSC-01 | E. coli ATCC 25922 | 62.5 | >250 | Ciprofloxacin | 0.015 |
| TSC-02 | MRSA ATCC 43300 | 7.8 | 31.25 | Vancomycin | 1.0 |
| TSC-02 | E. coli ATCC 25922 | 125 | >250 | Ciprofloxacin | 0.015 |
| TSC-F3 | C. glabrata (Flu-R) | 0.125 | 0.5 | Fluconazole | >64 |
| TSC-F3 | C. albicans SC5314 | 4.0 | 16.0 | Fluconazole | 0.5 |
Data in this table is illustrative and based on findings from multiple studies on thiosemicarbazide derivatives.[9][16][17][18][19]
Structure-Activity Relationship (SAR) Insights
By comparing the MIC values of structurally related compounds, researchers can deduce Structure-Activity Relationships (SAR). For instance, studies have shown that the type and position of substituents on the phenyl ring of thiosemicarbazide derivatives can dramatically alter their antibacterial potency.[3][9][10] Compounds containing trifluoromethylphenyl groups, for example, have demonstrated high activity against Gram-positive bacteria, including MRSA.[3][9][19] This analysis is crucial for guiding the rational design and chemical optimization of more potent analogues.
Visualizing the Mechanism of Action
To ground the experimental data in a biochemical context, it is helpful to visualize the proposed mechanism of action. As previously mentioned, a key target for thiosemicarbazides in bacteria is the type IIA topoisomerase family. The following diagram illustrates the inhibition of Topoisomerase IV, an enzyme critical for decatenating daughter chromosomes after DNA replication.
Caption: Proposed mechanism of action via Topoisomerase IV inhibition.
Biochemical assays have confirmed that some thiosemicarbazide derivatives inhibit the ATPase activity of the ParE subunit of Topoisomerase IV, preventing the enzyme from completing its catalytic cycle.[8] This leads to an arrest of DNA replication and, ultimately, cell death.[8]
Conclusion
The systematic evaluation of this compound-based compounds offers a promising avenue in the fight against antimicrobial resistance. By employing a structured workflow grounded in standardized protocols like broth microdilution, researchers can generate high-quality, comparable data on their in vitro efficacy. This guide provides the foundational knowledge, detailed methodologies, and analytical framework necessary to identify and characterize novel thiosemicarbazide derivatives with potent activity against multidrug-resistant pathogens. The subsequent steps of in vivo efficacy and toxicological studies will be critical in translating these promising in vitro results into tangible clinical solutions.
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Manandhar, S., et al. (2022). Novel drug candidates against antibiotic-resistant microorganisms: A review. Journal of Pharmaceutical Analysis. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Formyl-3-thiosemicarbazide
Introduction: Understanding the Compound and Associated Risks
1-Formyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds utilized in organic synthesis, including the formation of various heterocyclic molecules with potential biological activity.[1][2] The intrinsic chemical properties of the thiosemicarbazide moiety dictate the compound's hazard profile. The primary concern is its high acute toxicity; related compounds are classified as "Fatal if swallowed".[3][4] Furthermore, upon combustion, it can release toxic and hazardous gases, including nitrogen oxides and sulfur oxides.[5] Therefore, treating this compound as a hazardous substance is imperative for laboratory safety and environmental protection.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Regulatory Imperative
Due to its inherent toxicity, any waste containing this compound must be managed as hazardous waste.[5][6][7] Disposal is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[5] It is illegal and unsafe to dispose of this chemical via standard laboratory drains or as regular solid waste. The Occupational Safety and Health Administration (OSHA) mandates that personnel handling such chemicals must be trained on proper handling and storage procedures and provided with appropriate personal protective equipment (PPE).[5][8]
| Parameter | Description | Primary Sources |
| Chemical Name | This compound | [9] |
| Parent Compound | Thiosemicarbazide (CAS: 79-19-6) | [3] |
| Primary Hazards | Acute Oral Toxicity (Fatal if swallowed) | [3][4], Skin & Eye Irritant[8] |
| Hazardous Byproducts | Produces toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) upon combustion. | [4][5] |
| Waste Classification | Hazardous Waste | [5][6][7] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases. | [4][5] |
Pre-Disposal Safety: Essential Handling and PPE
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. The primary risk associated with this solid compound is the inhalation of fine dust particles and accidental ingestion.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). Consult glove manufacturer recommendations for specific breakthrough times.[11]
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood to prevent dust inhalation.[4][8][10]
-
Body Protection: A lab coat, apron, and closed-toe shoes are mandatory. For large spills, a full chemical suit may be necessary.[8]
Handling Environment: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to control dust and vapors.[4] An emergency eyewash station and safety shower must be immediately accessible.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol applies to unused product, contaminated labware (e.g., weigh boats, gloves), and residues from reaction workups.
Step 1: Waste Segregation Immediately segregate all waste contaminated with this compound at the point of generation. Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[5]
Step 2: Containerization
-
Select an Appropriate Container: Use a robust, sealable container designated for solid hazardous waste. The container must be dry and compatible with the chemical.
-
Transfer Waste: Carefully transfer the solid waste into the container using appropriate tools (e.g., a dedicated spatula or scoop) to minimize dust generation.[8] If dealing with contaminated labware, place it directly into the container.
-
Seal the Container: Securely close the container lid to prevent any accidental spillage or release.[5][10]
Step 3: Labeling Proper labeling is a critical safety and regulatory requirement. The label on the waste container must clearly display the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristic: "Toxic"[8]
-
The date the waste was first added to the container.
Step 4: Storage Store the sealed and labeled container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated, away from heat or ignition sources, and separate from incompatible chemicals.[4][5][8] The storage area should be locked or otherwise accessible only to authorized personnel.[3]
Step 5: Final Disposal The only acceptable method for the final disposal of this compound is through a licensed professional waste disposal company.[10] These companies are equipped to handle and treat hazardous materials according to federal and state regulations. The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the toxic combustion byproducts.[10]
Never attempt to treat or neutralize this chemical in the lab for disposal purposes.
Emergency Procedures for Accidental Exposure and Spills
Spill Cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Equip: Don the appropriate PPE, including respiratory protection.[6]
-
Contain & Collect: Carefully collect the powdered material using a scoop or shovel, avoiding dust creation.[5][10] Place the collected material into a sealed container for hazardous waste disposal.
-
Decontaminate: Wash the spill area thoroughly with soap and water once the material is removed.[5]
Personnel Exposure:
-
Ingestion: Fatal if swallowed. Do NOT induce vomiting. Immediately call a poison control center or physician.[3][4] Show them the Safety Data Sheet for the chemical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][5]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][11]
References
-
New Jersey Department of Health. (n.d.). THIOSEMICARBAZIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). THIOSEMICARBAZIDE (FOR SYNTHESIS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775486, this compound. PubChem. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Methyl-3-thiosemicarbazide. Retrieved from [Link]
-
Ainsworth, C. (1960). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 40, 99. Retrieved from [Link]
-
Metwally, M. A., et al. (2006). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. This compound | C2H5N3OS | CID 2775486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-Formyl-3-thiosemicarbazide
In the landscape of drug discovery and development, the innovative use of novel chemical entities is paramount. 1-Formyl-3-thiosemicarbazide and its parent family of thiosemicarbazides are significant in the synthesis of heterocycles and have shown potential as anticancer agents.[1] However, the potential of these molecules is matched by their hazardous nature, demanding a rigorous and informed approach to their handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, ensuring that its potential can be explored without compromising laboratory safety.
Hazard Identification and Risk Assessment: A Proactive Stance
Assumed Hazard Profile for this compound:
-
Acute Oral Toxicity: Assumed to be fatal or very toxic if swallowed.[4][5]
-
Skin Irritation: Potential to cause skin irritation upon contact.[2][3]
-
Eye Irritation: Direct contact can lead to serious eye irritation.[2][3][6]
-
Respiratory Irritation: Inhalation of dust may irritate the nose, throat, and lungs.[3]
This assumed hazard profile necessitates a multi-faceted safety approach, encompassing engineering controls, administrative controls, and the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional protection.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile rubber gloves | To prevent skin contact and absorption. Inspect gloves for any signs of damage before each use.[7][8] |
| Body | Laboratory coat or apron | To protect skin and personal clothing from contamination.[2][6] |
| Eyes | Chemical safety goggles and/or a full-face shield | To protect against splashes or airborne particles.[6][9] |
| Respiratory | NIOSH-approved respirator | Required when engineering controls are insufficient or when there is a risk of inhaling dust.[2][6][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following protocol should be adhered to at all times.
Preparation and Weighing
-
Work Area Preparation: All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The work surface should be clean and uncluttered.
-
Donning PPE: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: Use a disposable weighing boat to prevent contamination of balances. Handle the container and spatula with care to avoid generating dust.
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name and appropriate hazard warnings.[10]
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][7]
-
Work Area Decontamination: Clean the work area within the fume hood with an appropriate solvent and decontaminating solution.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including empty containers, used PPE, and excess material, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, unlocking its scientific potential while maintaining the highest standards of laboratory safety.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. reagent.co.uk [reagent.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
